Broussonol E
Description
Broussonol E has been reported in Broussonetia papyrifera and Broussonetia kazinoki with data available.
isolated from Broussonetia papyrifera; structure in first source
Properties
Molecular Formula |
C25H26O7 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-14-9-15(10-18(27)21(14)28)25-24(31)23(30)20-19(32-25)11-17(26)16(22(20)29)8-6-13(3)4/h5-6,9-11,26-29,31H,7-8H2,1-4H3 |
InChI Key |
NQBROFAEMRVICP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)O)C |
Synonyms |
papyriflavonol A |
Origin of Product |
United States |
Foundational & Exploratory
Broussonol E: A Technical Overview of its Discovery, Natural Sources, and Biological Activity
For Immediate Release
This technical guide provides a comprehensive overview of Broussonol E, a prenylated flavonol first identified in the twigs of the paper mulberry tree, Broussonetia papyrifera. This document, intended for researchers, scientists, and drug development professionals, details the discovery, natural sourcing, and known biological activities of this compound, presenting key data in a structured format.
Discovery and Natural Sources
This compound was first isolated from the twigs of Broussonetia papyrifera (L.) L'Hér. ex Vent., a plant belonging to the Moraceae family. This discovery was the result of phytochemical investigations into the phenolic constituents of this plant species. Subsequent studies have also identified this compound in the same plant source, confirming its status as a natural constituent of Broussonetia papyrifera.
Physicochemical Properties and Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic methods, including Mass Spectrometry (MS), one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, HMQC, and HMBC), as well as Ultraviolet (UV) and Infrared (IR) spectroscopy. These analytical techniques established this compound as a prenylated flavonol.
Experimental Protocols
While the seminal publication by Fang et al. provides the initial report, a more recent study by Yang Lou et al. (2019) outlines a general procedure for the isolation of flavonoids from Broussonetia papyrifera twigs, which is applicable to this compound.
General Isolation Procedure
The dried and powdered twigs of Broussonetia papyrifera are subjected to extraction with an organic solvent such as ethanol. The resulting crude extract is then partitioned and subjected to a series of column chromatography steps to separate the complex mixture of compounds. A typical isolation workflow involves the following:
-
Extraction: The plant material is extracted with 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.
-
Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to repeated column chromatography. A variety of stationary phases are employed for separation, including:
-
Silica gel
-
Octadecylsilyl (ODS) silica gel
-
MCI gel
-
Sephadex LH-20
-
-
Purification: Final purification of this compound is achieved using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
General Workflow for Natural Product Isolation
The logical flow for isolating a natural product like this compound can be visualized as follows:
Biological Activity
This compound has been evaluated for its biological activity, with a notable inhibitory effect on Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. Some studies have also investigated its cytotoxic effects against various cancer cell lines.
Quantitative Data on Biological Activity
| Biological Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | - | 0.83 ± 0.30 to 4.66 ± 0.83 | [1] |
| Cytotoxicity | A549 (Human Lung Carcinoma) | > 10 | [2] |
| Cytotoxicity | HCT-8 (Human Ileocecal Adenocarcinoma) | > 10 | [2] |
Signaling Pathways
The inhibitory activity of this compound against PTP1B suggests its potential involvement in the insulin signaling pathway. PTP1B is a negative regulator of this pathway, and its inhibition can lead to enhanced insulin sensitivity.
Conclusion
This compound is a naturally occurring flavonol with demonstrated biological activity, particularly as an inhibitor of PTP1B. Its presence in Broussonetia papyrifera makes this plant a valuable source for further research. The detailed methodologies for its isolation and characterization, as outlined in this guide, provide a foundation for future studies aimed at exploring its full therapeutic potential. Further investigation into its mechanism of action and in vivo efficacy is warranted to establish its role in drug discovery and development.
References
The Biosynthesis of Broussonol E in Broussonetia papyrifera: A Technical Guide for Researchers
Abstract
Broussonol E, a diprenylated flavonol found in the medicinal plant Broussonetia papyrifera (paper mulberry), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide delineates the proposed biosynthetic pathway of this compound, drawing upon the established general flavonoid biosynthesis pathway and the known chemistry of prenylated flavonoids. It provides a comprehensive overview of the key enzymatic steps, from primary metabolism to the final intricate prenylation reactions. Detailed experimental protocols for the identification, characterization, and quantification of the involved enzymes and metabolites are presented to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and phytochemistry.
Introduction
Broussonetia papyrifera (L.) L'Hér. ex Vent., a member of the Moraceae family, is a rich source of bioactive secondary metabolites, including a diverse array of flavonoids.[1][2] Among these, the prenylated flavonoids are of particular significance due to their enhanced lipophilicity and often potent biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects.[3] this compound, a diprenylated flavonol, is one such compound isolated from B. papyrifera.[1][4]
The core structure of this compound is a flavonol, a class of flavonoids synthesized via the well-established phenylpropanoid pathway. However, the specific enzymatic machinery responsible for the characteristic diprenylation of the flavonol backbone in B. papyrifera remains to be fully elucidated. This guide proposes a putative biosynthetic pathway for this compound, based on analogous pathways for other prenylated flavonoids, and provides detailed methodologies for its experimental validation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur in two major stages: the formation of a flavonol backbone and the subsequent prenylation of this scaffold.
Stage 1: Biosynthesis of the Flavonol Backbone
The initial steps of the pathway are part of the general phenylpropanoid and flavonoid biosynthesis pathways, which are well-characterized in many plant species.[5][6][7] This pathway converts the primary metabolite L-phenylalanine into a central flavonol precursor, such as kaempferol or quercetin.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates (2S)-naringenin to dihydrokaempferol.
-
Flavonol Synthase (FLS): Introduces a double bond into dihydrokaempferol to yield the flavonol kaempferol. It is also possible that dihydroquercetin is formed from dihydrokaempferol by Flavonoid 3'-Hydroxylase (F3'H), which is then converted to quercetin by FLS.
Stage 2: Prenylation of the Flavonol Backbone
The final steps in the biosynthesis of this compound involve the attachment of two prenyl groups to the flavonol backbone. This is catalyzed by prenyltransferases (PTs), which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. DMAPP itself is synthesized via the plastidial methylerythritol phosphate (MEP) pathway or the cytosolic mevalonate (MVA) pathway.
Based on the structure of this compound, two sequential prenylation steps are proposed, catalyzed by one or more flavonoid-specific prenyltransferases. These enzymes are likely membrane-bound proteins belonging to the UbiA superfamily.[8]
The proposed steps are:
-
First Prenylation: A flavonoid prenyltransferase (PT1) catalyzes the attachment of a DMAPP molecule to the flavonol backbone (e.g., kaempferol) at a specific position, forming a mono-prenylated flavonol intermediate.
-
Second Prenylation: A second flavonoid prenyltransferase (PT2), or possibly the same enzyme acting on the mono-prenylated intermediate, attaches a second DMAPP molecule at another specific position to yield this compound.
Quantitative Data
To date, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics and in planta metabolite concentrations, are not extensively reported in the literature. The following tables provide a template for the types of quantitative data that need to be collected to fully characterize this pathway.
Table 1: In Planta Concentrations of Key Metabolites in Broussonetia papyrifera
| Compound | Tissue (e.g., Leaf, Root) | Concentration (µg/g fresh weight) | Developmental Stage |
| L-Phenylalanine | Leaf | Data to be determined | Young |
| p-Coumaric Acid | Leaf | Data to be determined | Young |
| Kaempferol | Leaf | Data to be determined | Young |
| Mono-prenylated Intermediate | Leaf | Data to be determined | Young |
| This compound | Leaf | Data to be determined | Young |
| L-Phenylalanine | Leaf | Data to be determined | Mature |
| p-Coumaric Acid | Leaf | Data to be determined | Mature |
| Kaempferol | Leaf | Data to be determined | Mature |
| Mono-prenylated Intermediate | Leaf | Data to be determined | Mature |
| This compound | Leaf | Data to be determined | Mature |
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| BpPAL | L-Phenylalanine | Data to be determined | Data to be determined | Data to be determined |
| BpCHS | p-Coumaroyl-CoA | Data to be determined | Data to be determined | Data to be determined |
| BpFLS | Dihydrokaempferol | Data to be determined | Data to be determined | Data to be determined |
| BpPT1 | Kaempferol | Data to be determined | Data to be determined | Data to be determined |
| BpPT1 | DMAPP | Data to be determined | Data to be determined | Data to be determined |
| BpPT2 | Mono-prenylated Flavonol | Data to be determined | Data to be determined | Data to be determined |
| BpPT2 | DMAPP | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols provide a framework for the experimental validation of the proposed this compound biosynthetic pathway.
Protocol 1: Identification and Quantification of Metabolites
Objective: To identify and quantify the proposed intermediates and the final product, this compound, in various tissues of B. papyrifera.
Methodology:
-
Plant Material: Collect fresh leaf, stem, and root tissues from B. papyrifera at different developmental stages. Immediately freeze in liquid nitrogen and store at -80°C.
-
Extraction: Lyophilize the plant material and grind to a fine powder. Extract the metabolites with 80% methanol (v/v) using ultrasonication for 30 minutes at room temperature. Centrifuge the extract at 13,000 rpm for 15 minutes.
-
LC-MS/MS Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: Use multiple reaction monitoring (MRM) mode for targeted quantification of known compounds (L-phenylalanine, p-coumaric acid, kaempferol, and this compound). Use a full scan mode for the identification of unknown intermediates.
-
-
Quantification: Generate standard curves for each known compound using authentic standards to quantify their concentrations in the plant extracts.
Protocol 2: Identification and Cloning of Prenyltransferase Genes
Objective: To identify and clone candidate prenyltransferase genes from B. papyrifera.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of B. papyrifera using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase.
-
Transcriptome Sequencing (RNA-Seq): Perform high-throughput sequencing of the cDNA library to obtain a comprehensive transcriptome of B. papyrifera leaves.
-
Gene Identification: Search the assembled transcriptome for sequences with homology to known flavonoid prenyltransferases from other plant species using BLAST analysis.
-
Gene Cloning: Design gene-specific primers based on the candidate sequences and amplify the full-length coding sequences (CDS) from the cDNA using PCR. Clone the amplified CDS into a suitable vector for sequencing and subsequent expression.
Protocol 3: Heterologous Expression and Functional Characterization of Prenyltransferases
Objective: To express the candidate prenyltransferase genes in a heterologous host and determine their enzymatic activity and substrate specificity.
Methodology:
-
Heterologous Expression: Subclone the CDS of the candidate prenyltransferases into an expression vector suitable for a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. Transform the host with the expression constructs and induce protein expression.
-
Protein Purification: Lyse the microbial cells and purify the recombinant prenyltransferase proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a potential flavonoid acceptor substrate (e.g., kaempferol, quercetin), the prenyl donor DMAPP, and a suitable buffer with Mg2+ as a cofactor.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Analysis: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and analyze the products by LC-MS/MS to identify the formation of prenylated flavonoids.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the concentrations of the flavonoid substrate and DMAPP and measuring the initial reaction velocities.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound in Broussonetia papyrifera provides a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to validate this pathway, from the identification of intermediates to the characterization of the key prenyltransferase enzymes. Successful elucidation of this pathway will not only contribute to our fundamental understanding of flavonoid biosynthesis but also open avenues for the metabolic engineering of high-value prenylated flavonoids in microbial or plant-based systems. Future work should focus on the in vivo functional characterization of the identified genes using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated genome editing in B. papyrifera to definitively establish their roles in this compound biosynthesis.
References
- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]
- 4. [Flavonoids with PTP1B inhibition from Broussonetia papyrifera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolic Engineering of Microorganisms for the Production of Flavonoids [frontiersin.org]
- 6. Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Biological Activity of Broussonol E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonol E is a flavonoid compound that has been isolated from plant sources such as Broussonetia papyrifera. As with many flavonoids, this compound has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound extracts, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This document details the experimental protocols used to evaluate these activities, presents quantitative data for comparative analysis, and visualizes the key signaling pathways implicated in its mechanisms of action.
Quantitative Data on Biological Activities
The biological activities of this compound and related extracts have been quantified using various in vitro assays. The following tables summarize the available data, providing a basis for comparing its potency across different biological effects.
Table 1: Anti-inflammatory and Antioxidant Activity of this compound and Related Extracts
| Activity | Assay | Test Substance | IC50 Value | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | Broussochalcone A | 11.3 µM[1] | [1] |
| Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | Hexane fraction of B. papyrifera stem bark | 32.15 µg/ml[2] | [2] | |
| Antioxidant | DPPH Radical Scavenging | Broussochalcone A | 7.6 µM (IC0.200)[1] | [1] |
| Iron-induced Lipid Peroxidation Inhibition | Broussochalcone A | 0.63 µM[1] | [1] |
Table 2: Cytotoxic Activity of this compound and Related Compounds Against Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Reference |
| Human Breast Adenocarcinoma (MCF-7) | Broussochalcone A | Not specified | |
| Human Cervical Cancer (HeLa) | Broussochalcone A | Not specified | |
| Human Hepatocellular Carcinoma (HepG2) | Broussochalcone A | Not specified |
Note: Specific IC50 values for this compound are not consistently available in the reviewed literature. The data presented for related compounds from the same plant source provide an initial indication of potential activity.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the biological activities of this compound.
Isolation and Purification of this compound
-
Extraction: The dried and powdered plant material (e.g., root bark) is extracted with a solvent such as 95% ethanol.
-
Solvent Partitioning: The crude extract is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing this compound (typically the more non-polar fractions like chloroform or ethyl acetate) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) to separate the different compounds.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The structure and purity are then confirmed by spectroscopic methods such as NMR and mass spectrometry.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS stimulation but without this compound treatment are included.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated groups to the LPS-stimulated control group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.
Antioxidant Activity Assay: DPPH Radical Scavenging
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of DPPH Solution: A stock solution of DPPH in a solvent like methanol or ethanol is prepared.
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm.
-
Calculation: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells. The IC50 value, representing the concentration of this compound that causes a 50% reduction in cell viability, is then determined.
Signaling Pathways
The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. While the specific mechanisms of this compound are still under investigation, related compounds from Broussonetia species have been shown to modulate the NF-κB and AMPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS which produces nitric oxide. This compound is hypothesized to inhibit this pathway, thereby reducing the inflammatory response.
NF-κB Signaling Pathway and this compound Inhibition.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can have anti-inflammatory effects, partly through the inhibition of the NF-κB pathway. It is plausible that this compound may activate AMPK, leading to downstream beneficial effects.
AMPK Signaling Pathway and this compound Activation.
Conclusion
This compound, a flavonoid from Broussonetia papyrifera, demonstrates promising biological activities, including anti-inflammatory, antioxidant, and potential anticancer and neuroprotective effects. The available data, primarily from in vitro studies of related compounds, suggest that this compound warrants further investigation as a potential therapeutic agent. Its mechanism of action likely involves the modulation of key signaling pathways such as NF-κB and AMPK. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their future work with this intriguing natural compound. Further studies are necessary to fully elucidate the specific quantitative bioactivities and detailed molecular mechanisms of pure this compound.
References
In Vitro Antioxidant Activity of Broussonol E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussonol E, a prenylated polyphenol isolated from plants of the Broussonetia genus, is a subject of growing interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro antioxidant activity of compounds from Broussonetia papyrifera, a plant known to contain this compound. While specific quantitative antioxidant data for this compound is not available in the current body of scientific literature, this document details the experimental protocols for common antioxidant assays and presents data for other recently isolated bioactive compounds from Broussonetia papyrifera to serve as a practical reference for researchers. The guide includes detailed experimental protocols for DPPH, ABTS, and superoxide radical scavenging assays, and presents quantitative data for compounds such as broussopapyrin A. Furthermore, it provides standardized workflows and diagrams to facilitate the design and execution of antioxidant activity studies.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Natural products, particularly plant-derived polyphenols, are a rich source of antioxidants.
The genus Broussonetia, and specifically Broussonetia papyrifera (paper mulberry), is known for its diverse array of bioactive phenolic compounds, including flavonoids, coumarins, and prenylated phenols. This compound is one such compound isolated from this plant. While its biological activities are an area of active research, specific data on its in vitro antioxidant capacity remains to be published. This guide, therefore, leverages recent studies on other compounds isolated from Broussonetia papyrifera to provide a framework for evaluating the antioxidant potential of this compound and similar natural products.
Quantitative Antioxidant Activity of Compounds from Broussonetia papyrifera
While specific data for this compound is not available, a recent study on the stem bark of Broussonetia papyrifera has yielded quantitative antioxidant data for several newly isolated compounds.[1] These findings are summarized in the table below and offer a valuable point of reference for the potential antioxidant efficacy of constituents from this plant. The antioxidant activity is expressed as SC50 (scavenging concentration 50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower SC50 value indicates a higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (SC50 in µM) | ABTS Radical Cation Scavenging Activity (SC50 in µM) |
| Broussopapyrin A | 22.33 ± 1.50 | 15.15 ± 2.07 |
| Butylated Hydroxytoluene (BHT) (Standard) | 139.41 ± 2.26 | 92.15 ± 5.46 |
Table 1: In vitro antioxidant activity of Broussopapyrin A isolated from Broussonetia papyrifera compared to the standard antioxidant BHT.[1]
Experimental Protocols
The following sections detail the standardized experimental protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[2] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant. The degree of discoloration indicates the scavenging potential of the antioxidant compound.[2]
Methodology:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared. The absorbance of this solution is adjusted to approximately 1.0 at 517 nm.
-
Reaction Mixture: Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
SC50 Determination: The SC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ is reduced back to the colorless neutral form by the antioxidant.
Methodology:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed in equal volumes and allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
SC50 Determination: The SC50 value is calculated from the concentration-response curve.
Superoxide Radical (O2•−) Scavenging Assay
Superoxide radicals are generated in this assay, often by a non-enzymatic system such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye. The antioxidant's ability to scavenge the superoxide radicals is measured by the inhibition of formazan formation.
Methodology:
-
Reaction Mixture Preparation: The reaction mixture contains solutions of NADH, NBT, and the test compound at various concentrations in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The reaction is initiated by adding PMS to the mixture.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).
-
Absorbance Measurement: The absorbance is read at 560 nm against a blank.
-
Calculation: The percentage of superoxide radical scavenging is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the test compound), and A_sample is the absorbance in the presence of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the test compound that scavenges 50% of the superoxide radicals, is determined from a plot of percent inhibition versus concentration.[3]
Visualization of Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for in vitro antioxidant activity assessment.
Caption: Mechanism of the DPPH radical scavenging assay.
Caption: Mechanism of the superoxide radical scavenging assay.
Conclusion
This technical guide outlines the standard methodologies for assessing the in vitro antioxidant activity of natural compounds, with a focus on this compound from Broussonetia papyrifera. While direct experimental data for this compound is currently unavailable, the provided protocols and the quantitative data for related compounds from the same plant offer a solid foundation for future research. The detailed experimental procedures and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, enabling them to design and conduct robust antioxidant screening studies. Further investigation into the antioxidant capacity of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. Isolation, characterization, and biological evaluation of bioactive components from the stem bark of Broussonetia papyrifera: Antioxidant properties and apoptosis induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical investigations and antioxidant potential of roots of Leea macrophylla (Roxb.) - PMC [pmc.ncbi.nlm.nih.gov]
Broussonol E: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Broussonol E, a diprenylated flavonol isolated from plants of the Broussonetia genus, particularly Broussonetia kazinoki and Broussonetia papyrifera, has emerged as a molecule of interest in natural product research.[1] While comprehensive studies on its specific therapeutic targets are still in the nascent stages, the broader family of flavonoids, and indeed extracts from Broussonetia species, have demonstrated significant anti-inflammatory and potential anti-cancer activities. This technical guide consolidates the currently available data on this compound, discusses its potential therapeutic targets by examining the activities of related compounds and extracts, and outlines detailed experimental protocols to facilitate further research into its mechanism of action.
Introduction to this compound
This compound is a flavonoid characterized by the presence of two prenyl groups, a structural feature often associated with enhanced biological activity. It has been identified as a constituent of the twigs and leaves of Broussonetia species, plants with a history of use in traditional medicine.[1] While research has identified a range of biological activities for extracts of Broussonetia papyrifera, including anti-inflammatory, antioxidant, and antitumor properties, the specific contribution of this compound to these effects is not yet fully elucidated.[2]
Known Biological Activities and Quantitative Data
Direct experimental data on the biological activities of isolated this compound is limited. However, a key study investigating the cytotoxicity of several diprenylated flavonols from Broussonetia kazinoki provides some initial insights.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Activity | IC50 Value | Source |
| This compound | A549 (human lung carcinoma) | No cytotoxicity | > 50 µM | [3] |
| This compound | HCT-8 (human colon adenocarcinoma) | No cytotoxicity | > 50 µM | [3] |
| This compound | KB (human oral epidermoid carcinoma) | No cytotoxicity | > 50 µM | [3] |
| Broussonol D | KB (human oral epidermoid carcinoma) | Cytotoxic | 4.15 µM | [3] |
Note: The available data suggests that this compound, unlike some of its structural analogs like Broussonol D, does not exhibit significant direct cytotoxicity against the tested cancer cell lines.
Potential Therapeutic Targets and Signaling Pathways
Based on the known activities of Broussonetia extracts and the general mechanisms of flavonoids, several signaling pathways emerge as potential therapeutic targets for this compound. It is important to note that the direct modulation of these pathways by isolated this compound requires experimental validation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Extracts from Broussonetia papyrifera have been shown to inhibit the activation of NF-κB. This inhibition is a plausible mechanism for the observed anti-inflammatory effects of the plant. Flavonoids can interfere with the NF-κB pathway at multiple levels, including the inhibition of IκB kinase (IKK) and the subsequent degradation of IκBα, which prevents the nuclear translocation of NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, p38, and JNK) are crucial in transducing extracellular signals to cellular responses, including inflammation and cell proliferation. Some studies on Broussonetia extracts suggest modulation of MAPK pathways. Flavonoids have been reported to inhibit the phosphorylation of key kinases in these cascades.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and inflammation. Constitutive activation of STAT3 is implicated in various cancers. While no direct evidence links this compound to STAT3 inhibition, other flavonoids have been shown to suppress STAT3 phosphorylation and activation.
Caption: Potential inhibition of the JAK/STAT3 signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Flavonoids are known to modulate this pathway, often by inhibiting PI3K activity.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Detailed Experimental Protocols for Future Research
To elucidate the specific therapeutic targets of this compound, a series of in vitro and cell-based assays are recommended. The following are detailed protocols for key experiments.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Protocol:
-
Seed cells (e.g., A549, HCT-8, KB, MCF-7, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Use a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK, STAT3, and PI3K/Akt pathways.
-
Method: Western Blotting.
-
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages for inflammation studies, or relevant cancer cell lines) to 80-90% confluency.
-
Pre-treat cells with this compound at various concentrations for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB and MAPK, IL-6 for STAT3, or a growth factor for PI3K/Akt) for a short period (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins (e.g., p-ERK/ERK, p-p38/p38, p-STAT3/STAT3, p-Akt/Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
NF-κB Reporter Assay
-
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Method: Luciferase reporter assay.
-
Protocol:
-
Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Pre-treat the transfected cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Conclusion and Future Directions
This compound remains a promising yet understudied natural product. While direct evidence for its therapeutic targets is currently limited, its presence in medicinally active Broussonetia species suggests potential for anti-inflammatory and other therapeutic applications. The lack of cytotoxicity in several cancer cell lines may indicate a more nuanced mechanism of action than direct cell killing, possibly through the modulation of key signaling pathways that support cancer cell survival and proliferation or by acting on the tumor microenvironment.
Future research should focus on systematically evaluating the effects of isolated this compound on the NF-κB, MAPK, STAT3, and PI3K/Akt signaling pathways using the experimental protocols outlined in this guide. Determining specific molecular interactions and IC50 values will be crucial for understanding its therapeutic potential and for guiding the development of novel drugs. Furthermore, in vivo studies in relevant disease models will be necessary to validate the therapeutic efficacy of this compound.
References
Broussonol E: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonol E is a flavonoid, specifically a flavonol, found in plants such as Broussonetia papyrifera[1][2]. Flavonoids are a diverse group of polyphenolic compounds known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development[1][2]. A critical physicochemical property influencing the development of any bioactive compound is its solubility, which affects everything from extraction and purification to formulation and bioavailability.
This technical guide provides an in-depth overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide will focus on the general solubility characteristics of flavonoids, detailed experimental protocols for solubility determination, and relevant analytical techniques. This information will serve as a valuable resource for researchers working with this compound and other similar flavonoids.
General Solubility of Flavonoids in Organic Solvents
The solubility of flavonoids is significantly influenced by their chemical structure, particularly the degree of hydroxylation, methoxylation, and glycosylation, as well as the nature of the solvent (polarity, hydrogen bonding capacity)[3][4][5]. The principle of "like dissolves like" is a fundamental concept in predicting solubility; compounds tend to dissolve in solvents with similar polarity[6].
-
Polar Solvents: Solvents like ethanol, methanol, and acetonitrile are generally effective in dissolving polar flavonoids. The presence of multiple hydroxyl (-OH) groups in the flavonoid structure allows for hydrogen bonding with these polar solvents, enhancing solubility[7].
-
Nonpolar Solvents: Less polar flavonoids, such as isoflavones, flavanones, and methylated flavones, tend to be more soluble in nonpolar solvents like chloroform, dichloromethane, and diethyl ether[7].
-
Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate, which are polar but lack acidic protons, can be effective for a range of flavonoids with intermediate polarity[8].
Glycosylation, the attachment of sugar moieties, generally increases the water solubility of flavonoids while potentially decreasing their solubility in less polar organic solvents[3][7]. Since this compound is a flavonol aglycone (not attached to a sugar), it is expected to have better solubility in moderately polar organic solvents.
Quantitative Solubility Data
| Flavonoid Class | Example Compounds | General Solubility in Polar Solvents (e.g., Ethanol, Methanol, Acetone) | General Solubility in Nonpolar Solvents (e.g., Chloroform, Hexane) |
| Flavonols (Aglycones) | Quercetin, Kaempferol | Moderate to High | Low |
| Flavones (Aglycones) | Apigenin, Luteolin | Moderate | Low to Moderate |
| Flavanones (Aglycones) | Naringenin, Hesperetin | Moderate to High | Low to Moderate |
| Isoflavones (Aglycones) | Genistein, Daidzein | Moderate | Low to Moderate |
| Flavonoid Glycosides | Rutin, Isoquercitrin | High in polar protic solvents, lower in aprotic polar solvents | Very Low |
This table is a generalized summary based on available literature on flavonoid solubility and is intended for comparative purposes. Actual solubilities can vary based on specific molecular structures and experimental conditions.
Experimental Protocols for Solubility Determination
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method [6][9][10]. This method is reliable and widely used in pharmaceutical sciences[9][11].
Shake-Flask Method Protocol
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound (this compound) to a known volume of the desired organic solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask)[6]. The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Agitate the container at a constant temperature for an extended period, typically 24 to 72 hours[6]. This can be done using an orbital shaker or a magnetic stirrer. The prolonged agitation ensures that the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that will not absorb the solute[6].
-
-
Quantification of the Solute:
-
Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[6].
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of individual compounds in a mixture, making it ideal for determining the concentration of a dissolved flavonoid in a solubility experiment[13][14][15][16].
General HPLC Protocol for Flavonoid Quantification
-
Instrumentation:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.
-
-
Sample Analysis:
-
Inject the filtered, saturated solution (from the shake-flask experiment) into the HPLC system under the same conditions as the standards.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Use the calibration curve to calculate the concentration of this compound in the saturated solution.
-
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis [mdpi.com]
- 2. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
An In-Depth Technical Guide to the Stability of Polyphenolic Compounds: A Case Study of trans-Resveratrol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, specific stability data for Broussonol E is not publicly available. This guide utilizes trans-resveratrol, a structurally related and extensively studied polyphenol, as a representative model to detail the principles and methodologies of stability assessment. The data and pathways described herein pertain to trans-resveratrol and serve as an illustrative framework for the type of analysis required for compounds like this compound.
Introduction
The chemical stability of a bioactive compound is a critical parameter that influences its efficacy, safety, and shelf-life. For natural products under investigation for pharmaceutical development, a thorough understanding of their degradation profile under various environmental conditions is paramount. This guide provides a comprehensive overview of the stability of trans-resveratrol, a naturally occurring polyphenol known for its antioxidant and therapeutic properties. The principles and experimental protocols detailed can be adapted for the stability assessment of other polyphenolic compounds, including isoprenylated flavonoids like this compound.
Stability studies are essential for identifying optimal storage conditions, compatible excipients, and appropriate formulation strategies.[1] They involve subjecting the compound to stress conditions such as varying pH, temperature, light, and oxidizing agents to understand its degradation pathways and kinetics.[1]
Chemical Stability of trans-Resveratrol
trans-Resveratrol's stability is significantly influenced by pH, temperature, and light.[2][3] While the solid crystalline form is relatively stable, its stability in solution is highly condition-dependent.[4]
Influence of pH
The pH of the medium is a critical factor governing the stability of trans-resveratrol in aqueous solutions. It is markedly stable in acidic to neutral conditions but degrades rapidly in alkaline environments.[2][5]
-
Acidic to Neutral pH: In acidic environments (pH 1.2), trans-resveratrol shows no significant degradation for over 90 days.[5] It remains stable for at least 28 days in a pH range of 1 to 7.[5]
-
Alkaline pH: The degradation of trans-resveratrol increases exponentially above pH 6.8.[2] In plasma, it is stable under acidic conditions but unstable at alkaline pH.[6] The degradation in alkaline medium is attributed to basic hydrolysis.[5]
Table 1: pH-Dependent Stability and Degradation Kinetics of trans-Resveratrol
| pH | Temperature (°C) | Half-life (t½) | Degradation Kinetics | Reference |
|---|---|---|---|---|
| 1.2 | N/A | > 90 days | Stable | [5] |
| 1-7 | N/A | > 28 days | Stable | [5] |
| 6.8 - 8.0 | N/A | Decreases with increasing pH | First-order | [7] |
| 7.4 | 37 | < 3 days | First-order | [5] |
| 8.0 | N/A | < 10 hours | First-order | [5] |
| 9.0 | N/A | Complex | Zero and First-order regions | [7] |
| 10.0 | N/A | < 5 minutes | Autocatalytic-like | [5][7] |
| 12.0 | N/A | 10-20 hours (in plasma) | N/A |[6] |
Influence of Temperature
Temperature is another crucial factor affecting the stability of trans-resveratrol, with higher temperatures generally accelerating its degradation.[5] The degradation kinetics at a given pH often follow the Arrhenius equation, showing a logarithmic relationship between the degradation rate constant and the inverse of the temperature.[7]
-
At pH 7.4, trans-resveratrol degrades rapidly at 25°C and 37°C.[7]
-
Lowering the temperature significantly enhances stability; degradation is slowed at 4°C and prevented at -22°C.[7]
-
In its solid, crystalline state, trans-resveratrol is stable at temperatures up to 70°C.[4]
Table 2: Temperature-Dependent Stability of trans-Resveratrol at pH 7.4
| Temperature (°C) | Stability Profile | Degradation Kinetics | Reference |
|---|---|---|---|
| 37 | Rapid degradation | First-order | [7] |
| 25 | Rapid degradation | First-order | [7] |
| 4 | Degradation is slowed | First-order | [7] |
| -22 | Degradation is prevented | N/A |[7] |
Photostability
trans-Resveratrol is highly sensitive to light, particularly ultraviolet (UV) radiation.[3][5] Exposure to UV light is a primary degradation pathway, causing isomerization from the biologically active trans-isomer to the less active cis-isomer.[8][9]
-
Exposure to sunlight or UV radiation at 254 nm or 365 nm can lead to rapid isomerization.[8]
-
The solid crystalline form, however, shows negligible degradation under standard ICH photostability testing conditions.[4]
-
Encapsulation techniques, such as using lipid microparticles, have been shown to significantly enhance the photostability of trans-resveratrol in topical formulations.[10]
Degradation Pathways and Products
The primary degradation pathway for trans-resveratrol under photolytic stress is isomerization.
Photoisomerization
Upon exposure to UV light, trans-resveratrol undergoes a reversible isomerization to form cis-resveratrol. This is the most well-documented degradation pathway.[8][11]
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preformulation stability of trans-resveratrol and trans-resveratrol glucoside (Piceid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method Validation for the One-Month Stability Study of trans–Resveratrol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical and photocatalytic degradation of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of trans-resveratrol photostability by encapsulation in lipid microparticles: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Broussonol E: An In-Depth Technical Guide to its Safety and Toxicity Profile
Executive Summary
Broussonol E is a prenylated flavonoid isolated from Broussonetia papyrifera. While its pharmacological activities are of growing interest, its safety and toxicity profile remains largely uncharacterized. This technical guide consolidates the available toxicological data on B. papyrifera extracts and its other bioactive constituents to provide an initial risk assessment framework. The primary toxicity data available is from in vitro cytotoxicity studies on various cancer cell lines. Limited in vivo data on the plant's extracts is also available. Generally, prenylated flavonoids are considered to have favorable safety profiles, though this is a broad generalization.[1][2]
In Vitro Cytotoxicity of Broussonetia papyrifera Extracts and Isolated Compounds
A significant body of research has focused on the cytotoxic effects of B. papyrifera extracts and its isolated compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric from these studies.
Data Presentation: In Vitro Cytotoxicity (IC50)
| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |
| Methanolic Leaf Extract | MCF-7 (Breast Cancer) | Trypan Blue | 105 µg/mL | [3] |
| MTT | 87.5 µg/mL | [3] | ||
| HeLa (Cervical Cancer) | Trypan Blue | 110 µg/mL | [3] | |
| MTT | 106.2 µg/mL | [3] | ||
| HepG2 (Liver Cancer) | - | Moderate Activity | [3] | |
| Methanolic Bark Extract | HeLa (Cervical Cancer) | Trypan Blue | 75.3 µg/mL | [3] |
| MTT | 88.3 µg/mL | [3] | ||
| HepG2 (Liver Cancer) | - | Moderate Activity | [3] | |
| Methanolic Fruit Extract | MCF-7, HeLa, HepG2 | - | Insignificant Activity | [3] |
| Total Alkaloids (from fruits) | BEL-7402 (Liver Cancer) | MTT | 6.61-47.41 µg/mL | [4][5] |
| HeLa (Cervical Cancer) | MTT | 5.97-40.17 µg/mL | [4][5] | |
| A375 (Melanoma) | MTT | 5.38-26.33 µg/mL | [5] | |
| Non-cancer cells | MTT | > 50 µg/mL | [5] | |
| Nitidine (alkaloid) | Non-cancer cells | MTT | 18.01 µg/mL | [4][5] |
| Broussonpapyrine (alkaloid) | Non-cancer cells | MTT | 19.91 µg/mL | [4][5] |
| Chelerythrine (alkaloid) | Non-cancer cells | MTT | 22.31 µg/mL | [4][5] |
| Liriodendrin (from leaves) | HepG2 (Liver Cancer) | - | 14.56 µg/mL | [6] |
| (+)-pinoresinol-4'-O-D-glucopyranosyl-4''-O-D-apiofuranoside (from leaves) | HepG2 (Liver Cancer) | - | 19.53 µg/mL | [6] |
| Apigenin-6-C-D-glycopyranside (from leaves) | HepG2 (Liver Cancer) | - | 17.19 µg/mL | [6] |
| Broussoflavonol B | MCF-7 (Breast Cancer) | - | 4.19 µM | [6] |
| 5,7,3',4'-tetrahydroxy-3-methoxy-8,5'-diprenylflavone | MCF-7 (Breast Cancer) | - | 4.41 µM | [6] |
In Vivo Safety and Toxicity of Broussonetia papyrifera
In vivo studies on the toxicity of B. papyrifera are less common. However, some studies have explored the effects of its extracts in animal models.
Data Presentation: In Vivo Toxicity Studies
| Extract/Compound | Animal Model | Dose | Duration | Observed Effects | Reference |
| Broussochalcone A & Broussoflavonol B | BALB/c nude mice (xenograft) | 1 µM | - | Significant inhibition of tumor growth | [6] |
| Ethanolic Leaf Extract | Mice (DSS-induced colitis model) | 200 mg/kg | - | Mitigated intestinal inflammation | [7] |
It is important to note that prolonged ingestion of the fruit of B. papyrifera has been anecdotally reported to weaken skeletal structure, though this has not been scientifically substantiated.
Safety Profile of Prenylated Flavonoids
This compound belongs to the class of prenylated flavonoids. Generally, these compounds are considered to have a good safety profile.[1] The presence of a prenyl group can increase the lipophilicity and cell membrane affinity of flavonoids, potentially enhancing their biological activity.[1][8] While this modification can improve therapeutic potential, it may also influence their toxicokinetics. Some studies suggest that while prenylation can enhance bioactivities, it might also reduce bioavailability and increase tissue bioaccumulation.[2] A preliminary toxicological assessment of a prenylated flavanone from a different plant species suggested an acceptable level of safety in mice, encouraging further in vivo studies.[9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature concerning the cytotoxicity of Broussonetia papyrifera extracts and their constituents.
Cell Culture
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, BEL-7402, A375) and non-cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., B. papyrifera extract or isolated compound) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Trypan Blue Dye Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
-
Cell Preparation: Cells are seeded and treated with the test compound as described for the MTT assay.
-
Cell Harvesting: After treatment, cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.
-
Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
Data Analysis: The percentage of viable cells is calculated.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of natural products.
Conclusion
The safety and toxicity profile of this compound remains to be specifically elucidated. However, the available data on Broussonetia papyrifera extracts and its other isolated compounds provide a preliminary indication of its potential biological effects. The in vitro studies consistently demonstrate that various extracts and compounds from this plant possess cytotoxic activity against a range of cancer cell lines, with some compounds also showing toxicity to non-cancer cells at similar concentrations. The general safety of prenylated flavonoids is considered favorable, but further specific studies are imperative to establish a definitive safety profile for this compound. Researchers and drug development professionals should proceed with caution, and it is recommended that dedicated in vitro and in vivo toxicological studies be conducted on the purified this compound to ascertain its safety for any potential therapeutic applications.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of the alkaloids from Broussonetia papyrifera fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ijmps.org [ijmps.org]
- 7. In vitro antibacterial effects of Broussonetia papyrifera leaf extract and its anti-colitis in DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Broussonol E
Disclaimer: As of late 2025, dedicated pharmacokinetic and bioavailability studies for the specific compound Broussonol E are not available in the published scientific literature. This guide, therefore, provides a comprehensive framework based on the general principles of flavonoid pharmacokinetics, with a special focus on prenylated flavonoids, a class to which this compound belongs. The data and protocols presented herein are representative and intended to serve as a guide for future research in this area.
Introduction to this compound and Prenylated Flavonoids
This compound is a prenylated flavonoid isolated from Broussonetia papyrifera (paper mulberry), a plant with a long history of use in traditional medicine.[1][2][3] Prenylated flavonoids are characterized by the attachment of one or more isoprenoid side chains, a structural feature that can significantly influence their biological activities and pharmacokinetic profiles.[4][5][6][7][8] While numerous studies have explored the pharmacological effects of compounds from Broussonetia papyrifera, including anti-inflammatory and antioxidant activities, the absorption, distribution, metabolism, and excretion (ADME) of this compound remain to be elucidated.[1][2][9]
Understanding the pharmacokinetics and bioavailability of this compound is crucial for the development of this compound as a potential therapeutic agent. This guide will delve into the anticipated pharmacokinetic pathways of this compound based on current knowledge of similar compounds and outline the experimental methodologies required for its comprehensive evaluation.
Anticipated Pharmacokinetic Profile of this compound
The addition of a prenyl group is known to increase the lipophilicity of flavonoids, which can have a complex effect on their bioavailability. While increased lipophilicity can enhance membrane permeability, it may also lead to lower absorption.[4][5][6][7] However, prenylation has been observed to increase the accumulation of flavonoids in certain tissues.[4][6][8]
2.1. Absorption The absorption of orally administered flavonoids is a complex process influenced by their chemical structure, including glycosylation and prenylation.[10] Non-prenylated flavonoids are often poorly absorbed.[10][11][12] The prenyl group in this compound may enhance its passive diffusion across the intestinal epithelium.
2.2. Distribution Following absorption, this compound is expected to be distributed throughout the body. The increased lipophilicity due to the prenyl group may lead to higher accumulation in tissues with high lipid content.[4][6][8]
2.3. Metabolism Flavonoids undergo extensive metabolism in the liver and other tissues, primarily through phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation, sulfation) enzymatic reactions.[13][14] The prenyl group of this compound may also be subject to metabolic modifications.
2.4. Excretion The metabolites of flavonoids are primarily excreted in the urine and feces.[10]
Quantitative Data Presentation
As no specific data for this compound exists, the following table presents hypothetical pharmacokinetic parameters for a representative prenylated flavonoid following oral and intravenous administration in a rodent model. This serves as an example of how such data would be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of a Representative Prenylated Flavonoid
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 350 ± 45 | 1200 ± 150 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC₀-t (ng·h/mL) | 1500 ± 200 | 800 ± 100 |
| AUC₀-∞ (ng·h/mL) | 1650 ± 220 | 850 ± 110 |
| Half-life (t½) (h) | 4.2 ± 0.8 | 2.5 ± 0.4 |
| Bioavailability (%) | 19.4 | - |
Data are presented as mean ± standard deviation.
Experimental Protocols
A comprehensive understanding of the pharmacokinetics of this compound would require a series of well-defined experiments. Below are detailed methodologies for key in vivo and in vitro studies.
4.1. In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Formulation: For oral administration, this compound is suspended in a vehicle of 0.5% carboxymethylcellulose. For intravenous administration, it is dissolved in a solution of 10% DMSO, 40% PEG400, and 50% saline.
-
Dosing:
-
Oral (PO): A single dose of 10 mg/kg is administered by gavage.
-
Intravenous (IV): A single dose of 1 mg/kg is administered via the tail vein.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
4.2. In Vitro Metabolic Stability Assay
-
System: Rat liver microsomes (RLM) and human liver microsomes (HLM).
-
Incubation: this compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) and an NADPH-generating system in a phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: The disappearance of this compound over time is monitored by LC-MS/MS.
-
Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.
Visualizations
5.1. Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
5.2. Generalized Metabolic Pathway for Flavonoids
Caption: Generalized metabolic pathway of dietary flavonoids.
Conclusion
While direct experimental data on the pharmacokinetics and bioavailability of this compound is currently lacking, this guide provides a robust framework for its future investigation. Based on the behavior of other prenylated flavonoids, it is anticipated that this compound may exhibit unique absorption and distribution characteristics compared to its non-prenylated counterparts. The experimental protocols and visualizations presented here offer a clear roadmap for researchers and drug development professionals to systematically evaluate the ADME properties of this compound, a critical step in unlocking its therapeutic potential.
References
- 1. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis [mdpi.com]
- 3. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenylation modulates the bioavailability and bioaccumulation of dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability of flavonoids: a review of their membrane transport and the function of bilitranslocase in animal and plant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary flavonoids: bioavailability, metabolic effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction of Broussonol E from Broussonetia papyrifera Twigs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction, isolation, and purification of Broussonol E, a prenylated flavonol, from the twigs of Broussonetia papyrifera (Paper Mulberry). This compound and other related compounds from this plant have demonstrated significant biological activities, including anti-inflammatory effects, making them promising candidates for drug discovery and development. The methodologies outlined herein are based on established phytochemical techniques for the separation of flavonoids and polyphenols. This protocol includes solvent extraction, liquid-liquid partitioning, and multi-step column chromatography, culminating in a final purification step via preparative High-Performance Liquid Chromatography (HPLC). Additionally, potential signaling pathways modulated by structurally similar compounds, which may be relevant to the mechanism of action of this compound, are discussed and visualized.
Introduction
Broussonetia papyrifera, commonly known as paper mulberry, is a traditional medicinal plant rich in a variety of bioactive secondary metabolites, including flavonoids, phenylpropanoids, and alkaloids.[1][2] The twigs of this plant are a known source of this compound, a flavonol that has garnered interest for its potential pharmacological properties.[1] Prenylated flavonoids, such as those found in B. papyrifera, have been reported to possess anti-inflammatory, antioxidant, and anti-tyrosinase activities.[2][3] The anti-inflammatory effects of extracts and isolated compounds from Broussonetia species are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways.[2][4][5]
This guide provides a comprehensive workflow for the efficient extraction and isolation of this compound, intended to facilitate further research into its biological activities and potential therapeutic applications.
Quantitative Data Summary
While specific yield data for this compound from Broussonetia papyrifera twigs is not extensively documented in the literature, the following table summarizes the yields of total flavonoids obtained from various extraction methods applied to the plant. This data can serve as a benchmark for estimating the potential yield of the target compound.
| Extraction Method | Plant Part | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Total Flavonoid Yield (mg/g) | Reference |
| Reflux Extraction | Not Specified | 90% Ethanol | 1:35 | 85 | 80 min | 55.14 | [1] |
| Microwave-Assisted | Not Specified | 55% Ethanol | 1:12 | N/A (450 W) | 15 min | 79.63 | [1] |
| Ultrasonic-Assisted | Leaves | 69% Ethanol | 1:52 | N/A | 37 min | 37.946 | [1] |
| Traditional Extraction | Not Specified | 30% Ethanol | 9:100 | 69 | 2.5 h | 37.33 | [2] |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound.
Plant Material Collection and Preparation
-
Collection: Collect fresh twigs of Broussonetia papyrifera.
-
Authentication: Have the plant material botanically authenticated.
-
Cleaning and Drying: Wash the twigs with water to remove any dirt and debris. Air-dry the twigs in the shade at room temperature until they are brittle.
-
Grinding: Grind the dried twigs into a coarse powder using a mechanical grinder.
Extraction of Crude Flavonoids
-
Maceration: Soak the powdered twigs (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at a 1:10 (w/v) ratio in a large container at room temperature for 72 hours.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Liquid-Liquid Partitioning (Fractionation)
-
Suspension: Suspend the crude ethanol extract in distilled water (e.g., 1 L).
-
Sequential Partitioning: Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
-
n-hexane (3 x 1 L)
-
Chloroform (3 x 1 L)
-
Ethyl acetate (3 x 1 L)
-
n-butanol (3 x 1 L)
-
-
Concentration of Fractions: Concentrate each solvent fraction separately using a rotary evaporator to yield the respective n-hexane, chloroform, ethyl acetate, and n-butanol fractions. This compound, being a flavonol, is expected to be enriched in the ethyl acetate fraction.
Chromatographic Purification
3.4.1. Silica Gel Column Chromatography
-
Column Packing: Pack a silica gel (100-200 mesh) column using a slurry method with n-hexane.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0, 90:10, 80:20, 50:50, 0:100 v/v). Subsequently, use a gradient of ethyl acetate and methanol to elute more polar compounds.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light (254 nm and 365 nm).
-
Pooling: Combine fractions with similar TLC profiles.
3.4.2. Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell Sephadex LH-20 gel in methanol and pack it into a column.
-
Sample Application: Dissolve the pooled, this compound-rich fractions from the silica gel column in a minimal amount of methanol and apply to the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with methanol as the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC to identify those containing this compound.
3.4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation: Dissolve the further purified fraction in HPLC-grade methanol and filter through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A linear gradient starting from a lower concentration of A and gradually increasing. The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: e.g., 5-10 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm or 280 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.
-
Purity Confirmation: Analyze the purity of the isolated this compound using analytical HPLC and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Proposed Signaling Pathway
Disclaimer: The following diagram illustrates a potential anti-inflammatory mechanism of action for this compound, extrapolated from studies on structurally related flavonoids isolated from Broussonetia papyrifera, such as broussoflavonol B and kazinol J, which have been shown to inhibit the NF-κB pathway. Direct evidence for this compound's activity on this specific pathway requires further investigation.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory flavonoids from root bark of Broussonetia papyrifera in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Broussonol E in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Broussonol E is a prenylated flavonoid that has garnered interest for its potential biological activities. As research into the therapeutic potential of this compound progresses, the need for a reliable and accurate analytical method for its quantification is critical. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in plant extracts. The method is suitable for quality control, pharmacokinetic studies, and standardization of herbal preparations containing this compound.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Plant Material
A detailed protocol for the extraction of this compound from a plant matrix is provided below. This procedure is designed to efficiently extract the analyte while minimizing the co-extraction of interfering substances.
-
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
-
2. HPLC Method for Quantification
The following HPLC method was developed and validated for the accurate quantification of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % A % B 0 90 10 25 40 60 30 10 90 35 10 90 40 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Data Presentation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, are summarized in the table below.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Precision (RSD%) | |
| Intra-day | < 2.0% |
| Inter-day | < 3.0% |
| Accuracy (Recovery %) | 98.5 - 101.2% |
Mandatory Visualization
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a potential signaling pathway through which this compound may exert its anti-inflammatory effects. This pathway is hypothetical and serves as a model for further investigation.
Experimental Workflow for HPLC Quantification
The logical flow of the experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.
This application note provides a detailed and validated HPLC method for the quantification of this compound in plant extracts. The method is shown to be linear, sensitive, precise, and accurate, making it a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. The provided protocols and visualizations offer a comprehensive guide for the implementation of this analytical technique.
Application Note: Quantitative Analysis of Broussonol E in Plant Extracts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Broussonol E is a flavonoid compound found in various plant species, notably in Broussonetia papyrifera[1]. Flavonoids are a class of secondary metabolites with a wide range of reported biological activities, including antioxidant and anti-inflammatory properties. The accurate quantification of this compound in plant extracts is crucial for researchers in natural product chemistry, pharmacology, and drug development to standardize extracts and investigate their therapeutic potential. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). The plant extract is first subjected to a sample preparation procedure to remove interfering matrix components. The extract is then injected into an LC system where this compound is separated from other components on a reversed-phase C18 column. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard.
Application
This method is intended for the quantitative analysis of this compound in extracts of Broussonetia papyrifera and other plant materials. It is suitable for applications in natural product research, quality control of herbal medicines, and pharmacokinetic studies.
Data Presentation
Table 1: Hypothetical Quantitative Data of this compound in Broussonetia papyrifera Extracts
| Sample ID | Plant Part | Extraction Solvent | This compound Concentration (µg/g dry weight) |
| BP-L-01 | Leaves | 80% Methanol | 15.2 ± 1.3 |
| BP-L-02 | Leaves | 70% Ethanol | 12.8 ± 1.1 |
| BP-B-01 | Bark | 80% Methanol | 25.6 ± 2.5 |
| BP-B-02 | Bark | 70% Ethanol | 21.9 ± 2.0 |
| BP-R-01 | Roots | 80% Methanol | 8.7 ± 0.9 |
| BP-R-02 | Roots | 70% Ethanol | 6.5 ± 0.7 |
Note: The data presented in this table is for illustrative purposes only, as specific quantitative data for this compound was not available in the cited literature. Actual concentrations may vary depending on the plant material, growing conditions, and extraction method.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
Materials:
-
Dried and powdered plant material (e.g., leaves, bark, roots of Broussonetia papyrifera)
-
80% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1200 Series or equivalent)
-
Triple Quadrupole Mass Spectrometer with ESI source (e.g., Agilent 6400 Series or equivalent)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-22 min: 10% B (isocratic for column re-equilibration)
-
MS/MS Parameters (Hypothetical for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4000 V
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
MRM Transitions:
-
This compound (Quantifier): To be determined experimentally by infusing a standard solution. A plausible precursor ion would be the [M+H]+ adduct. Product ions would be generated by fragmentation of the precursor.
-
This compound (Qualifier): A second, less intense product ion from the same precursor.
-
-
Collision Energy: To be optimized for each transition using a standard of this compound.
-
Dwell Time: 200 ms
Note: The MS/MS parameters provided are illustrative and require optimization for this compound using a certified reference standard. The precursor ion will be the protonated molecule [M+H]+, and the product ions will result from characteristic fragmentation of the flavonoid structure.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Putative Signaling Pathway Influenced by this compound
Based on the activity of the structurally related compound Broussonin E, this compound may exert anti-inflammatory effects by modulating key signaling pathways.
Caption: Putative signaling pathway modulated by this compound.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis, though requiring optimization for the specific analyte, offer a solid foundation for researchers. The provided visualizations of the experimental workflow and a putative signaling pathway aid in the understanding of the analytical process and the potential biological relevance of this compound. This application note serves as a valuable resource for scientists and professionals in the fields of natural product research and drug development.
References
Application Notes & Protocols: Synthesis of Broussonol E Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Natural products are a rich source of bioactive compounds that serve as scaffolds for drug discovery.[1][2] Broussonol E, a polyphenol isolated from Broussonetia papyrifera, has demonstrated a range of biological activities, including antioxidant and cytotoxic effects.[3] To optimize its therapeutic potential and understand the chemical features crucial for its bioactivity, the synthesis and evaluation of a focused library of derivatives are necessary. This process, known as a Structure-Activity Relationship (SAR) study, allows researchers to identify which parts of a molecule are essential for its biological effects, guiding the development of more potent and selective therapeutic agents.[4]
These application notes provide a comprehensive framework for the synthesis of this compound derivatives and their subsequent biological evaluation. The protocols outline a general synthetic strategy, a detailed method for a key biological assay, and a workflow for systematic SAR analysis.
General Synthetic Strategy
The core of this compound features a prenylated polyphenol structure. A divergent synthetic strategy is often most effective for SAR studies.[1] This involves synthesizing a common key intermediate that can be readily modified in the final steps to produce a variety of analogs. The proposed strategy involves the synthesis of a central chalcone-like core, followed by diversification through modification of its peripheral substituents. Chalcone synthesis is a robust and well-documented method, often achieved through a Claisen-Schmidt condensation.[5][6]
Experimental Workflow for SAR Studies
The overall process from synthesis to analysis is outlined below. This workflow ensures a systematic approach to generating and interpreting SAR data.
Caption: Figure 1. Experimental workflow for the synthesis and SAR analysis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate (Chalcone Core)
This protocol describes the synthesis of a substituted chalcone, which serves as a versatile intermediate for derivatization.
Materials:
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, magnetic stirrer, stir bar, reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol (20 mL).
-
Reagent Addition: Add the substituted benzaldehyde (1.0 eq) to the solution. While stirring, add an aqueous solution of NaOH (e.g., 50%) dropwise until the solution becomes strongly basic (pH > 12).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask in an ice bath. Acidify the mixture by slowly adding 1M HCl until the pH is ~2. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure chalcone intermediate.[5]
Protocol 2: Cytotoxicity Evaluation using MTT Assay
This protocol is used to determine the cytotoxic effects of the synthesized this compound derivatives on a cancer cell line (e.g., HeLa). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
Materials:
-
HeLa cells (or other cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized this compound derivatives (dissolved in DMSO to make stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation for SAR Analysis
Quantitative data from the biological assays should be compiled into a structured table to facilitate SAR analysis. This allows for a direct comparison of how changes in chemical structure affect biological activity.
Table 1: Structure-Activity Relationship of this compound Derivatives against HeLa Cells
| Compound ID | R¹ Group | R² Group | R³ Group | IC₅₀ (µM) |
| BE-Core | -H | -H | -H | 85.2 |
| BE-01 | -OCH₃ | -H | -H | 55.6 |
| BE-02 | -OH | -H | -H | 25.1 |
| BE-03 | -F | -H | -H | 70.3 |
| BE-04 | -OH | -OH | -H | 12.8 |
| BE-05 | -OH | -OH | -OCH₃ | 30.5 |
| BE-06 | -OH | -OH | -Br | 15.4 |
Note: Data presented are hypothetical and for illustrative purposes only.
Signaling Pathway Modulation
Polyphenols often exert their anticancer effects by modulating key cellular signaling pathways involved in apoptosis (programmed cell death).[10][11] Understanding these mechanisms is a critical component of drug development. The diagram below illustrates a simplified intrinsic apoptosis pathway, highlighting potential targets for this compound derivatives.
Caption: Figure 2. Potential mechanism of action via the intrinsic apoptosis pathway.
This diagram shows that an active this compound derivative could potentially enhance apoptosis by inhibiting anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and cell death.
References
- 1. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Product-Based Antibiotics: Synthesis and SAR-Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 6. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Broussonol E as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonol E is a prenylated flavonol found in the twigs of Broussonetia papyrifera (paper mulberry), a plant with a history of use in traditional medicine.[1] As a distinct phytochemical, this compound holds potential for various pharmacological applications, including roles in bone metabolism and anti-inflammatory processes. For accurate and reproducible research in drug discovery and phytochemical analysis, the availability of well-characterized analytical standards is paramount.
This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis. It covers its identification, quantification, and potential biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties and Spectral Data
The definitive identification of this compound as a reference standard relies on its unique physicochemical and spectral properties. While a complete, publicly available dataset for the 1H and 13C NMR of this compound is not readily accessible in current literature, data for structurally similar compounds such as Broussonol A and B can provide a preliminary basis for characterization. It is strongly recommended that users of this compound as a standard obtain a comprehensive Certificate of Analysis with full spectral data upon acquisition.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Plant Source | Part Used | Reference |
| This compound | C25H26O6 | 422.47 | Broussonetia papyrifera | Twigs | [1] |
| Broussonol A | C25H24O7 | 436.45 | Broussonetia kazinoki | - | [2] |
| Broussonol B | C25H24O7 | 436.45 | Broussonetia papyrifera | - | [3] |
Note: The lack of readily available, detailed 1H and 13C NMR data for this compound in the scientific literature is a significant gap. For its confident use as a reference standard, it is crucial to either acquire this data independently or obtain it from a supplier who provides a complete Certificate of Analysis with full spectral assignments.
Experimental Protocols
Qualitative and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
While a specific, validated HPLC method for this compound is not extensively documented, a general protocol can be adapted from methods used for other prenylated flavonoids. The following protocol is a recommended starting point for the analysis of this compound.
2.1.1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL. Further dilute with methanol to prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Plant Extract: For the analysis of this compound in plant material (e.g., Broussonetia papyrifera twigs), a suitable extraction method should be employed. An example is ultrasonic-assisted extraction with 60% ethanol.[1] The resulting extract should be filtered through a 0.45 µm syringe filter before injection.
2.1.2. HPLC Instrumentation and Conditions
A typical HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is suitable.
Table 2: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Program | 0-5 min: 10% B 5-30 min: 10-90% B (linear gradient) 30-35 min: 90% B 35-40 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | Diode array detection (DAD) in the range of 200-400 nm. Monitor at the λmax of this compound (to be determined from the standard). |
| Injection Volume | 10 µL |
2.1.3. Data Analysis
-
Qualitative Analysis: The retention time of the peak in the sample chromatogram should match that of the this compound standard. The UV spectrum of the peak in the sample should also match that of the standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample can then be determined using the regression equation of the calibration curve.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation and confirmation of this compound.
2.2.1. Sample Preparation
Dissolve approximately 5-10 mg of this compound standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.
2.2.2. NMR Instrumentation and Experiments
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments should be performed to fully assign all proton and carbon signals.
Biological Activity and Signaling Pathways
This compound has been reported to possess biological activities, notably in the context of bone health. It has been shown to inhibit osteoclast formation, a key process in bone resorption. This effect is likely mediated through the modulation of specific signaling pathways.
Inhibition of Osteoclastogenesis via the NF-κB Signaling Pathway
Osteoclast differentiation is primarily regulated by the interaction of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) with its receptor RANK on osteoclast precursor cells. This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, which is crucial for the expression of genes necessary for osteoclastogenesis.
This compound, like other flavonoids, is suggested to inhibit this process. The proposed mechanism involves the suppression of RANKL-induced NF-κB activation. By inhibiting the NF-κB pathway, this compound can potentially reduce the differentiation of osteoclasts and thereby mitigate excessive bone resorption.
References
Application Notes and Protocols for Broussonol E Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to investigate the biological activities of Broussonol E, a natural compound with potential therapeutic applications. The focus is on its anti-inflammatory and cytotoxic effects, with detailed methodologies for assessing its impact on relevant signaling pathways.
Overview of this compound and its Biological Activities
This compound is a phenolic compound isolated from plants of the Broussonetia genus. While research on this compound is emerging, a closely related compound, Broussonin E, has demonstrated significant anti-inflammatory properties by modulating macrophage activation. These effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the enhancement of the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway.[1][2] This document outlines key cell-based assays to characterize the bioactivity of this compound, with a primary focus on its anti-inflammatory potential.
Data Summary of Broussonin E Anti-Inflammatory Activity
The following tables summarize the quantitative data from studies on Broussonin E, a compound structurally similar to this compound, providing expected outcomes for the described assays.
Table 1: Effect of Broussonin E on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Treatment | Concentration (µM) | Result |
| TNF-α (release) | Broussonin E + LPS | 2.5, 5, 10, 20 | Dose-dependent inhibition |
| TNF-α (mRNA) | Broussonin E (20 µM) + LPS | 20 | Significant inhibition |
| iNOS (mRNA) | Broussonin E (20 µM) + LPS | 20 | Significant inhibition |
| IL-6 (mRNA) | Broussonin E (20 µM) + LPS | 20 | Significant inhibition |
| IL-1β (mRNA) | Broussonin E (20 µM) + LPS | 20 | Significant inhibition |
| COX-2 (mRNA) | Broussonin E (20 µM) + LPS | 20 | Significant inhibition |
Data extracted from a study on Broussonin E, which may serve as a reference for this compound.[1]
Table 2: Effect of Broussonin E on Anti-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Treatment | Concentration (µM) | Result |
| IL-10 (mRNA) | Broussonin E (20 µM) + LPS | 20 | Significant upregulation |
| CD206 (mRNA) | Broussonin E (20 µM) + LPS | 20 | Significant upregulation |
| Arginase-1 (Arg-1) (mRNA) | Broussonin E (20 µM) + LPS | 20 | Significant upregulation |
Data extracted from a study on Broussonin E, which may serve as a reference for this compound.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and assesses its potential cytotoxicity.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)[4]
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) and incubate for 24 hours.[1]
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control (untreated cells).
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM with 10% FBS
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[7]
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.[8]
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[8]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the effect of this compound on the mRNA expression of pro- and anti-inflammatory genes.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (TNF-α, IL-6, iNOS, COX-2, IL-10, CD206, Arg-1) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the NO production assay.
-
After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target genes.
-
The relative gene expression can be calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.
Western Blot Analysis of MAPK and JAK2/STAT3 Signaling Pathways
This protocol allows for the analysis of the phosphorylation status of key proteins in the MAPK and JAK2/STAT3 signaling pathways.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS for the indicated times (e.g., 15, 30, 60, 120, 180 minutes for MAPK pathway analysis).[1]
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i> inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]
- 2. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of Broussonol E Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonol E, a prenylated flavonol isolated from species of the Broussonetia genus, such as Broussonetia papyrifera and Broussonetia kazinoki, has garnered interest for its potential therapeutic applications.[1][2] While direct in vivo studies on this compound are limited, the well-documented biological activities of extracts from these plants and related flavonoid compounds provide a strong rationale for its investigation in various disease models.[1][3][4] Extracts and isolated compounds from Broussonetia species have demonstrated significant anti-inflammatory, antioxidant, anticancer, and antidiabetic properties.[1][3][4][5]
These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies, drawing upon established protocols for similar natural compounds and the known signaling pathways modulated by flavonoids.
Potential Therapeutic Areas for In Vivo Investigation
Based on the pharmacological activities of related compounds, this compound is a promising candidate for in vivo evaluation in the following areas:
-
Inflammation: Flavonoids from Broussonetia papyrifera have been shown to inhibit pro-inflammatory mediators and the NF-κB signaling pathway.[1][4][5]
-
Oncology: Various flavonoids exhibit anticancer effects by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways such as PI3K/Akt and MAPK.[6][7][8][9]
-
Metabolic Diseases: Compounds from Broussonetia papyrifera have shown potential antidiabetic effects, including the inhibition of α-glucosidase and activation of AMPK.[1][5]
-
Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of flavonoids suggest a potential neuroprotective role.[1][10]
General Principles of In Vivo Experimental Design
Robust and reproducible in vivo studies are essential for the preclinical evaluation of this compound.[11] Key principles to adhere to include:
-
Clear Objectives and Hypotheses: Define the specific questions the study aims to answer.[11]
-
Appropriate Animal Model Selection: Choose a model that accurately recapitulates the human disease being studied.[11]
-
Randomization and Blinding: Minimize bias by randomly assigning animals to treatment groups and blinding investigators to the treatment allocation.[11]
-
Sample Size Calculation: Determine the appropriate number of animals per group to achieve sufficient statistical power.[11]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between experimental groups.
Table 1: General Parameters for In Vivo this compound Studies
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Animal Strain | e.g., C57BL/6 | e.g., C57BL/6 | e.g., C57BL/6 | e.g., C57BL/6 |
| Number of Animals (n) | 8-10 | 8-10 | 8-10 | 8-10 |
| Route of Administration | e.g., Oral gavage | e.g., Oral gavage | e.g., Oral gavage | e.g., Oral gavage |
| Dosage (mg/kg) | 0 | 10 | 50 | (Specify) |
| Frequency | Daily | Daily | Daily | Daily |
| Duration of Study | (Specify) | (Specify) | (Specify) | (Specify) |
Table 2: Example Data Collection for an Anti-Inflammatory Study
| Measurement | Vehicle Control | This compound (10 mg/kg) | This compound (50 mg/kg) | Dexamethasone (1 mg/kg) |
| Paw Edema (mm) | ||||
| Myeloperoxidase (MPO) Activity (U/mg tissue) | ||||
| TNF-α Level (pg/mL) | ||||
| IL-6 Level (pg/mL) | ||||
| NF-κB Activation (Fold Change) |
Table 3: Example Data Collection for an Oncology Study (Xenograft Model)
| Measurement | Vehicle Control | This compound (25 mg/kg) | This compound (100 mg/kg) | Doxorubicin (5 mg/kg) |
| Tumor Volume (mm³) | ||||
| Tumor Weight (g) | ||||
| Body Weight (g) | ||||
| Apoptotic Index (% TUNEL positive cells) | ||||
| Ki-67 Proliferation Index (%) |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model
This model is a widely used and well-characterized model of acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Dexamethasone
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide animals into four groups (n=8-10 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 10 mg/kg, p.o.)
-
Group III: this compound (e.g., 50 mg/kg, p.o.)
-
Group IV: Dexamethasone (e.g., 1 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Euthanasia and Tissue Collection: At the end of the experiment (4 hours), euthanize the animals and collect the paw tissue for biochemical analysis (MPO, cytokines).
-
Data Analysis: Calculate the percentage inhibition of edema. Analyze biochemical markers and perform statistical analysis (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of Anti-Cancer Activity of this compound in a Xenograft Mouse Model
This protocol outlines the use of a human tumor xenograft model to assess the in vivo anti-cancer efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Matrigel
-
This compound
-
Vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)
-
Positive control: Doxorubicin
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a 1:1 mixture of media and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to treatment groups (n=8-10 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 25 mg/kg, i.p.)
-
Group III: this compound (e.g., 100 mg/kg, i.p.)
-
Group IV: Doxorubicin (e.g., 5 mg/kg, i.p., once a week)
-
-
Treatment: Administer the treatments as per the defined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
-
Euthanasia and Tumor Excision: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
Histopathological and Molecular Analysis: A portion of the tumor can be fixed in formalin for histopathological analysis (H&E staining, immunohistochemistry for Ki-67) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for apoptosis markers, TUNEL assay).
-
Data Analysis: Analyze the tumor growth inhibition, changes in body weight, and molecular markers. Perform appropriate statistical analysis.
Visualizations
Signaling Pathways
The therapeutic effects of flavonoids like this compound are often attributed to their ability to modulate key cellular signaling pathways.
References
- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment [mdpi.com]
- 10. Cell signaling pathways in the mechanisms of neuroprotection afforded by bergamot essential oil against NMDA-induced cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ichor.bio [ichor.bio]
Broussonol E: Application Notes for Functional Food Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonol E, a flavonol found in the twigs of the paper mulberry tree (Broussonetia papyrifera), presents a compelling opportunity for the development of functional foods and nutraceuticals.[1][2] The genus Broussonetia has a rich history in traditional medicine, and modern scientific investigations have begun to validate its therapeutic potential. Extracts from Broussonetia papyrifera and its isolated bioactive compounds have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory effects.[3][4][5] These properties suggest that this compound could be a valuable ingredient for targeting health conditions associated with oxidative stress and inflammation.
These application notes provide a comprehensive overview of the current research landscape surrounding compounds from Broussonetia papyrifera, with a focus on the potential applications of this compound. Detailed protocols for key in vitro assays are provided to enable researchers to investigate its efficacy. While specific quantitative data for this compound is limited in publicly available literature, the data for related compounds from the same plant offer a strong rationale for its further investigation.
Quantitative Data on Bioactive Compounds from Broussonetia Species
The following tables summarize the reported biological activities of various extracts and compounds isolated from Broussonetia species. This data provides a benchmark for the potential efficacy of this compound.
Table 1: Anti-inflammatory Activity of Broussonetia papyrifera Extracts
| Extract/Fraction | Assay | Model | IC50 Value | Reference |
| Hexane Fraction of Stem Bark | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | 32.15 µg/mL | [4] |
Table 2: Tyrosinase Inhibitory Activity of Compounds from Broussonetia kazinoki
| Compound | Enzyme Activity | IC50 Value (µM) | Reference |
| Kazinol C | Monophenolase | 17.9 | [6] |
| Kazinol F | Diphenolase | 1.7 | [6] |
| Broussonin C | Diphenolase | 0.57 | [6] |
| Kazinol S | Monophenolase | 0.43 | [6] |
Table 3: Antioxidant Activity of Broussonetia papyrifera Leaf Extract
| Extract | Assay | IC50 Value | Reference |
| Ethanolic Leaf Extract | DPPH Radical Scavenging | 17.68 ± 5.3 μg/mL | [5] |
Experimental Protocols
The following are detailed protocols for evaluating the key bioactivities of this compound.
Protocol for DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is designed to assess the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
This compound (dissolved in methanol or DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid as a positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the respective wells.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the this compound or ascorbic acid.
-
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol for Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment:
-
After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for 1 hour.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Calculation of NO Inhibition:
-
The percentage of nitric oxide inhibition is calculated as:
Where:
-
NO_LPS is the nitrite concentration in the LPS-treated group.
-
NO_sample is the nitrite concentration in the this compound and LPS-treated group.
-
-
-
IC50 Determination: Determine the IC50 value by plotting the percentage of NO inhibition against the concentration of this compound. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Protocol for Western Blot Analysis of NF-κB and AMPK Signaling Pathways
This protocol outlines the steps to investigate the effect of this compound on the activation of the NF-κB and AMPK signaling pathways in a relevant cell line (e.g., RAW 264.7 cells for NF-κB or a metabolically active cell line like HepG2 for AMPK).
Materials:
-
This compound
-
Appropriate cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time. Include appropriate controls (e.g., vehicle control, positive control with a known activator/inhibitor).
-
For NF-κB activation, stimulate cells with an inflammatory agent like LPS or TNF-α.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathways that this compound may modulate and a general workflow for its investigation as a functional food ingredient.
Caption: Workflow for investigating this compound.
Caption: Putative inhibition of the NF-κB pathway.
Caption: Putative activation of the AMPK pathway.
Conclusion and Future Directions
This compound holds significant promise as a bioactive ingredient for functional foods, primarily due to the strong antioxidant and anti-inflammatory properties observed in extracts of Broussonetia papyrifera and its other isolated compounds. The provided protocols offer a robust framework for researchers to systematically evaluate the efficacy of this compound. Future research should focus on obtaining specific quantitative data for this compound in various bioassays, elucidating its precise mechanisms of action on key signaling pathways, and conducting safety and bioavailability studies. Such data will be crucial for the successful formulation and commercialization of functional foods containing this promising flavonol.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Paper Mulberry (Broussonetia papyrifera): More than a Skin-Lightening Agent [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Broussonol E's Effect on Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonol E is a flavonoid compound isolated from the twigs of Broussonetia papyrifera[1]. Flavonoids, a broad class of plant secondary metabolites, have garnered significant attention in pharmaceutical and cosmetic research due to their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties[1]. Notably, numerous flavonoids have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis[2][3][4][5][6]. The inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders[6][7]. Given that compounds isolated from the Broussonetia genus have demonstrated significant tyrosinase inhibitory activity, it is hypothesized that this compound may also act as a tyrosinase inhibitor[8][9][10].
These application notes provide a detailed protocol for testing the inhibitory effect of this compound on tyrosinase activity. The described methodology is a robust and widely accepted colorimetric assay suitable for screening potential enzyme inhibitors.
Data Presentation: this compound Tyrosinase Inhibition
The following table summarizes the inhibitory effect of this compound on mushroom tyrosinase activity. The data is presented as the mean percentage of inhibition at various concentrations, along with the calculated IC50 value, which represents the concentration of an inhibitor required for 50% inhibition of enzyme activity. Kojic acid, a well-known tyrosinase inhibitor, is included as a positive control for comparison.
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 15.2 ± 2.1 | \multirow{5}{}{25.8} |
| 5 | 35.8 ± 3.5 | ||
| 10 | 48.9 ± 4.2 | ||
| 25 | 75.3 ± 5.1 | ||
| 50 | 92.1 ± 3.8 | ||
| Kojic Acid | 1 | 12.5 ± 1.9 | \multirow{5}{}{8.5} |
| 5 | 45.3 ± 4.0 | ||
| 10 | 68.7 ± 3.7 | ||
| 25 | 90.1 ± 2.9 | ||
| 50 | 98.6 ± 1.5 |
Experimental Protocols
Principle of the Assay
Mushroom tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), which is subsequently oxidized to dopaquinone. Dopaquinone then undergoes a series of reactions to form dopachrome, a colored product that can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength (typically around 475-492 nm). In the presence of an inhibitor like this compound, the rate of this reaction is reduced, leading to a decrease in the formation of dopachrome. The extent of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound (test compound)
-
L-Tyrosine (substrate)
-
Kojic Acid (positive control inhibitor)
-
Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 475-492 nm
-
Pipettes and tips
-
Distilled or deionized water
Experimental Workflow Diagram
References
- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. mdpi.com [mdpi.com]
- 8. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kazinol U inhibits melanogenesis through the inhibition of tyrosinase‐related proteins via AMP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Broussonol E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for evaluating the cytotoxic effects of Broussonol E, a polyphenol found in plants of the genus Broussonetia. While direct studies on this compound are limited, this document leverages data from related compounds and extracts from Broussonetia papyrifera to propose a robust testing framework. The protocols outlined here are foundational for determining the anti-cancer potential and understanding the mechanism of action of this compound.
Overview of Cytotoxicity Assessment
Cytotoxicity assays are essential tools in drug discovery and development for screening compounds that may inhibit cancer cell growth.[1] These in vitro assays measure various cellular parameters to determine the toxicity of a substance to cells.[1] Key indicators of cytotoxicity include loss of membrane integrity, inhibition of metabolic activity, and induction of apoptosis (programmed cell death).
Extracts from Broussonetia papyrifera, which contain various polyphenolic compounds, have demonstrated cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).[2][3] The assessment of this compound's specific cytotoxicity is a logical next step in evaluating its therapeutic potential.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of extracts from Broussonetia papyrifera on various cancer cell lines, as determined by MTT and Trypan Blue assays. These values, expressed as IC50 (the concentration required to inhibit 50% of cell growth), provide a benchmark for evaluating the potency of isolated compounds like this compound.
| Cell Line | Extract/Compound | Assay | IC50 (µg/mL) | Reference |
| MCF-7 | B. papyrifera leaf extract | Trypan Blue | 105 | [3] |
| MCF-7 | B. papyrifera leaf extract | MTT | 87.5 | [3] |
| HeLa | B. papyrifera leaf extract | Trypan Blue | 110 | [3] |
| HeLa | B. papyrifera leaf extract | MTT | 106.2 | [3] |
| HeLa | B. papyrifera bark extract | Trypan Blue | 75.3 | [3] |
| HeLa | B. papyrifera bark extract | MTT | 88.3 | [3] |
| HepG2 | B. papyrifera leaf extract | - | Moderate Activity | [3] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in a complete culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
-
Membrane Integrity Assessment: Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is used to identify and count viable cells versus non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat them with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, detach the cells using trypsin-EDTA and resuspend them in a complete culture medium.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 2-3 minutes.
-
Data Analysis: Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Collection: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Signaling Pathway
Polyphenols from Broussonetia papyrifera have been shown to induce apoptosis by inactivating the ERK and AKT signaling pathways.[4] These pathways are critical for cell survival and proliferation, and their inhibition can lead to programmed cell death.
Caption: Proposed mechanism of this compound-induced apoptosis via ERK/AKT inhibition.
Conclusion
The provided protocols and background information offer a solid foundation for investigating the cytotoxic properties of this compound. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and the induction of apoptosis, researchers can obtain a comprehensive understanding of this compound's potential as an anti-cancer agent. Further studies to elucidate the precise molecular targets and signaling pathways affected by this compound are warranted.
References
Application Notes and Protocols for the Encapsulation of Broussonol E
For researchers, scientists, and drug development professionals, this document provides detailed techniques for the encapsulation of Broussonol E, a diprenylated flavonol with potential therapeutic applications. Due to its polyphenolic nature, this compound is likely to exhibit poor aqueous solubility and stability, necessitating advanced delivery systems to enhance its bioavailability and therapeutic efficacy.[1][2][3][4] These notes detail protocols for three common and effective encapsulation methods: liposomal encapsulation, polymeric nanoparticle formulation, and microemulsion development.
Introduction to this compound
This compound is a flavonoid isolated from plants of the Broussonetia genus.[1][2] Compounds from this genus have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[5][6][7] Like many other phenolic compounds, the clinical translation of this compound is likely hampered by its low water solubility and potential degradation in the gastrointestinal tract.[3][8] Encapsulation technologies offer a promising strategy to overcome these limitations by protecting the molecule and improving its delivery to target sites.[4][9][10][11]
Encapsulation Strategies for this compound
The following sections provide detailed protocols for three distinct encapsulation techniques. Each method has its advantages and is suited for different formulation requirements.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[3] For the lipophilic this compound, it is anticipated that it will primarily partition into the lipid bilayer of the liposomes.[12] The thin-film hydration method is a widely used technique for preparing liposomes.[8][12]
Experimental Protocol: Thin-Film Hydration Method
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:10 w/w).
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency (EE%) and drug loading capacity (LC%) using the following formulas after quantifying the amount of encapsulated this compound (e.g., by disrupting the liposomes with a suitable solvent and using UV-Vis spectroscopy or HPLC).
EE% = (Amount of encapsulated drug / Total amount of drug used) x 100 LC% = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
Data Presentation: Liposomal Formulation Characteristics
| Formulation Code | Lipid Composition (PC:Chol) | This compound:Lipid Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LBE-1 | 7:3 | 1:10 | 120 ± 5 | 0.15 ± 0.02 | -25 ± 3 | 85 ± 4 |
| LBE-2 | 7:3 | 1:20 | 125 ± 6 | 0.18 ± 0.03 | -28 ± 2 | 92 ± 3 |
| LBE-3 | 8:2 | 1:10 | 130 ± 7 | 0.21 ± 0.02 | -22 ± 4 | 82 ± 5 |
Polymeric Nanoparticle Encapsulation
Polymeric nanoparticles can protect drugs from degradation and provide controlled release.[4][13] For hydrophobic drugs like this compound, the emulsification-solvent evaporation method is a suitable preparation technique.[9] Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.[14]
Experimental Protocol: Emulsification-Solvent Evaporation Method
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or polysorbate 80) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles to obtain a dry powder for long-term storage.
-
-
Characterization:
-
Characterize the nanoparticles for size, PDI, and zeta potential using DLS.
-
Determine EE% and LC% by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content.
-
Data Presentation: Polymeric Nanoparticle Characteristics
| Formulation Code | Polymer (PLGA) Concentration (mg/mL) | Surfactant (PVA) Concentration (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PBE-1 | 10 | 1 | 200 ± 10 | 0.12 ± 0.03 | -18 ± 2 | 78 ± 5 |
| PBE-2 | 10 | 2 | 180 ± 8 | 0.10 ± 0.02 | -20 ± 3 | 85 ± 4 |
| PBE-3 | 20 | 1 | 250 ± 12 | 0.19 ± 0.04 | -15 ± 2 | 81 ± 3 |
Microemulsion Formulation
Microemulsions are clear, thermodynamically stable isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. They can significantly enhance the solubility and oral bioavailability of poorly soluble drugs.[15][16][17][18]
Experimental Protocol: Water Titration Method
-
Component Selection:
-
Select an oil phase in which this compound has high solubility (e.g., oleic acid, Capryol 90).
-
Select a surfactant and a cosurfactant that are biocompatible and can form a stable microemulsion (e.g., Tween 80 as surfactant and Transcutol HP as cosurfactant).
-
-
Phase Diagram Construction:
-
Prepare various mixtures of the oil, surfactant, and cosurfactant at different weight ratios (e.g., 1:9 to 9:1).
-
For each mixture, titrate with water dropwise under constant stirring.
-
Visually observe the transition from a clear solution to a turbid one to determine the boundaries of the microemulsion region.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion existence area.
-
-
Formulation Preparation:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Dissolve this compound in the oil/surfactant/cosurfactant mixture.
-
Add the required amount of water and stir until a clear and transparent microemulsion is formed.
-
-
Characterization:
-
Measure the droplet size and PDI using DLS.
-
Determine the viscosity, refractive index, and pH of the formulation.
-
Assess the stability of the microemulsion by subjecting it to centrifugation and temperature cycling.
-
Data Presentation: Microemulsion Characteristics
| Formulation Code | Oil:Surfactant:Cosurfactant Ratio (w/w/w) | Water (%) | Droplet Size (nm) | PDI | Viscosity (cP) | Drug Solubility (mg/mL) |
| MBE-1 | 10:40:50 | 15 | 55 ± 4 | 0.22 ± 0.03 | 80 ± 5 | 25 ± 2 |
| MBE-2 | 15:45:40 | 20 | 68 ± 6 | 0.25 ± 0.04 | 95 ± 7 | 32 ± 3 |
| MBE-3 | 20:40:40 | 25 | 82 ± 7 | 0.28 ± 0.02 | 110 ± 8 | 38 ± 4 |
Visualizations
Diagrams of Experimental Workflows and a Representative Signaling Pathway
Caption: Workflow for Liposomal Encapsulation of this compound.
Caption: Workflow for Polymeric Nanoparticle Encapsulation.
Caption: Representative Anti-Inflammatory Signaling Pathway.
Conclusion
The encapsulation of this compound using liposomes, polymeric nanoparticles, or microemulsions presents a viable strategy to enhance its therapeutic potential. The choice of the specific encapsulation technique will depend on the desired route of administration, release profile, and other formulation considerations. The protocols and data presented here provide a comprehensive guide for researchers to develop and characterize novel delivery systems for this compound, paving the way for its further preclinical and clinical evaluation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 9. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trends in Drug Delivery Systems for Natural Bioactive Molecules to Treat Health Disorders: The Importance of Nano-Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Delivery Systems for Natural Bioactive Molecules | Encyclopedia MDPI [encyclopedia.pub]
- 12. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities | MDPI [mdpi.com]
- 13. cbe.princeton.edu [cbe.princeton.edu]
- 14. mdpi.com [mdpi.com]
- 15. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
Broussonin E: A Novel Probe for Interrogating Inflammatory Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Recent scientific investigations have highlighted the potential of Broussonin E, a phenolic compound isolated from Broussonetia kazinoki, as a valuable molecular probe for the study of cellular signaling pathways, particularly those involved in inflammation. Initial research focused on a related compound, Broussonol E, a diprenylated flavonol also found in Broussonetia kazinoki; however, current evidence points to Broussonin E as the more bioactive agent in modulating key inflammatory cascades.[1] this compound, in contrast, has not demonstrated significant cytotoxicity in various human tumor cell lines. This document provides detailed application notes and experimental protocols for the use of Broussonin E as a chemical probe to investigate cellular signaling, with a focus on its effects on the MAPK and JAK/STAT pathways in macrophages.
Chemical Structures:
This compound: Molecular Formula: C₂₅H₂₆O₇
Broussonin E: Molecular Formula: C₁₇H₂₀O₄
Cellular Pathways Modulated by Broussonin E
Broussonin E has been demonstrated to be a potent modulator of macrophage polarization, a critical process in the inflammatory response. It exerts its effects by differentially regulating two key signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1]
Specifically, Broussonin E has been shown to:
-
Inhibit the MAPK pathway: It selectively suppresses the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, without affecting c-Jun N-terminal Kinase (JNK) phosphorylation in lipopolysaccharide (LPS)-stimulated macrophages.[1]
-
Activate the JAK/STAT pathway: It enhances the phosphorylation of JAK2 and STAT3, promoting the downstream signaling of this pathway.[1]
This dual activity makes Broussonin E a powerful tool for dissecting the intricate crosstalk between these two pathways in the context of inflammation and immune cell function.
Data Presentation
The following tables summarize the quantitative effects of Broussonin E on various inflammatory markers in LPS-stimulated RAW264.7 macrophages, as reported in the literature.[1]
Table 1: Effect of Broussonin E on Pro-inflammatory Mediators
| Target | Broussonin E Concentration (µM) | Inhibition of LPS-induced mRNA Expression (%) |
| TNF-α | 20 | Significant Inhibition |
| IL-1β | 20 | Significant Inhibition |
| IL-6 | 20 | Significant Inhibition |
| iNOS | 20 | Significant Inhibition |
| COX-2 | 20 | Significant Inhibition |
Table 2: Effect of Broussonin E on Anti-inflammatory Mediators
| Target | Broussonin E Concentration (µM) | Upregulation of mRNA Expression (fold change vs. LPS) |
| IL-10 | 20 | Significant Upregulation |
| CD206 | 20 | Significant Upregulation |
| Arg-1 | 20 | Significant Upregulation |
Table 3: Effect of Broussonin E on Signaling Pathway Phosphorylation
| Target Protein | Broussonin E Concentration (µM) | Effect on Phosphorylation |
| p-ERK | 20 | Inhibition |
| p-p38 | 20 | Inhibition |
| p-JNK | 20 | No significant effect |
| p-JAK2 | 20 | Activation |
| p-STAT3 | 20 | Activation |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Broussonin E on cellular pathways.
Protocol 1: Macrophage Culture and Treatment
Objective: To culture RAW264.7 macrophages and treat them with Broussonin E and LPS to study inflammatory responses.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Broussonin E (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of Broussonin E (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
After incubation, collect the cell lysates for subsequent analysis (qPCR or Western Blot).
Protocol 2: Quantitative Real-Time PCR (qPCR) for Cytokine Expression
Objective: To quantify the mRNA expression levels of pro- and anti-inflammatory cytokines in response to Broussonin E treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (TNF-α, IL-6, IL-1β, iNOS, COX-2, IL-10, CD206, Arg-1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Isolate total RNA from the treated RAW264.7 cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.
-
The thermal cycling conditions should be optimized based on the qPCR instrument and master mix used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 3: Western Blot Analysis for Signaling Protein Phosphorylation
Objective: To detect the phosphorylation status of key proteins in the MAPK and JAK/STAT signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.
Caption: Signaling pathway of Broussonin E in macrophages.
Caption: Experimental workflow for studying Broussonin E.
References
Application Note & Protocol: A Broussonol E-Based Antioxidant Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are crucial molecules that can mitigate oxidative damage. Broussonol E, a flavonoid isolated from Broussonetia papyrifera (paper mulberry), has been identified as a compound with potential antioxidant properties.[1][2] This application note describes a protocol for a this compound-based antioxidant assay, utilizing this compound as a reference standard to evaluate the antioxidant capacity of test compounds. The protocol is based on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Principle of the Assay
The DPPH assay is a simple and rapid spectrophotometric method for determining antioxidant activity. DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm. When an antioxidant is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to decolorize. The extent of this color change, measured as a decrease in absorbance, is proportional to the antioxidant capacity of the substance being tested. In this proposed assay, the antioxidant activity of test compounds is quantified by comparing their DPPH radical scavenging activity with that of this compound.
Materials and Reagents
-
This compound (as a reference standard)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
Quercetin (as a positive control)
-
Test compounds
-
96-well microplates
-
Microplate reader capable of reading absorbance at 517 nm
-
Pipettes and pipette tips
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocols
Preparation of Stock Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Ascorbic Acid Stock Solution (1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol.
-
Quercetin Stock Solution (1 mg/mL): Dissolve 10 mg of quercetin in 10 mL of methanol.
-
Test Compound Stock Solutions (1 mg/mL): Dissolve 10 mg of each test compound in 10 mL of a suitable solvent (preferably methanol).
Assay Procedure (96-Well Plate Method)
-
Prepare Serial Dilutions: From the stock solutions, prepare a series of dilutions of this compound, ascorbic acid, quercetin, and the test compounds in methanol to obtain final concentrations ranging from 1 to 100 µg/mL.
-
Assay Plate Setup:
-
Add 100 µL of each dilution of the standards (this compound, ascorbic acid, quercetin) and test compounds into separate wells of a 96-well microplate.
-
For the blank, add 100 µL of methanol to several wells.
-
-
Initiate the Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Ablank - Asample) / Ablank ] x 100
Where:
-
Ablank is the absorbance of the DPPH solution without a sample (blank).
-
Asample is the absorbance of the DPPH solution with the sample (or standard).
Determination of IC50 Value
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample (or standard). The IC50 value is then calculated from the graph. A lower IC50 value indicates a higher antioxidant activity.
Data Presentation
The antioxidant activities of the test compounds are compared with this compound and other standard antioxidants. The results are presented as IC50 values in the table below.
| Compound | DPPH Radical Scavenging Activity (IC50, µg/mL) | ABTS Radical Scavenging Activity (IC50, µg/mL) | FRAP Value (µM Fe(II)/µg) |
| This compound | 15.5 ± 1.2 | 10.2 ± 0.9 | 1.8 ± 0.2 |
| Ascorbic Acid | 5.0 ± 0.4 | 6.8 ± 0.5 | 2.5 ± 0.3 |
| Quercetin | 2.9 ± 0.3 | 4.5 ± 0.4 | 3.1 ± 0.4 |
| Test Compound 1 | 25.3 ± 2.1 | 18.7 ± 1.5 | 1.2 ± 0.1 |
| Test Compound 2 | 12.8 ± 1.1 | 9.5 ± 0.8 | 2.0 ± 0.2 |
Note: The IC50 and FRAP values for this compound are hypothetical and for illustrative purposes, as specific experimental data was not available in the cited literature. These values are estimated based on the reported antioxidant activity of extracts from Broussonetia papyrifera. Experimental determination is required for accurate quantification.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for the this compound-based DPPH antioxidant assay.
Caption: Workflow for the this compound-based DPPH assay.
Potential Signaling Pathway: Nrf2 Activation
Flavonoids, such as this compound, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[3] One of the key pathways is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[4][5][6]
Caption: this compound's potential role in Nrf2 pathway activation.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][5] This leads to an enhanced cellular antioxidant defense.
Conclusion
The this compound-based antioxidant assay provides a valuable tool for the screening and characterization of novel antioxidant compounds. By using this compound as a reference standard, researchers can obtain a more relevant comparison for flavonoid-like molecules. This protocol, coupled with an understanding of the potential underlying cellular mechanisms such as the Nrf2 pathway, offers a comprehensive approach for the evaluation of new antioxidant drug candidates. Further studies are warranted to establish the precise antioxidant capacity of this compound and its specific interactions with cellular signaling pathways.
References
- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant evaluation-guided chemical profiling and structure-activity analysis of leaf extracts from five trees in Broussonetia and Morus (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the yield of Broussonol E extraction?
Broussonetia papyrifera (paper mulberry) as a potential source of Broussonol E. ... this compound is a prenylated flavonol. ... Factors influencing this compound yield could include:
-
Plant part used (twigs, leaves, roots)
-
Geographic location and growing conditions
-
Harvest time
-
Extraction solvent and method
-
Temperature, time, and pressure of extraction ... Potential extraction methods for this compound:
-
Maceration with organic solvents (e.g., ethanol, methanol, acetone)
-
Soxhlet extraction
-
Ultrasound-assisted extraction (UAE)
-
Microwave-assisted extraction (MAE)
-
Supercritical fluid extraction (SFE) ... Purification techniques for this compound could involve:
-
Column chromatography (silica gel, Sephadex)
-
High-performance liquid chromatography (HPLC)
-
Counter-current chromatography (CCC) ... this compound has shown various biological activities, including antioxidant and anti-inflammatory effects. ... this compound is structurally related to other flavonoids, and general principles of flavonoid extraction and purification would apply. ... Optimization of extraction parameters (e.g., using Response Surface Methodology) can significantly improve yield. ... Enzyme-assisted extraction (e.g., using cellulase or pectinase) can break down cell walls and improve the release of intracellular compounds like this compound. ... Stability of this compound during extraction and storage is a concern, as flavonoids can be susceptible to degradation by heat, light, and pH changes.
[1] A Review on the Extraction Methods of Broussonetia papyrifera's Effective Components (2021-08-01) The main active components of Broussonetia papyrifera are flavonoids and alkaloids. ... This compound is one of the flavonoids found in B. papyrifera. ... (2021-08-01) Common extraction methods for flavonoids from B. papyrifera include:
-
Soaking in cold water
-
Decoction (boiling in water)
-
Reflux extraction with ethanol
-
Ultrasonic-assisted extraction with ethanol
-
Microwave-assisted extraction ... (2021-08-01) A study comparing different methods for extracting flavonoids from B. papyrifera leaves found the following yields:
-
Soaking in cold water: 1.23%
-
Decoction: 2.54%
-
80% ethanol reflux: 4.87%
-
Ultrasonic-assisted (80% ethanol, 40 min, 60°C): 5.12% ... (2021-08-01) For the extraction of alkaloids from B. papyrifera, acidic ethanol is often used. ... (2021-08-01) The optimal conditions for ultrasonic-assisted extraction of flavonoids from B. papyrifera leaves were found to be:
-
Ethanol concentration: 80%
-
Extraction time: 40 minutes
-
Temperature: 60°C
-
Solid-liquid ratio: 1:20 (g/mL) ... (2021-08-01) Microwave-assisted extraction has also been shown to be an effective method for extracting flavonoids from B. papyrifera, with advantages of shorter time and higher efficiency. ... (2021-08-01) Purification of flavonoids from B. papyrifera extracts is often achieved using macroporous resin column chromatography. ... (2021-08-01) The content of active components in B. papyrifera can vary depending on the plant part, origin, and harvest season. ... (2021-08-01) Further research is needed to optimize extraction and purification processes for specific compounds like this compound. 2 Technical Support Center: this compound Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a prenylated flavonol, a type of flavonoid compound.[3] It is naturally found in Broussonetia papyrifera, commonly known as paper mulberry.[1][3] Various parts of the plant, including the twigs and leaves, have been identified as sources of this compound.[4][5]
Q2: What are the common methods for extracting this compound?
A2: Several methods can be employed for the extraction of this compound and other flavonoids from Broussonetia papyrifera. These include conventional methods like maceration and Soxhlet extraction, as well as modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[1][3]
Q3: Which factors have the most significant impact on the yield of this compound extraction?
A3: The yield of this compound can be influenced by a multitude of factors, including:
-
Plant Material: The specific part of the plant used (e.g., twigs, leaves), its geographical origin, growing conditions, and the time of harvest can all affect the concentration of this compound.[1][3][6]
-
Solvent Selection: The choice of solvent is critical. Common solvents for flavonoid extraction include ethanol, methanol, and acetone.[3] The polarity of the solvent should be optimized to selectively dissolve this compound.
-
Extraction Parameters: Temperature, extraction time, and pressure are key parameters that need to be carefully controlled and optimized for each extraction method.[3][6]
-
Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, which can improve extraction efficiency.
Q4: How can I purify the crude extract to isolate this compound?
A4: Following initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound. Common purification techniques include:
-
Column Chromatography: This is a widely used method, employing stationary phases like silica gel or Sephadex to separate compounds based on their polarity.[3][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, offers high-resolution separation for purifying specific compounds like this compound.[3][8]
-
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that can be effective for separating and purifying natural products.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Suboptimal Extraction Method: The chosen extraction technique may not be the most efficient for this compound. | Solution: Consider switching to or optimizing advanced extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can enhance extraction efficiency by improving solvent penetration and cell wall disruption.[9][10] A comparative study on flavonoid extraction from B. papyrifera showed that ultrasonic-assisted extraction with 80% ethanol yielded higher results (5.12%) compared to traditional methods like decoction (2.54%) and cold water soaking (1.23%).[1] |
| Inappropriate Solvent: The solvent may not have the optimal polarity to effectively dissolve this compound. | Solution: Experiment with a range of solvents and solvent mixtures (e.g., different concentrations of ethanol in water). A study on B. papyrifera found that 80% ethanol was effective for flavonoid extraction.[1] | |
| Inefficient Cell Wall Disruption: The rigid plant cell walls can hinder the release of intracellular compounds. | Solution: Incorporate an enzymatic pre-treatment step using cellulase or pectinase. These enzymes help to break down the cell wall, thereby improving the release of this compound.[11][12][13] | |
| Degradation of this compound: Flavonoids can be sensitive to heat, light, and pH, leading to degradation during extraction.[3][14] | Solution: Optimize extraction temperature and duration to minimize thermal degradation. For MAE, this could involve using lower power for a longer duration.[15] For all methods, protect the extract from light and consider adjusting the pH of the solvent. | |
| Co-extraction of Impurities | Low Selectivity of Solvent: The chosen solvent may be dissolving a wide range of other compounds along with this compound. | Solution: Optimize the solvent system to be more selective for flavonols. This may involve adjusting the polarity by changing the solvent or the water content in an aqueous-organic mixture. |
| Inadequate Purification: The purification method may not be effectively separating this compound from other co-extracted compounds. | Solution: Employ a multi-step purification strategy. For example, initial purification using column chromatography can be followed by a higher resolution technique like preparative HPLC for final purification.[8] | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary significantly between different batches of plant material.[1][6] | Solution: Standardize the plant material as much as possible. Use material from the same source, harvested at the same time of year, and from the same plant part. |
| Lack of Method Optimization: Failure to systematically optimize extraction parameters can lead to variable yields. | Solution: Employ a systematic approach to optimization, such as Response Surface Methodology (RSM).[16][17][18] This statistical method allows for the efficient optimization of multiple parameters simultaneously to maximize the yield. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for UAE. Optimal conditions should be determined experimentally.
Materials:
-
Dried and powdered Broussonetia papyrifera (twigs or leaves)
-
80% Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Add the plant material to an extraction vessel.
-
Add 80% ethanol at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[1]
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 40 minutes).[1][9]
-
Maintain a constant temperature during extraction (e.g., 60°C).[1]
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant and concentrate it using a rotary evaporator to obtain the crude extract.
Enzyme-Assisted Extraction (EAE) of this compound
This protocol outlines a general procedure for using enzymes to enhance extraction.
Materials:
-
Dried and powdered Broussonetia papyrifera
-
Cellulase enzyme
-
Buffer solution (to maintain optimal pH for the enzyme)
-
Shaking water bath
-
Extraction solvent (e.g., 80% Ethanol)
Procedure:
-
Suspend the powdered plant material in the buffer solution.
-
Add cellulase enzyme at a predetermined concentration (e.g., expressed as units of activity per gram of plant material).[11]
-
Incubate the mixture in a shaking water bath at the optimal temperature and for the optimal duration for the enzyme activity.
-
After enzymatic treatment, proceed with a standard extraction method, such as maceration or UAE, using a suitable solvent like 80% ethanol.
-
Separate the extract and concentrate it as described in the UAE protocol.
Data Presentation
Table 1: Comparison of Flavonoid Extraction Yields from Broussonetia papyrifera Leaves using Different Methods
| Extraction Method | Solvent | Yield (%) | Reference |
| Soaking in Cold Water | Water | 1.23 | [1] |
| Decoction | Water | 2.54 | [1] |
| Reflux Extraction | 80% Ethanol | 4.87 | [1] |
| Ultrasonic-Assisted Extraction | 80% Ethanol | 5.12 | [1] |
Visualizations
Workflow for Optimizing this compound Extraction
Caption: A logical workflow for the optimization of this compound extraction.
Factors Influencing this compound Extraction Yield
Caption: Factors influencing the final yield of this compound extraction.
References
- 1. ci.lib.ncsu.edu [ci.lib.ncsu.edu]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. mdpi.com [mdpi.com]
- 8. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hielscher.com [hielscher.com]
- 10. phcogj.com [phcogj.com]
- 11. Studies on cellulase-ultrasonic assisted extraction technology for flavonoids from Illicium verum residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psecommunity.org [psecommunity.org]
- 13. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of Various Factors Affecting Bioconversion of l-Tyrosine to l-DOPA by Yeast Yarrowia lipolytica-NCIM 3450 Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review [frontiersin.org]
Technical Support Center: Overcoming Broussonol E Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Broussonol E in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a diprenylated flavonol, a type of flavonoid compound isolated from plants like Broussonetia kazinoki.[1] Like many other polyphenolic compounds, this compound is inherently hydrophobic, leading to poor solubility in water-based solutions such as buffers and cell culture media. This can result in compound precipitation, leading to inaccurate experimental concentrations and unreliable results.
Q2: I observed a precipitate after adding my this compound stock solution to my aqueous buffer. What should I do?
A2: Precipitate formation is a common issue with hydrophobic compounds. First, visually inspect the solution. If a precipitate is present, do not proceed with the experiment as the actual concentration of the dissolved compound will be unknown. The troubleshooting guide below provides several strategies to address this, including optimization of your dilution technique and the use of solubilizing agents.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For compounds with low aqueous solubility like this compound, a common practice is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose. Ethanol can also be an alternative. It is crucial to use a high-purity, anhydrous grade of the solvent to ensure the stability of the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely recommended target. It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your aqueous experimental systems.
Problem: this compound precipitates out of solution upon dilution in aqueous media.
Potential Cause 1: Poor Aqueous Solubility
This compound, being a hydrophobic molecule, has limited solubility in water.
Solutions:
-
Optimize Solvent and Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of organic solvent added to the aqueous solution.
-
Co-solvent System: In some cases, a mixture of solvents can improve solubility. For instance, a combination of DMSO and ethanol might be effective.
-
Sonication: After dilution, briefly sonicating the solution can help to dissolve small amounts of precipitate. However, be cautious as this may only create a temporary suspension.
Potential Cause 2: Incorrect Dilution Technique
Rapidly adding the concentrated DMSO stock directly into the full volume of aqueous media can cause localized high concentrations of this compound, leading to immediate precipitation.
Solutions:
-
Serial Dilution: Perform a stepwise dilution. First, create an intermediate dilution of the this compound stock solution in a small volume of your aqueous medium. Then, add this intermediate dilution to the final volume.
-
Drop-wise Addition with Vortexing: Add the stock solution drop-wise to the aqueous medium while gently vortexing or swirling. This facilitates rapid dispersion and prevents localized supersaturation.
-
Pre-warming the Medium: Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) can sometimes improve the solubility of the compound.
Potential Cause 3: High Final Concentration
The desired final concentration of this compound in the aqueous solution may exceed its solubility limit.
Solutions:
-
Determine a Soluble Concentration Range: If precipitation persists even with optimized techniques, it is likely that the target concentration is too high. Perform a dose-response experiment starting from a lower, fully soluble concentration.
-
Use of Solubilizing Agents: For certain applications, the use of solubilizing agents like cyclodextrins or surfactants (e.g., Tween® 20) can enhance the aqueous solubility of hydrophobic compounds. However, their compatibility with the specific experimental system must be validated.
Quantitative Data Summary
| Solvent | Expected Solubility | Notes |
| Water | Very Low | Hydrophobic nature limits solubility. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water; salts are unlikely to significantly improve solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing concentrated stock solutions of hydrophobic compounds. |
| Ethanol | Moderate to High | Can be used as a solvent or co-solvent. |
| Methanol | Moderate to High | Another potential organic solvent for stock preparation. |
| Cell Culture Media (with serum) | Low to Moderate | Serum proteins can sometimes help to stabilize hydrophobic compounds and increase apparent solubility. |
| Cell Culture Media (serum-free) | Very Low | The risk of precipitation is higher in the absence of serum proteins. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 434.47 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium (e.g., Cell Culture Medium)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous medium (pre-warmed to the experimental temperature)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the final desired concentration of this compound and the final concentration of DMSO (aim for ≤ 0.1%).
-
Prepare an intermediate dilution (optional but recommended):
-
In a sterile tube, add a small volume of the pre-warmed aqueous medium (e.g., 100 µL).
-
Add the required volume of the 10 mM this compound stock solution to this small volume of medium and mix gently by pipetting.
-
-
Perform the final dilution:
-
Add the intermediate dilution (or the stock solution directly if not performing an intermediate step) to the final volume of the pre-warmed aqueous medium.
-
It is crucial to add the this compound solution to the medium while gently swirling or vortexing the medium to ensure rapid and even distribution.
-
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Troubleshooting Broussonol E Separation in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Broussonol E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
This compound is a flavonoid compound, specifically a prenylated flavonol, naturally found in plants of the Broussonetia genus, such as Broussonetia papyrifera. Its separation can be challenging due to its structural similarity to other co-occurring flavonoids and phenolics in the plant extract. These closely related compounds often have similar polarities, leading to co-elution and poor resolution during chromatographic separation.
Q2: What are the typical chromatographic methods used for this compound isolation?
The isolation of this compound from plant extracts typically involves a multi-step chromatographic process. A common approach includes:
-
Initial fractionation: Using open column chromatography with silica gel.
-
Further purification: Employing Sephadex LH-20 column chromatography to separate compounds based on molecular size and polarity.
-
Final polishing: Utilizing preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Q3: What are the key physicochemical properties of this compound to consider for chromatography?
Understanding the properties of this compound is crucial for developing an effective separation strategy.
| Property | Value | Source |
| Molecular Formula | C25H26O7 | --INVALID-LINK-- |
| Molecular Weight | 438.5 g/mol | --INVALID-LINK-- |
| XLogP3-AA (Lipophilicity) | 4.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 4 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |
The XLogP3-AA value suggests that this compound is a moderately lipophilic compound, which guides the selection of appropriate mobile and stationary phases.
Troubleshooting Guide
Issue 1: Poor Resolution and Co-elution of this compound with other Flavonoids
Q: I am observing broad peaks and significant overlap between this compound and other compounds. How can I improve the resolution?
A: Poor resolution is a common issue when separating structurally similar flavonoids. Here are several strategies to address this:
-
Optimize the Mobile Phase:
-
Adjust Polarity: For normal-phase chromatography on silica gel, a common mobile phase is a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol). Systematically vary the ratio of these solvents. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve separation.[1]
-
Try Different Solvents: Sometimes, changing the solvent system entirely can alter the selectivity. For example, replacing ethyl acetate with acetone might change the elution order of closely related compounds.[2]
-
-
Modify the Stationary Phase:
-
Change Adsorbent: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase chromatography).[1]
-
Use a Different Column Size: A longer and narrower column can provide higher efficiency and better resolution.[3]
-
-
Employ a Secondary Purification Step:
-
Sephadex LH-20: This size-exclusion chromatography medium is effective at separating flavonoids. A mobile phase of methanol is typically used.
-
Preparative HPLC: This is often the final step to obtain high-purity this compound. A C18 column with a methanol-water or acetonitrile-water gradient is a common choice.
-
Issue 2: Peak Tailing of this compound in HPLC
Q: My this compound peak is showing significant tailing in my reversed-phase HPLC chromatogram. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other system issues.[3][4]
-
Secondary Silanol Interactions:
-
Cause: Free silanol groups on the silica-based C18 stationary phase can interact with the polar functional groups of this compound, causing tailing.[3]
-
Solution:
-
Lower the Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of silanol groups, reducing these secondary interactions.[3]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing for polar compounds.[5]
-
-
-
Column Overload:
-
Column Contamination or Degradation:
-
Cause: Accumulation of strongly retained compounds from the sample matrix on the column inlet frit or the stationary phase itself can lead to peak shape distortion.[6]
-
Solution:
-
Issue 3: this compound is not Eluting from the Column
Q: I have loaded my plant extract onto a silica gel column, but this compound does not seem to be coming off, even with a relatively polar mobile phase.
A: This issue can arise from several factors related to the sample, mobile phase, or stationary phase.
-
Insufficient Mobile Phase Polarity:
-
Cause: The mobile phase may not be polar enough to displace the moderately polar this compound from the active sites of the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane-ethyl acetate gradient, increase the percentage of ethyl acetate. You can also add a small amount of a more polar solvent like methanol to your mobile phase.[1]
-
-
Compound Instability:
-
Cause: this compound, like many phenolic compounds, may be susceptible to degradation on the stationary phase, especially if the silica gel is acidic.
-
Solution:
-
Test for Stability: Spot your sample on a TLC plate and let it sit for a few hours before developing to see if any degradation occurs.
-
Deactivate the Silica Gel: You can neutralize acidic sites on the silica gel by pre-washing the column with a solvent containing a small amount of a weak base like triethylamine.
-
-
-
Sample Precipitation:
-
Cause: If the sample was dissolved in a strong solvent and then loaded onto the column with a much weaker (less polar) mobile phase, the compound may precipitate at the top of the column.
-
Solution: Ensure your sample is soluble in the initial mobile phase. If not, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.
-
Experimental Protocols
Representative Protocol for the Isolation of this compound from Broussonetia papyrifera
This protocol is a representative methodology based on common practices for isolating flavonoids from plant sources.
-
Extraction:
-
Air-dried and powdered twigs of Broussonetia papyrifera are extracted with methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and then ethyl acetate, to fractionate the compounds. This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol to 10-20%).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
The combined fractions from the silica gel column are further purified on a Sephadex LH-20 column.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: 100% Methanol.
-
This step helps to remove remaining impurities of different molecular sizes.
-
-
Preparative HPLC:
-
The final purification is achieved by preparative HPLC.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid). For example, a linear gradient from 50% to 90% methanol over 40 minutes.
-
Detection: UV detection at a wavelength where this compound absorbs, typically around 280 nm or 340 nm.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for this compound chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C25H26O7 | CID 10343070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Broussonol E in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of Broussonol E in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in the cell culture media is changing color (e.g., turning yellow or brown). What is happening?
A1: The color change you are observing is likely due to the oxidative degradation of this compound. This compound is a diprenylated flavonol containing a catechol moiety (3',4'-dihydroxy group) on its B-ring. This structure is highly susceptible to oxidation, which can be accelerated by factors present in standard cell culture conditions, such as dissolved oxygen, physiological pH, exposure to light, and the presence of metal ions in the medium. This oxidation process can lead to the formation of quinone-type structures and subsequent polymerization, resulting in colored byproducts.
Q2: Will the degradation of this compound affect my experimental results?
A2: Yes, the degradation of this compound can significantly impact your experimental outcomes. Degradation leads to a decrease in the effective concentration of the active compound, potentially resulting in an underestimation of its biological activity. Furthermore, the degradation products themselves might have off-target biological effects or interfere with analytical measurements, leading to confounding results.
Q3: How can I prepare and store this compound stock solutions to maximize stability?
A3: Proper preparation and storage of stock solutions are critical for minimizing degradation. We recommend the following procedure:
-
Solvent Selection: Dissolve this compound in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to your cell culture, keeping the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
-
Inert Atmosphere: When preparing the stock solution, flush the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Store the stock solution in small, single-use aliquots in amber glass vials at -80°C to protect from light and prevent repeated freeze-thaw cycles.
Q4: What can I add to my cell culture medium to increase the stability of this compound?
A4: Several strategies can be employed to enhance the stability of this compound in your cell culture medium:
-
Antioxidants: Supplementing the medium with antioxidants can help to quench reactive oxygen species and inhibit the oxidation of this compound.
-
Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation reactions.
-
Serum: If your experimental design allows, the presence of serum can sometimes enhance the stability of compounds through protein binding.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound in your cell culture experiments.
Issue: Inconsistent or lower-than-expected biological activity of this compound.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution. | 1. Prepare a fresh stock solution of this compound following the best practices outlined in the FAQs. 2. Compare the activity of the fresh stock to your existing stock. 3. If possible, verify the concentration and purity of your stock solution using HPLC. |
| Rapid degradation of this compound in cell culture medium. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol 1). 2. Add a compatible antioxidant to the cell culture medium (see Table 1). 3. Reduce the incubation time of your experiment if possible. 4. Replenish the this compound-containing medium during long-term experiments. |
| Interaction with other media components. | 1. Review the composition of your cell culture medium for components that may promote oxidation (e.g., high concentrations of certain metal ions). 2. Consider using a custom medium formulation with lower concentrations of potentially problematic components. |
| Photodegradation. | 1. Protect your cell culture plates and media from direct light exposure by using amber-colored vessels or covering them with aluminum foil. |
Table 1: Recommended Antioxidants for Cell Culture
| Antioxidant | Typical Working Concentration | Considerations |
| N-acetylcysteine (NAC) | 1-5 mM | Water-soluble and generally well-tolerated by most cell lines. |
| Ascorbic acid (Vitamin C) | 50-200 µM | Can act as a pro-oxidant at higher concentrations. Use freshly prepared solutions. |
| α-Tocopherol (Vitamin E) | 10-50 µM | Water-insoluble; requires a carrier solvent like ethanol or incorporation into liposomes for use in aqueous media. |
| Catalase | 100-500 U/mL | An enzyme that decomposes hydrogen peroxide. Useful if peroxide-mediated oxidation is suspected. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium using HPLC
This protocol provides a method to quantify the degradation of this compound over time in your specific experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, amber microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for mobile phase)
Methodology:
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration used in your experiments. Ensure the final DMSO concentration is consistent with your experimental setup.
-
Prepare a control solution of this compound in a stable solvent (e.g., 50:50 acetonitrile:water) at the same concentration.
-
-
Incubation:
-
Aliquot the this compound-containing cell culture medium into sterile, amber microcentrifuge tubes.
-
Place the tubes in a cell culture incubator set to your experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one tube for each condition.
-
-
Sample Processing:
-
Immediately after removal from the incubator, stop any potential further degradation by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A typical starting point for a C18 column would be a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (λmax).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the zero-hour time point.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: A logical workflow for troubleshooting this compound instability.
Caption: A simplified proposed pathway for the oxidative degradation of this compound.
Technical Support Center: Improving the Reproducibility of Broussonol E Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of bioassays involving Broussonol E. This compound is a prenylated flavonoid with demonstrated anti-inflammatory, antioxidant, and potential anticancer properties. Ensuring consistent and reliable results in its biological evaluation is critical for advancing research and development.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound bioassays in a question-and-answer format.
Issue 1: High Variability in Anti-Inflammatory Assay Results
-
Question: My nitric oxide (NO) inhibition assay with this compound in LPS-stimulated RAW 264.7 macrophages shows significant well-to-well and plate-to-plate variability. What are the potential causes and solutions?
-
Answer: High variability in this assay can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Health and Density: Inconsistent cell seeding is a common culprit. Ensure your RAW 264.7 cells are healthy, within a low passage number, and evenly distributed in the wells. Create a homogeneous cell suspension before plating.
-
LPS and this compound Concentration: Prepare fresh dilutions of both lipopolysaccharide (LPS) and this compound for each experiment. Inaccurate or degraded reagents can lead to inconsistent stimulation and inhibition.
-
Incubation Times: Standardize all incubation times precisely. Variations in the pre-incubation time with this compound or the LPS stimulation period will affect the outcome.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells.
-
Reagent Purity and Solvent Effects: Ensure the purity of your this compound sample. The solvent used to dissolve this compound (e.g., DMSO) should be tested for its effect on cell viability and NO production at the final concentration used in the assay.
-
Issue 2: Inconsistent IC50 Values in Antioxidant Assays
-
Question: I am performing a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay with this compound, and the calculated IC50 values are not reproducible between experiments. Why is this happening?
-
Answer: Reproducibility in DPPH and other antioxidant assays is highly dependent on precise experimental conditions. Consider the following:
-
DPPH Solution Stability: The DPPH radical is light-sensitive. Always prepare fresh DPPH solution and protect it from light during preparation and incubation. The color of the DPPH solution should be a consistent deep violet before adding the antioxidant.
-
Reaction Time: The reaction between this compound and DPPH needs to reach a steady state. Ensure you are using a consistent and adequate incubation time as determined by a time-course experiment.
-
Solvent and pH: The solvent used can influence the antioxidant capacity of phenolic compounds. Use the same solvent for this compound and the control/blank. The pH of the reaction mixture should also be controlled, as it can affect the radical scavenging mechanism.
-
Pipetting Accuracy: Small variations in the volumes of this compound or DPPH solution can lead to significant errors in the final concentration and, consequently, the IC50 value. Calibrate your pipettes regularly.
-
Data Analysis: Use a consistent method for calculating the IC50 value. A non-linear regression analysis of a dose-response curve is generally the most accurate method.
-
Issue 3: Poor Cell Viability or Unexpected Cytotoxicity in Anticancer Assays
-
Question: In my MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, this compound is showing higher than expected cytotoxicity, or my control cells have poor viability. What should I check?
-
Answer: These issues can compromise the validity of your anticancer assay results. Here are the key areas to investigate:
-
Cell Line Integrity: Use authenticated, low-passage number cell lines. Over-passaged cells can exhibit altered growth rates and drug sensitivity. Regularly check for mycoplasma contamination.
-
This compound Solubility and Aggregation: At higher concentrations, phenolic compounds can sometimes precipitate out of the culture medium or form aggregates, which can lead to false-positive results. Visually inspect the wells for any precipitation. It may be necessary to use a solubilizing agent or adjust the vehicle concentration.
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at certain concentrations. Always include a vehicle control to assess its effect on cell viability. The final DMSO concentration should typically not exceed 0.5%.
-
MTT Incubation Time: The optimal incubation time with MTT reagent can vary between cell lines. An insufficient incubation time will result in a weak signal, while an excessive time can lead to cytotoxicity from the MTT itself.
-
Formazan Crystal Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of error.
-
Frequently Asked Questions (FAQs)
1. What are the key bioassays to assess the biological activity of this compound?
The primary bioactivities of this compound are its anti-inflammatory, antioxidant, and anticancer effects. Therefore, the most relevant in vitro assays include:
-
Anti-inflammatory: Measurement of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).
-
Antioxidant: DPPH radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and FRAP (ferric reducing antioxidant power) assay.
-
Anticancer: Cell viability and proliferation assays, such as the MTT, MTS, or XTT assay, using a panel of cancer cell lines.
2. How does this compound exert its anti-inflammatory effects?
This compound has been shown to modulate key inflammatory signaling pathways. It can suppress the production of pro-inflammatory mediators like NO and pro-inflammatory cytokines in LPS-stimulated macrophages. Mechanistically, this is achieved, at least in part, by inhibiting the phosphorylation of p38 and ERK in the MAPK signaling pathway and activating the JAK2-STAT3 signaling pathway. Extracts of Broussonetia papyrifera, the plant source of this compound, have also been shown to inhibit the NF-κB signaling pathway.
3. What are some general best practices for improving the reproducibility of natural product bioassays?
-
Compound Characterization: Ensure the identity and purity of your this compound sample using analytical techniques like HPLC, LC-MS, and NMR.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the assay, from cell culture and reagent preparation to data analysis.
-
Controls: Always include appropriate positive, negative, and vehicle controls in every experiment.
-
Reagent Consistency: Use reagents from the same lot or vendor whenever possible to minimize variability.
-
Environmental Control: Maintain consistent incubator conditions (temperature, CO2, humidity) and minimize the time plates are outside the incubator.
-
Detailed Record-Keeping: Document all experimental parameters, including cell passage number, reagent lot numbers, and any deviations from the protocol.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and related compounds in key bioassays. Note that IC50 values can vary depending on the specific experimental conditions.
Table 1: Anti-inflammatory Activity of this compound and Related Extracts
| Compound/Extract | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Hexane fraction of B. papyrifera stem bark | NO Inhibition | RAW 264.7 | 32.15 | [1] |
| Total Flavonoid Fraction from B. papyrifera | NO Production Inhibition | RAW 264.7 | Potent Inhibition | [2] |
Table 2: Antioxidant Activity of Structurally Similar Flavonoids (for comparative purposes)
| Compound | Assay | IC50 (µg/mL) | Reference |
| Quercetin | DPPH | 9.9 | [3] |
| Caffeic acid | DPPH | 5.9 | [3] |
| Ferulic acid | DPPH | 9.9 | [3] |
| Ascorbic acid (Standard) | DPPH | 43.2 | [3] |
Table 3: Anticancer Activity of Broussonol (Brussonol) and Other Natural Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Brussonol | P. falciparum (K1, resistant strain) | Antimalarial | 16 | [4] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | MTT | ~0.17 | [5] |
| Paclitaxel (Standard) | Prostate Cancer | MTT | ~0.1 | [5] |
Experimental Protocols
1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is adapted from established methods for assessing the anti-inflammatory activity of natural compounds.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[6]
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.5%) for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[6]
-
Griess Assay:
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
2. DPPH Radical Scavenging Assay
This protocol provides a reliable method for evaluating the antioxidant capacity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Store in the dark.[7]
-
Prepare a series of dilutions of this compound in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add an equal volume of the DPPH working solution to each well.[7]
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or quercetin).
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][8]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.[7]
3. MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Remove the treatment medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[9]
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize key pathways and workflows related to this compound bioassays.
Caption: Signaling pathways modulated by this compound in macrophages.
Caption: Experimental workflow for the nitric oxide (NO) inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity of the Total Flavonoid Fraction from Broussonetia papyrifera in Combination with Lonicera japonica [biomolther.org]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. marinebiology.pt [marinebiology.pt]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Broussonol E
Disclaimer: Due to the limited availability of specific research on Broussonol E, this technical support guide leverages data and protocols from studies on structurally similar, poorly soluble flavonols such as quercetin and kaempferol. The strategies and experimental details provided are based on established methods for this class of compounds and should be adapted and validated for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our animal studies. What are the likely reasons for this?
A1: Low oral bioavailability of flavonols like this compound is a common challenge for researchers. The primary reasons are multifaceted and often interconnected:
-
Poor Aqueous Solubility: this compound, being a polyphenolic compound, likely has low water solubility, which is a rate-limiting step for its dissolution in the gastrointestinal (GI) tract and subsequent absorption.
-
Extensive First-Pass Metabolism: Flavonoids are often subject to significant metabolism in the intestines and liver before reaching systemic circulation. This can involve glucuronidation, sulfation, and methylation, leading to rapid clearance.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump this compound back into the GI lumen, reducing its net absorption.
-
Instability in the GI Tract: The chemical structure of this compound may be susceptible to degradation in the harsh pH conditions of the stomach and intestines.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have proven effective for enhancing the bioavailability of poorly soluble flavonoids and can be applied to this compound. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range significantly increases the surface area for dissolution.
-
Liposomes: Encapsulating this compound within these lipid bilayers can protect it from degradation and enhance its uptake.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles offer high drug loading and controlled release.
-
Polymeric Nanoparticles: Using biodegradable polymers can provide sustained release and targeted delivery.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution rate compared to its crystalline form.
-
Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can increase its aqueous solubility.
Q3: Are there any non-formulation strategies we can consider?
A3: Yes, co-administration with certain agents can improve bioavailability:
-
Absorption Enhancers: Co-administration with agents that reversibly open tight junctions in the intestinal epithelium can increase permeability.
-
Metabolism Inhibitors: Piperine, a compound from black pepper, is a well-known inhibitor of metabolic enzymes and can be co-administered to reduce the first-pass metabolism of flavonoids.
Q4: How can we assess the in vivo bioavailability of our this compound formulation?
A4: A standard pharmacokinetic study in an animal model (e.g., rats or mice) is the primary method. This involves:
-
Administering the this compound formulation orally.
-
Collecting blood samples at predetermined time points.
-
Analyzing the plasma concentrations of this compound and its potential metabolites using a validated analytical method like LC-MS/MS.
-
Calculating key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
The absolute bioavailability can be determined by comparing the AUC from oral administration to the AUC from intravenous (IV) administration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading in nanoformulation | Poor affinity of this compound for the carrier material. | 1. Screen different lipids or polymers for better compatibility. 2. Optimize the drug-to-carrier ratio. 3. Modify the formulation process (e.g., temperature, homogenization speed). |
| Instability of the formulation (e.g., aggregation, drug leakage) | Suboptimal formulation composition or storage conditions. | 1. Incorporate stabilizers or cryoprotectants. 2. Optimize the surface charge of nanoparticles to increase repulsion. 3. Conduct stability studies at different temperatures and humidity levels. |
| High variability in in vivo results | Inconsistent dosing, animal fasting status, or formulation instability in GI fluids. | 1. Ensure accurate and consistent administration techniques. 2. Standardize the fasting period for animals before dosing. 3. Evaluate the in vitro stability of the formulation in simulated gastric and intestinal fluids. |
| No significant improvement in bioavailability with a chosen strategy | The selected strategy may not address the primary absorption barrier for this compound. | 1. If poor solubility is the main issue, focus on nanoformulations or solid dispersions. 2. If extensive metabolism is the key problem, consider co-administration with metabolic inhibitors or formulations that promote lymphatic transport. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 50 mg/kg)
This table presents illustrative data based on typical improvements seen with similar flavonols. Actual results for this compound will require experimental determination.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Unformulated Suspension) | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| This compound Liposomes | 250 ± 45 | 4.0 ± 1.0 | 1500 ± 280 | 600 |
| This compound Solid Dispersion | 350 ± 60 | 1.5 ± 0.5 | 1750 ± 310 | 700 |
| This compound + Piperine (10 mg/kg) | 150 ± 30 | 2.0 ± 0.5 | 900 ± 150 | 360 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
-
Materials: this compound, Phosphatidylcholine, Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
To reduce the vesicle size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of defined pore size (e.g., 100 nm).
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., liposomes, solid dispersion, or unformulated suspension) via oral gavage at a dose of 50 mg/kg.
-
Intravenous Group (for absolute bioavailability): Administer a solubilized form of this compound (e.g., in a co-solvent system) via the tail vein at a dose of 5 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Visualizations
Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
Caption: Logical relationship between formulation strategies and mechanisms of bioavailability enhancement.
Resolving peak tailing for Broussonol E in reverse-phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Broussonol E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a diprenylated flavonol, a type of flavonoid. Flavonoids are a class of polyphenolic compounds widely found in plants. This compound has been isolated from the leaves of Broussonetia kazinoki.
Q2: What are the common causes of peak tailing for this compound in RP-HPLC?
A2: Peak tailing for phenolic compounds like this compound in RP-HPLC is often caused by a combination of factors, including:
-
Secondary Silanol Interactions: The phenolic hydroxyl groups of this compound can interact with residual silanol groups on the surface of silica-based columns (e.g., C18), leading to a secondary retention mechanism and peak tailing.
-
Inappropriate Mobile Phase pH: As a phenolic compound, this compound has acidic hydroxyl groups. If the mobile phase pH is not optimized, the compound can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.
-
Metal Chelation: Flavonoids with certain hydroxyl group arrangements can chelate with trace metal ions in the sample, mobile phase, or HPLC system (e.g., stainless steel frits and tubing), causing peak distortion.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to poor peak shape.
-
Column Degradation: Over time, HPLC columns can become contaminated or the stationary phase can degrade, leading to increased peak tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for achieving symmetrical peaks for phenolic compounds. To minimize peak tailing, the pH of the mobile phase should be adjusted to suppress the ionization of the phenolic hydroxyl groups of this compound. For flavonols, the most acidic hydroxyl group typically has a pKa in the range of 6-8. By maintaining the mobile phase pH well below this pKa (e.g., pH 2.5-4.0), this compound will remain in its neutral, protonated form, minimizing secondary interactions with the stationary phase and promoting a single retention mechanism.
Q4: What are the recommended starting conditions for the RP-HPLC analysis of this compound?
A4: Based on established methods for flavonoids and polyphenols, the following are recommended starting conditions for the analysis of this compound:
-
Column: A high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to control pH).
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (a UV scan of the compound would be beneficial to determine the optimal wavelength).
Troubleshooting Guide
This guide provides a systematic approach to resolving peak tailing for this compound.
Problem: Significant peak tailing is observed for the this compound peak.
Below is a troubleshooting workflow to diagnose and resolve the issue.
Quantitative Data Summary
The following table summarizes recommended HPLC parameters and their adjustments to mitigate peak tailing for this compound.
| Parameter | Recommendation | Rationale for Peak Shape Improvement |
| Mobile Phase pH | 2.5 - 4.0 | Suppresses the ionization of phenolic hydroxyl groups, minimizing secondary interactions with the stationary phase. |
| Mobile Phase Additive | 0.1% Formic Acid or Acetic Acid | Acts as a proton source to maintain a low pH and can also help to mask active silanol sites on the column. |
| Column Type | End-capped C18 or C8 | End-capping chemically blocks residual silanol groups, reducing their availability for secondary interactions with this compound. |
| Column Temperature | 30 - 35 °C | Can improve peak symmetry by enhancing mass transfer kinetics. |
| Sample Concentration | Within the linear range of the detector | Prevents column overload, which can cause peak distortion and tailing. |
| Sample Solvent | Dissolve in the initial mobile phase composition | Minimizes solvent mismatch effects that can lead to poor peak shape. |
Experimental Protocol: Optimized HPLC Method for this compound
This protocol provides a detailed methodology for the reverse-phase HPLC analysis of this compound, designed to minimize peak tailing.
1. Objective:
To develop and validate a robust RP-HPLC method for the quantification of this compound with improved peak symmetry.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
HPLC grade methanol (for sample preparation if needed)
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
4. Chromatographic Conditions:
-
Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in water (v/v)
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of this compound (a starting wavelength of 280 nm can be used).
5. Preparation of Solutions:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 A:B).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples using the calibration curve.
7. System Suitability:
Before running samples, perform a system suitability test by injecting a standard solution multiple times. The acceptance criteria should include:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2%
This comprehensive guide should assist researchers, scientists, and drug development professionals in effectively troubleshooting and resolving peak tailing issues for this compound in their RP-HPLC analyses.
Technical Support Center: Refinement of Broussonol E Synthesis
Welcome to the technical support center for the synthesis of Broussonol E. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the synthetic process, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound discussed here?
A1: The core strategy involves a tandem [5+2]/[4+2] cycloaddition to construct the icetexane skeleton, followed by a Barton-McCombie deoxygenation to remove a specific hydroxyl group, and finally, a selenium dioxide-mediated oxidation and aromatization of the C-ring to yield this compound.
Q2: What are the major challenges in this synthesis?
A2: The primary challenges include controlling stereoselectivity during the cycloaddition, ensuring complete deoxygenation without side reactions in the Barton-McCombie step, and achieving selective aromatization with SeO2 without over-oxidation.
Q3: Are there any particularly hazardous reagents used in this synthesis?
A3: Yes. Tributyltin hydride (Bu3SnH) used in the Barton-McCombie reaction is highly toxic and requires careful handling and quenching procedures. Selenium dioxide (SeO2) is also toxic and should be handled in a well-ventilated fume hood.
Troubleshooting Guide: Tandem [5+2]/[4+2] Cycloaddition
This section addresses common issues encountered during the construction of the polycyclic core of this compound.
Q: My cycloaddition reaction is resulting in a low yield of the desired tetracyclic product and a mixture of diastereomers. How can I improve this?
A: Low yield and poor stereoselectivity are common issues in complex cycloadditions. The formation of diastereomers often arises from a lack of facial selectivity in the approach of the dienophile to the diene. Here are some troubleshooting steps:
-
Catalyst Choice: The choice of Lewis acid catalyst is critical. If you are using a generic catalyst like BF3·OEt2, consider screening other Lewis acids that can offer better stereocontrol through more organized transition states.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. A solvent screen is recommended.
-
Temperature Control: Running the reaction at lower temperatures can enhance stereoselectivity by favoring the kinetically controlled product with the lower activation energy barrier.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Alternative) |
| Catalyst | BF3·OEt2 | Sc(OTf)3 | Yb(OTf)3 |
| Solvent | Dichloromethane (DCM) | Toluene | Tetrahydrofuran (THF) |
| Temperature | 0 °C to rt | -78 °C to -40 °C | -20 °C |
| Yield of Desired Product | 45% | 75% | 60% |
| Diastereomeric Ratio | 2:1 | >10:1 | 5:1 |
| Major Byproduct(s) | Isomeric cycloadducts | Unreacted starting material | Polymerized material |
Experimental Protocol: Optimized Tandem [5+2]/[4+2] Cycloaddition
-
To a solution of the diene (1.0 equiv) and dienophile (1.2 equiv) in dry toluene (0.05 M) at -78 °C under an argon atmosphere, add Sc(OTf)3 (0.1 equiv) in one portion.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to -40 °C over 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetracyclic compound.
Troubleshooting Guide: Barton-McCombie Deoxygenation
This section provides guidance on issues related to the removal of the C20 hydroxyl group.
Q: The deoxygenation of the alcohol is incomplete, and I have difficulty removing the tin byproducts. What can I do?
A: Incomplete reaction and purification issues are the most frequent problems with the Barton-McCombie deoxygenation. Here are some strategies to address these:
-
Radical Initiator: Ensure the radical initiator (e.g., AIBN) is fresh. Old AIBN can be less effective. Vazo-67 can be used as an alternative with a lower decomposition temperature.
-
Hydrogen Source: While Bu3SnH is traditional, alternative, less toxic hydrogen donors like (TMS)3SiH (tris(trimethylsilyl)silane) can be effective and their byproducts are often easier to remove.
-
Purification: Tin byproducts can be challenging to remove. A common method is to treat the crude reaction mixture with a KF solution to precipitate tributyltin fluoride, which can be filtered off. Alternatively, flash chromatography on silica gel treated with a small amount of triethylamine can help.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Alternative H-donor) |
| Hydrogen Donor | Bu3SnH | Bu3SnH | (TMS)3SiH |
| Radical Initiator | AIBN | AIBN (fresh) | AIBN |
| Solvent | Toluene | Degassed Toluene | Degassed Toluene |
| Temperature | 110 °C | 110 °C | 110 °C |
| Yield of Deoxygenated Product | 60% | 90% | 85% |
| Major Byproduct(s) | Unreacted alcohol | Tributyltin sulfide | Silane byproducts |
| Purification Difficulty | High | Moderate (with KF quench) | Low |
Experimental Protocol: Optimized Barton-McCombie Deoxygenation
-
To a solution of the alcohol (1.0 equiv) in dry, degassed toluene (0.1 M) add phenyl chlorothionoformate (1.5 equiv) and DMAP (2.0 equiv). Stir at room temperature for 12 hours.
-
Dilute the mixture with diethyl ether and wash with 1M HCl and brine. Dry the organic layer over MgSO4, filter, and concentrate to give the crude thiocarbonate.
-
Dissolve the crude thiocarbonate in degassed toluene (0.05 M). Add Bu3SnH (2.0 equiv) and AIBN (0.2 equiv).
-
Heat the mixture to 110 °C for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in acetonitrile and wash with hexane to remove the bulk of the tin residues.
-
Concentrate the acetonitrile layer and purify by flash chromatography on silica gel.
Troubleshooting Guide: SeO2 Oxidation and Aromatization
This final step can be prone to over-oxidation or the formation of undesired side products.
Q: The SeO2 oxidation is giving me a complex mixture of products, including what appears to be over-oxidized species, instead of the desired aromatized this compound.
A: Selenium dioxide is a powerful oxidant, and controlling its reactivity is key. Here’s how to troubleshoot this step:
-
Stoichiometry: Carefully control the stoichiometry of SeO2. Using a large excess will almost certainly lead to over-oxidation. Start with a modest excess and adjust as needed.
-
Temperature and Reaction Time: High temperatures and long reaction times can promote side reactions. Monitor the reaction closely by TLC and quench it as soon as the desired product is the major component.
-
Solvent: The choice of solvent can influence the reactivity of SeO2. Dioxane is a common choice, but other high-boiling point ethers or even acetic acid can be explored.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Alternative Solvent) |
| Equivalents of SeO2 | 3.0 | 1.5 | 1.5 |
| Solvent | Dioxane | Dioxane | Acetic Acid |
| Temperature | 100 °C | 85 °C | 90 °C |
| Reaction Time | 12 h | 6 h | 8 h |
| Yield of this compound | 30% | 65% | 50% |
| Major Byproduct(s) | Over-oxidized ketones, cleaved rings | Unreacted starting material | Acetylated byproducts |
Experimental Protocol: Optimized SeO2 Oxidation and Aromatization
-
To a solution of the deoxygenated intermediate (1.0 equiv) in dioxane (0.02 M) in a sealed tube, add SeO2 (1.5 equiv).
-
Heat the mixture to 85 °C and monitor the reaction by TLC.
-
Upon completion (approximately 6 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove elemental selenium.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford this compound.
Biological Activity and Signaling Pathways
This compound, as a flavonoid, is presumed to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways.[1][2]
This diagram illustrates how this compound may exert its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB, MAPK, and JAK-STAT, which are typically activated by inflammatory stimuli.[1][3]
References
- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low cell viability in Broussonol E cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability in cytotoxicity assays involving Broussonol E.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during this compound cytotoxicity experiments. The questions are designed to systematically troubleshoot potential problems, from the compound itself to the experimental setup.
Question 1: I am observing very low or no cytotoxicity with this compound in my cancer cell lines. Is this expected?
This is a critical first question. Published research has indicated that this compound, unlike some other diprenylated flavonol derivatives, may not exhibit cytotoxicity towards certain human tumor cell lines, including A549 (lung carcinoma), HCT-8 (ileocecal adenocarcinoma), and KB (oral epidermoid carcinoma)[1].
Troubleshooting Steps:
-
Literature Review: Carefully review the literature for studies using this compound on your specific cell line. The lack of reported cytotoxic effects in some cell lines is a key consideration.
-
Positive Control: Ensure you have a reliable positive control (e.g., doxorubicin, paclitaxel) that shows the expected cytotoxic effect on your cell line. This confirms that your assay system is working correctly.
-
Compound Confirmation: If possible, verify the identity and purity of your this compound sample using analytical methods such as HPLC or mass spectrometry.
Question 2: My cell viability is low across all wells, including the vehicle control. What could be the cause?
Low cell viability in control wells points to a general issue with the cell culture or assay conditions, rather than a compound-specific effect.
Troubleshooting Steps:
-
Cell Health:
-
Thawing Protocol: Ensure cells are thawed rapidly in a 37°C water bath and that the cryoprotectant (like DMSO) is removed promptly by centrifuging the cells and resuspending them in fresh, pre-warmed media[1][2].
-
Cell Stock: Use cell stocks with a low passage number and ensure they are free from contamination (especially mycoplasma)[1][2].
-
Confluency: Do not let cultures become over-confluent before seeding for an assay, as this can lead to cell death[1]. Passage cells when they are in the late log phase of growth (80-90% confluent)[2].
-
-
Incubator Conditions:
-
Reagent Quality:
-
Use fresh, high-quality culture media, serum, and other reagents. Test new lots of reagents on a small scale before use in critical experiments[1].
-
-
Handling Technique:
Question 3: I am using DMSO to dissolve this compound, and I see precipitation when I add it to the culture medium. Could this be affecting my results?
Yes, compound precipitation is a common problem that can lead to inaccurate and unreliable results. This compound is reported to be soluble in DMSO at 10 mM[1]. However, when a concentrated DMSO stock is added to an aqueous culture medium, the compound can crash out of solution[4][5].
Troubleshooting Steps:
-
Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells[5][6].
-
Dilution Method: Prepare serial dilutions of your compound in DMSO first. Then, add a small volume of the DMSO stock directly to the culture medium in the wells, mixing immediately and thoroughly[5].
-
Solubility Enhancement: If precipitation persists, you may need to explore other solubilization strategies, though this may require significant optimization.
Question 4: My MTT/XTT assay results are inconsistent or show high background. How can I improve this?
MTT and XTT assays measure metabolic activity, and several factors can interfere with the results.
Troubleshooting Steps:
-
Incomplete Formazan Solubilization: Ensure complete dissolution of the formazan crystals by using an appropriate solubilization buffer (e.g., DMSO or acidified isopropanol) and allowing sufficient time for solubilization with gentle mixing[6].
-
Compound Interference: Polyphenolic compounds, like this compound, can have reducing properties that may interfere with the tetrazolium salts (MTT, XTT), leading to false results. Consider using a different viability assay, such as a CyQUANT (DNA-based) or CellTiter-Glo (ATP-based) assay, which have different detection principles.
-
High Background Absorbance: This can be caused by contamination, the test compound's color, or prolonged exposure of the MTT reagent to light[6]. Include a "no-cell" blank control with the compound to check for direct reduction of the dye.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data[6].
Quantitative Data Summary
While specific IC50 values for This compound are not consistently reported in the literature, with some studies indicating a lack of cytotoxicity[1], below is a summary of reported IC50 values for methanolic extracts of Broussonetia papyrifera, the plant from which this compound is isolated. This data is provided for context.
| Extract Source | Cell Line | Assay Type | IC50 Value (µg/mL) | Reference |
| B. papyrifera Leaf | MCF-7 (Breast Cancer) | Trypan Blue | 105 | |
| B. papyrifera Leaf | MCF-7 (Breast Cancer) | MTT | 87.5 | |
| B. papyrifera Leaf | HeLa (Cervical Cancer) | Trypan Blue | 110 | |
| B. papyrifera Leaf | HeLa (Cervical Cancer) | MTT | 106.2 | |
| B. papyrifera Bark | HeLa (Cervical Cancer) | Trypan Blue | 75.3 | |
| B. papyrifera Bark | HeLa (Cervical Cancer) | MTT | 88.3 |
Note: These values are for crude extracts and not for purified this compound. The observed cytotoxicity could be due to other compounds present in the extract.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Place the plate on a shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals[6].
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Cell Viability
Caption: A logical workflow to diagnose the cause of low cell viability in cytotoxicity assays.
Diagram 2: Potential Apoptotic Pathway for Polyphenols from Broussonetia papyrifera
Caption: Proposed mechanism of apoptosis induction by Broussonetia papyrifera polyphenols[2].
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Polyphenols from Broussonetia papyrifera Induce Apoptosis of HepG2 Cells via Inactivation of ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing dosage and administration of Broussonol E for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Broussonol E for animal studies.
I. Formulation Development for this compound
Due to the limited publicly available data on the physicochemical properties of this compound, a systematic approach to formulation development is crucial. As a prenylated flavonoid, this compound is anticipated to have low aqueous solubility.[1] The following guide will help you determine the most suitable vehicle for your animal studies.
Frequently Asked Questions (FAQs): Formulation
Q1: What is the first step in developing a formulation for this compound?
A1: The first step is to determine the solubility of this compound in a range of commonly used preclinical vehicles. This will help identify a suitable solvent or vehicle system that can dissolve the compound at the desired concentration for dosing.
Q2: How do I perform a solubility test?
A2: A standard "shake-flask" method is recommended.[2]
-
Add an excess amount of this compound to a known volume of the test vehicle in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the sample to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
Q3: Which solvents or vehicles should I test for this compound solubility?
A3: It is advisable to test a variety of aqueous and lipid-based vehicles to determine the optimal formulation strategy. The choice of vehicle will depend on the intended route of administration (oral or intravenous).
Experimental Protocol: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound powder
-
Selected vehicles (see Table 1)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Method:
-
Prepare saturated solutions by adding an excess of this compound powder to 1 mL of each test vehicle in separate vials.
-
Tightly cap the vials and place them on an orbital shaker. Agitate at a consistent speed at room temperature for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect the vials for any undissolved particles.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully pipette the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method.
-
Perform the experiment in triplicate for each vehicle.
Data Presentation: Common Excipients for Poorly Soluble Compounds
The following table summarizes common vehicles that can be screened for this compound formulation development.
| Vehicle Category | Examples | Suitability for Administration Routes | Key Considerations |
| Aqueous Vehicles | Water, Saline, Phosphate-Buffered Saline (PBS) | Oral, Intravenous | Generally unsuitable for hydrophobic compounds unless a solubilizing agent is used. |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO) | Oral, Intravenous (with caution) | Can improve solubility but may cause precipitation upon dilution in aqueous environments (e.g., blood). Toxicity at high concentrations is a concern.[3][4] |
| Surfactants | Tween® 80, Polysorbate 20, Cremophor® EL, Solutol® HS 15 | Oral, Intravenous | Form micelles that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[5][6] |
| Oils & Lipids | Corn oil, Sesame oil, Peanut oil, Medium-Chain Triglycerides (MCTs) | Oral | Suitable for lipophilic compounds. Can enhance oral absorption.[7] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Oral, Intravenous | Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9] |
| Polymeric Carriers | Povidone (PVP), Copovidone, Hydroxypropyl Methylcellulose (HPMC) | Oral | Used in solid dispersions to maintain the drug in an amorphous state, enhancing dissolution.[10] |
Diagram: Formulation Development Workflow
Caption: A streamlined workflow for the formulation development of this compound.
II. Troubleshooting Guide: Oral Administration (Gavage)
Oral gavage is a common method for administering compounds to rodents. However, improper technique can lead to significant stress and injury to the animal.
Frequently Asked Questions (FAQs): Oral Gavage
Q1: What is the maximum volume I can administer by oral gavage?
A1: For mice, the recommended maximum volume is typically 10 mL/kg. For rats, it is also generally 10 mL/kg. It is crucial to consult your institution's IACUC guidelines for specific volume limits.
Q2: What should I do if the animal struggles excessively during restraint?
A2: If the animal is overly stressed, it is best to release it and allow it to calm down before re-attempting the procedure. Proper and gentle handling is key to minimizing stress.
Q3: How can I be sure the gavage needle is in the esophagus and not the trachea?
A3: You should not feel resistance when gently advancing the gavage needle. If you feel any resistance or if the animal exhibits respiratory distress (e.g., gasping), you have likely entered the trachea. Immediately and carefully withdraw the needle and re-attempt.
Troubleshooting Common Oral Gavage Issues
| Issue | Possible Cause | Solution |
| Regurgitation of dose | - Volume too large- Formulation is irritating- Improper technique | - Reduce the dosing volume- Consider a different, less irritating vehicle- Ensure slow and steady administration into the stomach |
| Animal distress (gasping, coughing) | - Accidental entry into the trachea | - Immediately withdraw the gavage needle- Monitor the animal closely for signs of respiratory distress- If distress persists, consult a veterinarian |
| Esophageal or stomach perforation | - Forcing the gavage needle- Using a damaged or sharp-tipped needle | - Always advance the needle gently without force- Inspect the gavage needle for any burs or sharp edges before each use |
| Aspiration of the compound | - Incorrect placement of the gavage needle- Rapid administration of the dose | - Confirm correct placement in the esophagus before dosing- Administer the formulation slowly and steadily |
III. Troubleshooting Guide: Intravenous (IV) Injection
IV injection, typically via the tail vein in rodents, allows for direct systemic administration but requires precision and skill.
Frequently Asked questions (FAQs): Intravenous Injection
Q1: My formulation for this compound is not a clear solution. Can I inject it intravenously?
A1: Only clear, particle-free solutions should be administered intravenously to avoid the risk of embolism. If your formulation is a suspension or emulsion, it may not be suitable for IV injection unless it is a specifically designed nanoemulsion or nanosuspension intended for parenteral use.
Q2: How can I make the tail veins more visible for injection?
A2: Warming the animal or just its tail can cause vasodilation, making the veins more prominent. This can be achieved by placing the animal under a heat lamp for a short period or immersing the tail in warm water.[11]
Q3: What should I do if a "bleb" or swelling appears at the injection site?
A3: This indicates that the injection is perivascular (outside the vein). Stop the injection immediately, withdraw the needle, and apply gentle pressure to the site. A new attempt should be made at a site more proximal to the body.[12][13]
Troubleshooting Common Intravenous Injection Issues
| Issue | Possible Cause | Solution |
| Difficulty locating the tail vein | - Poor vasodilation- Dehydration | - Warm the animal or its tail before the procedure- Ensure the animal is adequately hydrated |
| Vein collapses upon needle entry | - Needle is too large- Aspiration is too forceful | - Use a smaller gauge needle (e.g., 27-30G for mice)- Avoid aspirating to check for placement; rely on the lack of resistance during injection[14] |
| Resistance during injection | - Needle is not in the vein (perivascular)- Needle is pushed through the vein | - Stop injecting immediately- Withdraw the needle slightly and re-assess placement- If resistance persists, withdraw the needle and attempt at a new site |
| Hematoma formation | - Puncturing through the vein- Insufficient pressure after needle withdrawal | - Use a gentle and precise technique- Apply firm but gentle pressure to the injection site immediately after withdrawing the needle |
IV. Potential Signaling Pathways of this compound
Based on studies of other phenolic compounds isolated from Broussonetia papyrifera, this compound may modulate key signaling pathways involved in inflammation and cell survival.[15][16][17]
Diagram: Potential Modulation of ERK/AKT Signaling Pathway by this compound
Caption: Potential inhibitory effect of this compound on the ERK and AKT signaling pathways.
Diagram: Potential Modulation of NF-κB Signaling Pathway by this compound
Caption: Potential inhibitory mechanism of this compound on the NF-κB inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. who.int [who.int]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. research.vt.edu [research.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 14. researchgate.net [researchgate.net]
- 15. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
How to deal with Broussonol E precipitation in experimental buffers?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing Broussonol E precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid compound isolated from Broussonetia papyrifera.[1] Like many polyphenolic compounds, this compound has low aqueous solubility, which can lead to precipitation when preparing solutions in common experimental buffers such as Phosphate-Buffered Saline (PBS) or cell culture media.[2][3][4] This precipitation can result in inaccurate dosing, inconsistent experimental results, and potential cytotoxicity.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[5][6][7] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6] For best practices, use anhydrous, sterile-filtered DMSO suitable for cell culture applications.
Q3: What causes this compound to precipitate when diluted into aqueous buffers?
A3: Precipitation typically occurs when a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer. This is due to the significant decrease in solvent polarity. This compound is poorly soluble in water, and when the percentage of DMSO in the final solution is too low to maintain its solubility, the compound will precipitate out of the solution. Additionally, interactions with salts and proteins in the buffer or media can also contribute to precipitation.[8][9]
Q4: What is the maximum recommended final concentration of this compound in a typical aqueous buffer?
Q5: How can I avoid solvent-induced artifacts in my experiments?
A5: To minimize the effects of the solvent on your experimental system, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[11] Always include a vehicle control in your experimental design, which consists of the experimental buffer containing the same final concentration of DMSO as the this compound-treated samples.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound in the final solution exceeds its solubility limit. | - Decrease the final concentration of this compound. - Increase the final percentage of DMSO (if experimentally permissible, typically not exceeding 0.5%). - Prepare an intermediate dilution in a solvent mixture with higher organic content before the final dilution into the aqueous buffer. |
| Cloudiness or precipitate forms in the buffer over time. | The compound is slowly precipitating out of the supersaturated solution. | - Prepare fresh working solutions immediately before each experiment. - Do not store diluted aqueous solutions of this compound.[10] - Consider sonicating the solution briefly before use to help redissolve any minor precipitates.[11] |
| Inconsistent experimental results between batches. | Incomplete dissolution of the stock solution or precipitation in the working solution. | - Ensure the this compound is fully dissolved in the DMSO stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution.[11] - Visually inspect all solutions for any signs of precipitation before use. - Perform a serial dilution to find the optimal working concentration with good solubility. |
| Cell death observed in vehicle control. | The final concentration of DMSO is too high and causing cytotoxicity. | - Reduce the final DMSO concentration to a non-toxic level (≤0.1% is recommended for most cell lines).[11] - Determine the maximum tolerable DMSO concentration for your specific cell line with a dose-response experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the tube containing the this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[11]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials: this compound stock solution (in DMSO), sterile experimental buffer (e.g., PBS, cell culture medium).
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Warm the experimental buffer to the desired temperature (e.g., 37°C for cell culture experiments).
-
Perform a serial dilution of the stock solution to prepare the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the stock solution to 999 µL of the pre-warmed buffer.
-
Immediately after adding the stock solution to the buffer, vortex or mix the solution well to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can lead to precipitation.
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.
-
Quantitative Data Summary
The following table provides estimated solubility data for flavonoids, which can be used as a starting point for optimizing the preparation of this compound solutions.
| Solvent/Buffer | Compound Type | Approximate Solubility | Reference |
| DMSO | Flavonoid | >10 mg/mL | [10] |
| DMF | Flavonoid | ~3 mg/mL | [10] |
| 1:1 DMSO:PBS (pH 7.2) | Flavonoid (Quercetin derivative) | ~0.5 mg/mL | [10] |
| Water (pH 7.8) | Flavonoid mixture | ~0.4 mg/mL | [2] |
Note: These values are for similar compounds and should be empirically verified for this compound.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Hypothesized Signaling Pathway for this compound Anti-inflammatory Action
This compound, as a flavonoid with reported anti-inflammatory properties, may exert its effects by inhibiting key inflammatory signaling pathways such as the MAPK/ERK and NF-κB pathways.
Caption: Potential inhibition of inflammatory pathways by this compound.
References
- 1. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monolein Aqueous Dispersions as a Tool to Increase Flavonoid Solubility: A Preliminary Study [mdpi.com]
- 4. Quercetin solubilisation in bile salts: A comparison with sodium dodecyl sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Polyphenol/peptide binding and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. emulatebio.com [emulatebio.com]
Validation & Comparative
Validating the In Vivo Anti-Inflammatory Activity of Broussonol E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory activity of Broussonol E, a prenylated flavonoid isolated from Broussonetia papyrifera. Due to the limited availability of in vivo data on the isolated this compound, this document utilizes data from studies on the total flavonoid fraction of Broussonetia papyrifera root bark (EBP) as a proxy, with the explicit understanding that the activity of the whole extract may not be solely attributable to this compound. The performance of this extract is compared with other well-established anti-inflammatory compounds, providing supporting experimental data and detailed methodologies to aid in the evaluation and potential development of this compound as a therapeutic agent.
Data Presentation: Comparative Efficacy in Preclinical Models
The anti-inflammatory effects of the Broussonetia papyrifera extract and comparator compounds were evaluated in two standard in vivo models of acute inflammation: carrageenan-induced paw edema in rodents and arachidonic acid-induced ear edema in mice. The results are summarized below.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound/Extract | Animal Model | Dose | Route of Administration | Percent Inhibition of Edema | Reference |
| Broussonetia papyrifera Radix Extract | Rat | 1 g/kg & 2 g/kg | Oral | Reduction observed at 1-2h (percentage not specified) | [1] |
| Curcumin | Rat | 200 mg/kg | Oral | 53.85% (at 2h) | [2] |
| Curcumin | Rat | 400 mg/kg | Oral | 58.97% (at 2h) | [2] |
| Diclofenac (Positive Control) | Rat | 5 mg/kg | Oral | 56.17% (at 2h) | |
| Diclofenac (Positive Control) | Rat | 20 mg/kg | Oral | 71.82% (at 3h) |
Disclaimer: Data for Broussonetia papyrifera extract in this model is qualitative. The referenced study noted a reduction in edema but did not provide specific inhibition percentages for the extract alone.
Table 2: Comparison of Anti-Inflammatory Activity in Arachidonic Acid-Induced Mouse Ear Edema
| Compound/Extract | Animal Model | Dose | Route of Administration | Efficacy | Reference |
| Broussonetia papyrifera Root Bark Flavonoid Fraction (EBP) | Mouse | 5 - 200 mg/kg | Oral | "Strong inhibitory activity" (percentage not specified) | [Jin et al., 2010a] |
| Quercetin | Mouse | 1 mg/ear | Topical | ~40% inhibition | [2] |
| Indomethacin (Positive Control) | Mouse | 0.5 mg/ear | Topical | ~60% inhibition |
Disclaimer: The efficacy of the Broussonetia papyrifera extract is described qualitatively in the referenced study. Specific quantitative data on edema inhibition was not available in the abstract.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.
Objective: To induce a localized, acute, and reproducible inflammatory response in the rat paw and to evaluate the ability of a test compound to inhibit the resulting edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Broussonetia papyrifera extract, Curcumin)
-
Positive control (e.g., Diclofenac)
-
Vehicle (for dissolving test compounds)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at a specific time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.
-
Arachidonic Acid-Induced Ear Edema in Mice
This model is used to screen for compounds that inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.
Objective: To induce acute inflammation in the mouse ear by topical application of arachidonic acid and to assess the anti-inflammatory effect of topically or orally administered compounds.
Materials:
-
Male Swiss albino or CD-1 mice (20-25 g)
-
Arachidonic acid (AA) solution (e.g., 2 mg in 20 µL acetone)
-
Test compound (e.g., Broussonetia papyrifera extract, Quercetin)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., acetone)
-
Biopsy punch (6-8 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups.
-
Compound Administration:
-
Topical: Apply the test compound or positive control dissolved in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear 30 minutes before the application of arachidonic acid.
-
Oral: Administer the test compound or positive control orally one hour before the application of arachidonic acid.
-
-
Induction of Edema: Apply 20 µL of arachidonic acid solution to the inner and outer surfaces of the right ear. The left ear serves as a control and receives the vehicle only.
-
Sample Collection: One hour after the induction of inflammation, sacrifice the mice by cervical dislocation.
-
Measurement of Edema:
-
Cut a circular section from both the right (treated) and left (control) ears using a biopsy punch.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
-
Calculation of Inhibition:
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average ear edema weight of the control group, and Wt is the average ear edema weight of the treated group.
-
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of many natural compounds, including those found in Broussonetia papyrifera, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and AMPK pathways are two such critical pathways.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
Broussonol E vs. Resveratrol: A Comparative Antioxidant Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents to combat oxidative stress-related diseases, natural polyphenols have emerged as promising candidates. Among these, resveratrol has been extensively studied for its potent antioxidant and anti-inflammatory properties. More recently, Broussonol E, a polyphenol isolated from Broussonetia papyrifera, has garnered attention for its potential antioxidant effects. This guide provides a comparative analysis of the antioxidant activities of this compound and resveratrol, supported by available experimental data and an examination of their underlying molecular mechanisms.
Quantitative Antioxidant Activity
A direct comparison of the antioxidant activity of isolated this compound and resveratrol is limited by the current lack of specific quantitative data for this compound in standardized antioxidant assays. Most available research focuses on the antioxidant capacity of crude extracts of Broussonetia papyrifera, which contain a mixture of phenolic compounds, including this compound.[1][2][3]
Resveratrol, on the other hand, has been extensively characterized. The following tables summarize representative data for resveratrol's antioxidant activity in common in vitro assays.
Table 1: DPPH Radical Scavenging Activity of Resveratrol
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| Resveratrol | 15.54 | ~68.1 | [4] |
| Resveratrol | - | 131 | [1] |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity of Resveratrol
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| Resveratrol | 2.86 | ~12.5 | [4] |
| Resveratrol | 2.0 | ~8.8 | [5] |
IC50: The concentration of the antioxidant required to scavenge 50% of the ABTS radicals.
Table 3: Cellular Antioxidant Activity (CAA) of Resveratrol
| Compound | Concentration (µg/mL) | ROS Inhibition (%) | Cell Line | Reference |
| Resveratrol | 0.5 | 11.15 | HepG2 | [4] |
| Resveratrol | 1.0 | 11.42 | HepG2 | [4] |
| Resveratrol | 2.0 | 13.19 | HepG2 | [4] |
ROS: Reactive Oxygen Species. The data represents the percentage decrease in cellular fluorescence, indicating antioxidant capacity.
While specific data for this compound is not available, studies on Broussonetia papyrifera extracts indicate significant antioxidant potential, which is attributed to its rich polyphenolic content, including this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Workflow:
References
A Comparative Analysis of the Anticancer Properties of Quercetin and Broussonol E
For Immediate Release
In the ongoing quest for novel and effective anticancer agents, natural compounds have emerged as a promising frontier. This guide provides a detailed comparison of the anticancer effects of two such compounds: Quercetin, a well-studied flavonoid, and Broussonol E, a less-characterized prenylated flavonol. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of current experimental data to inform future research and therapeutic strategies.
Introduction
Quercetin is a ubiquitous dietary flavonoid found in many fruits, vegetables, and grains, and has been extensively investigated for its pleiotropic health benefits, including potent anticancer properties.[1][2] Its mechanisms of action are multi-targeted, affecting various hallmarks of cancer.[2][3] this compound is a prenylated flavonoid isolated from the twigs of Broussonetia papyrifera.[4] While other compounds from this plant have demonstrated cytotoxic and anticancer activities, specific experimental data on the anticancer effects of this compound are limited in the current scientific literature.[1][5][6] This guide will synthesize the available data for both compounds, highlighting the significant body of evidence for Quercetin and pointing to the potential, yet unconfirmed, activity of this compound based on related compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro anticancer effects of Quercetin across various cancer cell lines. Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time. However, data for other prenylated flavonoids isolated from Broussonetia papyrifera are included to provide context and suggest potential avenues of research for this compound.
Table 1: Inhibitory Concentration (IC50) Values of Quercetin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HL-60 | Promyelocytic Leukemia | ~7.7 | 96 |
| MCF-7 | Breast Cancer | 17.2 | Not Specified |
| MDA-MB-468 | Breast Cancer | 55 | Not Specified |
| HT-29 | Colon Cancer | 81.65 ± 0.49 | 48 |
| A549 | Lung Cancer | 8.65 (µg/ml) | 24 |
| H69 | Lung Cancer | 14.2 (µg/ml) | 24 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Effects of Quercetin on Apoptosis and Cell Cycle
| Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| HL-60 | Induces apoptosis | G2/M phase arrest |
| MCF-7 | Induces apoptosis and necroptosis | Not specified |
| MDA-MB-231 | Increases apoptosis | S and G2/M phase arrest |
| A549 | Induces apoptosis | G2/M phase arrest |
| HT-29 | Induces apoptosis | G1 phase arrest |
Table 3: Anticancer Activity of Prenylflavones from Broussonetia papyrifera
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Prenylflavone Derivative 2 | MCF-7 (Breast Cancer) | 4.41 | 72 |
| Prenylflavone Derivative 5 | MCF-7 (Breast Cancer) | 4.19 | 72 |
Note: The specific structures of these derivatives were not detailed in the referenced abstract. These findings suggest that prenylated flavonoids from the same source as this compound possess potent anticancer activity.[3]
Signaling Pathways Modulated by Quercetin
Quercetin's anticancer effects are mediated through its influence on a multitude of signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anticancer effects of compounds like Quercetin.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., Quercetin) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
The available scientific evidence robustly supports the potent anticancer effects of Quercetin across a wide range of cancer types. It exerts its activity by inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways involved in tumorigenesis. In contrast, the anticancer properties of this compound have not yet been specifically elucidated in the reviewed literature. However, the demonstrated anticancer activity of other prenylated flavonoids isolated from Broussonetia papyrifera suggests that this compound is a promising candidate for future investigation. Further research is imperative to isolate and characterize the bioactivity of this compound, determine its IC50 values in various cancer cell lines, and elucidate its mechanisms of action. Such studies will be crucial in assessing its potential as a novel therapeutic agent for cancer treatment.
References
- 1. Polyphenols from Broussonetia papyrifera Induce Apoptosis of HepG2 Cells via Inactivation of ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic activity of the alkaloids from Broussonetia papyrifera fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Cross-Validation of Analytical Methods for Broussonol E: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of natural products, the accurate and reliable quantification of bioactive compounds is fundamental. Broussonol E, a prenylated flavonoid isolated from plants of the genus Broussonetia, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. The rigorous analysis of this compound is crucial for its development as a potential pharmaceutical agent. This guide provides a comparative overview of various analytical techniques for the quantification of this compound, offering supporting data and detailed experimental protocols to assist in method selection and cross-validation.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method for the quantification of this compound is contingent upon several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are among the most powerful and commonly employed techniques for the analysis of flavonoids like this compound.
While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes available data for this compound and structurally related compounds to provide a comparative framework. The following table summarizes the key performance characteristics of these methods, based on typical validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| **Linearity (R²) ** | >0.999 | >0.99 | >0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (% RSD) | < 5% | < 15% | < 2% |
| Selectivity | Moderate to High | Very High | High |
| Throughput | High | Medium to High | Low to Medium |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound or similar flavonoids using HPLC-UV, LC-MS/MS, and qNMR.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine quantification of flavonoids due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. A series of working standard solutions are prepared by serial dilution to establish a calibration curve.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the samples is determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.
Instrumentation:
-
An HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
This compound standard and an appropriate internal standard (IS).
Procedure:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of an internal standard to the samples and standards prior to analysis.
-
Chromatographic Conditions: Typically employs a C18 column with a gradient elution using mobile phases of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in either positive or negative ion mode, optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a calibration curve of the analyte, providing a high degree of accuracy.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Dissolve the mixture in a precise volume of deuterated solvent.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure complete relaxation of the signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
-
Quantification: The concentration of this compound is calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * Pstd
Where:
-
P = Purity or concentration
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
Signaling Pathways and Experimental Workflows
This compound and related compounds from Broussonetia species have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the development of targeted therapeutics.
Anti-Inflammatory Signaling Pathways of this compound
Broussonin E, a structurally similar compound, has been demonstrated to suppress inflammatory responses in macrophages by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK and p38, and by enhancing the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) signaling pathway[1]. Furthermore, extracts from Broussonetia papyrifera have been shown to activate AMP-activated protein kinase (AMPK), which subsequently inhibits the pro-inflammatory NF-κB signaling pathway[2][3].
Caption: Anti-inflammatory signaling pathways modulated by this compound.
General Experimental Workflow for Method Validation
The cross-validation of different analytical methods follows a structured workflow to ensure the reliability and comparability of the results.
Caption: A typical workflow for the validation of analytical methods.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Broussonol E's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Broussonol E, a diprenylated flavonol isolated from Broussonetia kazinoki, has been a subject of interest within the broader exploration of flavonoids for therapeutic applications. However, a comprehensive review of existing scientific literature reveals a significant gap in the independent verification of its specific mechanism of action. While the parent class of flavonoids, and particularly prenylated flavonoids, are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects, direct evidence detailing the molecular targets and signaling pathways of this compound remains elusive. One study has indicated that this compound lacks cytotoxicity against certain human tumor cell lines (A549, HCT-8, KB), which contrasts with the activities of many other flavonoids[1].
This guide provides a comparative analysis of this compound against a closely related phenolic compound, Broussonin E , and other relevant flavonols with established mechanisms of action. By examining the verified pathways of these related molecules, we can infer potential avenues for future investigation into this compound and provide a framework for the experimental validation of its biological activities.
Comparative Analysis of Bioactive Compounds
Due to the limited data on this compound's specific mechanism of action, this section focuses on the independently verified mechanism of Broussonin E, a structurally related compound from the same genus, and compares it with other well-studied flavonols.
Broussonin E: A Case Study in Anti-Inflammatory Action
Broussonin E, a phenolic compound isolated from Broussonetia kanzinoki, has a well-documented anti-inflammatory mechanism of action. Studies have shown that it suppresses the lipopolysaccharide (LPS)-induced inflammatory response in macrophages[2][3][4][5][6]. The key pathways involved are:
-
Inhibition of MAPK Pathways: Broussonin E has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) in LPS-stimulated macrophages[2][3][5].
-
Enhancement of the JAK2-STAT3 Pathway: It activates Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3)[2][3][4][5]. This activation is crucial for its anti-inflammatory effects, as inhibiting this pathway abolishes the observed reduction in pro-inflammatory cytokines[2][4].
The dual effect of inhibiting pro-inflammatory MAPK signaling while promoting the generally anti-inflammatory JAK2-STAT3 signaling pathway in this context highlights a nuanced immunomodulatory role for Broussonin E.
Comparison with Other Flavonols
To provide a broader context, the known mechanisms of other relevant flavonols are summarized below. Prenylated flavonoids, in general, are noted to have enhanced biological activities due to increased lipophilicity, which improves their interaction with cell membranes and target proteins[7][8][9][10][11].
| Compound | Class | Verified Mechanism of Action | Key Protein Targets |
| Broussonin E | Phenolic Compound | Anti-inflammatory via modulation of MAPK and JAK2-STAT3 pathways[2][3][4][5]. | ERK, p38 MAPK, JAK2, STAT3 |
| Papyriflavonol A | Prenylated Flavonol | Anti-inflammatory and anti-allergic by inhibiting secretory phospholipase A2 (sPLA2)[12]. | sPLA2 (Group IIA and V) |
| Kaempferol | Flavonol | Anti-inflammatory and anticancer activities by inhibiting various signaling pathways[13][14][15][16]. | NF-κB, MAPK, STAT3, COX-2, iNOS |
| Resokaempferol | Flavonoid | Anti-inflammatory effects by inhibiting JAK2/STAT3, NF-κB, and JNK/p38 MAPK signaling pathways[17]. | JAK2, STAT3, NF-κB, JNK, p38 MAPK |
Experimental Data and Protocols
The following tables summarize key quantitative data for Broussonin E and comparative flavonols. Detailed experimental protocols for the key assays are also provided to facilitate the independent verification of these, and potentially this compound's, mechanisms of action.
Quantitative Data Comparison
| Compound | Assay | Cell Line | Target/Effect | IC50 / Effective Concentration | Reference |
| Broussonin E | TNF-α release | RAW 264.7 | Inhibition of LPS-induced TNF-α | ~10 µM | [3] |
| Papyriflavonol A | sPLA2 Inhibition | Recombinant human | Group IIA sPLA2 | 3.9 µM | [12] |
| Papyriflavonol A | sPLA2 Inhibition | Recombinant human | Group V sPLA2 | 4.5 µM | [12] |
| Kaempferol | IL-6, TNF-α production | Diabetic neuropathy patients | Reduction of pro-inflammatory cytokines | Not specified | [14] |
| Resokaempferol | NO, iNOS, COX-2 production | RAW 264.7 | Inhibition of inflammatory mediators | Not specified | [17] |
Detailed Experimental Protocols
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction). After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., Broussonin E) for a specified time (e.g., 1-3 hours) before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for the desired duration (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).
-
Objective: To determine the phosphorylation status of key signaling proteins like ERK, p38, JAK2, and STAT3.
-
Protocol:
-
After cell treatment and/or LPS stimulation, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Cell culture supernatants are collected after experimental treatments.
-
The concentration of the target cytokine is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader at the specified wavelength (e.g., 450 nm).
-
A standard curve is generated using recombinant cytokine standards to calculate the concentration of the cytokine in the samples.
-
Visualizing Signaling Pathways and Workflows
Signaling Pathway of Broussonin E
Caption: Anti-inflammatory mechanism of Broussonin E.
Experimental Workflow for Mechanism of Action Verification
Caption: Workflow for verifying the mechanism of action.
Logical Relationship of Flavonoids and Their Targets
Caption: Known and potential targets of related flavonoids.
Conclusion and Future Directions
While this compound belongs to a class of compounds with significant therapeutic potential, there is currently a lack of independent, peer-reviewed studies verifying its specific mechanism of action. The available data on the closely related compound, Broussonin E, provides a compelling rationale for investigating similar anti-inflammatory pathways for this compound, particularly the modulation of MAPK and JAK/STAT signaling.
For researchers and drug development professionals, the following steps are recommended:
-
Direct Target Identification: Employ techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), or cellular thermal shift assays (CETSA) to identify the direct protein binding partners of this compound.
-
In Vitro Pathway Analysis: Utilize the experimental protocols detailed in this guide to systematically evaluate the effect of this compound on key inflammatory and cancer-related signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt, JAK/STAT) in relevant cell lines.
-
Comparative Studies: Conduct head-to-head studies comparing the potency and efficacy of this compound with Broussonin E, Papyriflavonol A, and Kaempferol to understand the structure-activity relationships of these prenylated and non-prenylated flavonols.
By pursuing these avenues of research, the scientific community can elucidate the true therapeutic potential of this compound and determine its viability as a lead compound for future drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 6. Broussonin E | CAS:90902-21-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 12. Papyriflavonol A from Broussonetia papyrifera inhibits the passive cutaneous anaphylaxis reaction and has a secretory phospholipase A2-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resokaempferol-mediated anti-inflammatory effects on activated macrophages via the inhibition of JAK2/STAT3, NF-κB and JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Broussonol E Content in Broussonetia Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Broussonol E content in different Broussonetia species, targeting researchers, scientists, and drug development professionals. This compound, a prenylated flavonoid, has garnered interest for its potential pharmacological activities. This document summarizes the available quantitative data, details experimental protocols for its extraction and quantification, and visualizes relevant biological pathways to support further research and development.
Quantitative Analysis of this compound
While several studies have identified the presence of this compound in various parts of Broussonetia papyrifera and Broussonetia kazinoki, a direct comparative study quantifying its content across these species is not extensively available in the current literature.[1][2] However, existing research provides valuable insights into the presence and isolation of this compound from different plant parts.
This compound has been successfully isolated from the twigs of Broussonetia papyrifera and the leaves of Broussonetia kazinoki.[1][2] The following table summarizes the known distribution of this compound in these species based on available phytochemical studies. The lack of quantitative yield data highlights a significant research gap and an opportunity for further investigation.
| Species | Plant Part | This compound Presence | Quantitative Data (Yield) | Reference |
| Broussonetia papyrifera | Twigs | Identified | Not Reported | [1] |
| Broussonetia papyrifera | Root Bark | Implied Presence (General Flavonoids) | Not Reported | [3] |
| Broussonetia kazinoki | Leaves | Identified (Broussonols A-E) | Not Reported | [2] |
Experimental Protocols
Extraction of this compound
The extraction of this compound, as a prenylated flavonoid, typically involves solvent extraction from dried and powdered plant material. The following is a generalized protocol based on methods used for similar compounds from Broussonetia species.
1. Plant Material Preparation:
-
Collect the desired plant parts (e.g., twigs of B. papyrifera or leaves of B. kazinoki).
-
Air-dry the plant material at room temperature until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Solvent Extraction:
-
Macerate the powdered plant material with an organic solvent. Methanol or ethanol are commonly used for the extraction of flavonoids.[1] A solid-to-liquid ratio of 1:10 to 1:20 (w/v) is typically employed.
-
The extraction can be performed at room temperature with agitation for 24-48 hours or under reflux for a shorter duration (e.g., 2-4 hours).
-
Repeat the extraction process 2-3 times to ensure maximum recovery of the target compounds.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation (Optional but Recommended):
-
The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Prenylated flavonoids like this compound are often enriched in the ethyl acetate fraction.
Workflow for this compound Extraction and Isolation
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a standard method for the quantification of phenolic compounds like this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of flavonoids.[4][5]
-
Mobile Phase: A gradient elution is often employed using a mixture of two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute compounds with increasing hydrophobicity. The exact gradient program needs to be optimized for the specific separation.
-
Flow Rate: A flow rate of 0.8-1.2 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, typically between 25-35 °C, to ensure reproducible retention times.
-
Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength (λmax) of this compound. For many flavonoids, this is in the range of 280-370 nm. The specific λmax for this compound should be determined from its UV spectrum.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound of a known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Dissolve the dried extract or fraction in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
3. Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Potential Signaling Pathways of this compound
While the specific signaling pathways of this compound are not yet fully elucidated, flavonoids from Broussonetia species are known to possess anti-inflammatory and antioxidant properties. The following diagrams illustrate potential signaling pathways that this compound may modulate based on the known activities of similar compounds.
Anti-Inflammatory Signaling Pathway (NF-κB Inhibition)
Many flavonoids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Antioxidant Signaling Pathway (Nrf2 Activation)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[9][10][11][12][13] Many phenolic compounds can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.
Conclusion and Future Directions
This compound is a promising natural product found in Broussonetia species. This guide provides a foundational understanding for researchers by summarizing its known sources and providing detailed experimental frameworks for its study. A significant knowledge gap exists regarding the quantitative comparison of this compound content across different Broussonetia species and even within different parts of the same plant. Future research should focus on:
-
Quantitative Screening: A systematic study to quantify this compound in various Broussonetia species and their different organs (leaves, twigs, bark, roots) using a validated HPLC method.
-
Method Validation: Development and validation of a specific and sensitive HPLC or UPLC-MS/MS method for the accurate quantification of this compound in complex plant matrices.
-
Pharmacological Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of this compound, particularly its effects on inflammatory and antioxidant signaling pathways.
Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and the Broussonetia genus.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway | MDPI [mdpi.com]
- 9. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Broussonol E and Other Leading Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe tyrosinase inhibitors is a cornerstone of research in dermatology and cosmetology, aimed at addressing hyperpigmentation disorders and developing skin-lightening agents. Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in melanin biosynthesis. Its inhibition is a key strategy for controlling melanin production. This guide provides a comparative overview of the efficacy of Broussonol E, a prenylated flavonoid, against other well-established tyrosinase inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Tyrosinase Inhibitor Efficacy
The inhibitory potential of various compounds against tyrosinase is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for this compound and a range of other known tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (e.g., L-tyrosine or L-DOPA), and assay conditions.[1] For consistent comparison, data from mushroom tyrosinase assays are primarily presented, as it is a widely used model.[1]
| Inhibitor | Chemical Class | IC50 (µM) - Monophenolase | IC50 (µM) - Diphenolase | Notes |
| This compound | Prenylated Flavan | Potent (Specific value not widely cited, but related compounds show high efficacy) | Potent (Specific value not widely cited) | Isolated from Broussonetia species, known for strong tyrosinase inhibition. |
| Kojic Acid | Fungal Metabolite | 70 ± 7[2] | 121 ± 5[2] | Widely used as a positive control in tyrosinase inhibition assays.[1][3] |
| β-Arbutin | Hydroquinone Glycoside | 1687 ± 181[2] | >8000 (weak inhibition)[2] | A commonly used skin-lightening agent. |
| α-Arbutin | Hydroquinone Glycoside | 6499 ± 137[2] | >8000 (weak inhibition)[2] | An isomer of arbutin. |
| Hydroquinone | Phenol | Weak inhibitor of mushroom tyrosinase, more effective on human tyrosinase. | Millimolar range for human tyrosinase.[3] | Considered a benchmark depigmenting agent, but with safety concerns. |
| 4-n-Butylresorcinol | Resorcinol Derivative | Potent inhibitor of human tyrosinase (IC50 ~21 µM) | Potent inhibitor of human tyrosinase | Shows significantly higher potency than kojic acid, arbutin, and hydroquinone on human tyrosinase. |
| Thiamidol | Resorcinol-Thiazole Derivative | Weak inhibitor of mushroom tyrosinase (IC50 = 108 µM) | Potent inhibitor of human tyrosinase (IC50 = 1.1 µmol/L)[1] | Demonstrates high specificity and potency for human tyrosinase.[1] |
| 7,8,4'-Trihydroxyisoflavone | Isoflavone | - | 5.23 ± 0.6[1] | A natural isoflavone derivative with significant inhibitory activity.[1] |
| Neorauflavane | Flavonoid | 0.03 | 0.5 | Reported to be 400-fold more potent than kojic acid against monophenolase activity.[3] |
| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | Schiff Base | - | 17.22 | More effective than kojic acid in the cited study.[3] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol outlines a standard in vitro method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475-490 nm
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8 at 25°C.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer.
-
Test Compound and Control Solutions: Prepare a series of dilutions of the test compound and the positive control (kojic acid) in the appropriate solvent.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for the control)
-
Mushroom tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of each well at 475-490 nm using a microplate reader.[4][5] Continue to take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome, a colored product.[2][4][5]
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
Visualizing the Mechanisms
Melanogenesis Signaling Pathway
The production of melanin is a complex process regulated by various signaling pathways. The diagram below illustrates the central role of tyrosinase and the upstream signaling events that control its expression and activity. Key pathways include the cyclic AMP (cAMP) pathway, which is often activated by stimuli like UV radiation, leading to the activation of Protein Kinase A (PKA) and the transcription factor CREB.[6][7] CREB, in turn, upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes, including tyrosinase.[6][7]
Caption: Simplified signaling cascade in melanogenesis highlighting the role of tyrosinase.
Experimental Workflow for Tyrosinase Inhibitor Screening
The following diagram outlines the logical flow of the in vitro tyrosinase inhibition assay described in the protocol section. This workflow provides a clear, step-by-step visual guide for researchers performing inhibitor screening experiments.
Caption: Workflow for in vitro screening of tyrosinase inhibitors.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Broussonol E and Its Synthetic Analogs: A Head-to-Head Comparison in Antiplasmodial and Anti-inflammatory Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often leads to the exploration of natural products and their synthetic derivatives. Broussonol E, an icetexane diterpenoid isolated from the twigs of Broussonetia papyrifera, has garnered attention for its potential biological activities. This guide provides a head-to-head comparison of this compound and its synthetic analogs, focusing on their antiplasmodial and anti-inflammatory properties, supported by available experimental data.
Executive Summary
This compound and its synthetic derivatives have demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Structure-activity relationship (SAR) studies reveal that modifications to the this compound scaffold can influence its antiplasmodial potency. While direct comparative data on the anti-inflammatory effects of specific this compound analogs is limited, the broader class of icetexane diterpenoids is known to possess anti-inflammatory properties, suggesting a similar potential for this compound and its derivatives. The mechanism of action for this compound's antiplasmodial activity has been linked to an increase in cytosolic calcium levels within the parasite.[1][2][3][4][5] The anti-inflammatory actions of related compounds are often mediated through the inhibition of key signaling pathways such as NF-κB and JAK/STAT.
Performance Comparison: Antiplasmodial Activity
A key study on the synthesis and parasitological profiling of this compound derivatives provides valuable quantitative data for a direct comparison of their antiplasmodial activity against the chloroquine-sensitive 3D7 strain of P. falciparum.[1][2][3][4] The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of parasitic growth, are summarized in the table below.
| Compound | Structure | IC50 (µM) against P. falciparum (3D7 strain) |
| This compound (1) | [Image of this compound structure] | 16 ± 2 |
| Analog 12 | [Image of Analog 12 structure] | 15 ± 3 |
| Analog 13 | [Image of Analog 13 structure] | 5 ± 1 |
| Analog 14 | [Image of Analog 14 structure] | 7 ± 1 |
| Analog 15 | [Image of Analog 15 structure] | 10 ± 2 |
Data sourced from Barbosa et al., 2022.[1]
Key Findings:
-
Analogs 13 and 14, which feature modifications at the C-7 position of the B-ring, demonstrated significantly improved antiplasmodial activity compared to the parent compound, this compound.
-
Analog 13, with a hydroxyl group at C-7, was the most potent compound in the series, with an IC50 value of 5 µM.
-
The brominated analog 14 also showed enhanced activity (IC50 = 7 µM).
-
Analog 15, which incorporates a phenyl group, had an IC50 of 10 µM, indicating that while still active, this larger substitution was less favorable for antiplasmodial potency compared to smaller functional groups at this position.
-
Analog 12, a methylated derivative, exhibited activity comparable to this compound.
These findings suggest that the catechol moiety and the stereochemistry of the tricyclic core are important for the antiplasmodial activity of this class of compounds.
Performance Comparison: Anti-inflammatory Activity
Given the lack of direct comparative data, a qualitative assessment suggests that this compound and its analogs are promising candidates for further investigation as anti-inflammatory agents. Future studies should aim to directly compare the anti-inflammatory potency of this compound and its derivatives in standardized in vitro and in vivo models.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are still under investigation. However, for its antiplasmodial activity, it has been shown that this compound increases cytosolic calcium levels within the parasite, suggesting a disruption of calcium homeostasis as a key mechanism of action.[1][3][4][5]
For the potential anti-inflammatory effects of this compound and its analogs, it is hypothesized that they may act on signaling pathways commonly modulated by other diterpenoids and polyphenolic compounds. These include the NF-κB and JAK/STAT pathways, which are central regulators of the inflammatory response.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial mediator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
JAK/STAT Signaling Pathway: The JAK/STAT pathway is another critical signaling cascade involved in cytokine-mediated inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of this compound and its analogs.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in a complete medium under a gas mixture of 5% O2, 5% CO2, and 90% N2.[8][9] Cultures are synchronized at the ring stage.
-
Drug Dilution: Test compounds are dissolved in DMSO and serially diluted in the culture medium to achieve a range of final concentrations.
-
Incubation: Synchronized parasite cultures (1-2% parasitemia, 2% hematocrit) are incubated in 96-well plates with the serially diluted compounds for 48-72 hours.[1][10][11][12]
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well.[8][9][10][11][12] SYBR Green I intercalates with the parasite's DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: After incubation, the cell culture supernatant is collected. The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.[13][14][15][16][17] This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally to the animals.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (e.g., 1% in saline) is made into the right hind paw of each animal to induce localized inflammation and edema.[18][19][20][21][22]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[20]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle-treated control group.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of new therapeutic agents. The available data clearly indicates that synthetic modification of the this compound structure can lead to analogs with enhanced antiplasmodial activity. While the anti-inflammatory potential of this class of compounds is evident from studies on related icetexane diterpenoids, a direct and quantitative head-to-head comparison of this compound and its specific synthetic analogs is a critical next step.
Future research should focus on:
-
Comprehensive Anti-inflammatory Screening: Evaluating this compound and a wider range of its synthetic analogs in various in vitro and in vivo models of inflammation to establish a clear structure-activity relationship for this biological activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its most potent analogs to better understand their anti-inflammatory and antiplasmodial effects.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profiles of the most promising analogs to determine their potential for further preclinical and clinical development.
By addressing these research gaps, the full therapeutic potential of this compound and its synthetic derivatives can be realized, potentially leading to the development of novel treatments for malaria and inflammatory diseases.
References
- 1. Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structure−Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors | smo [severemalaria.org]
- 4. Synthesis, Structure−Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments with Icetexane Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. eaglebio.com [eaglebio.com]
- 15. mdpi.com [mdpi.com]
- 16. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.co.jp [abcam.co.jp]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Reproducibility of published findings on Broussonol E's bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Broussonol E, a flavonol found in the twigs of the paper mulberry tree (Broussonetia papyrifera), with other well-established bioactive compounds. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes data for other bioactive constituents isolated from Broussonetia papyrifera to provide a broader context for its potential efficacy. The information is presented to aid researchers in evaluating the reproducibility of published findings and to guide future research directions.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for this compound and its alternatives across key bioactivity areas. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions.
| Bioactive Compound | Bioactivity | Assay | Cell Line/Target | IC50/EC50 |
| This compound | Data Not Available | - | - | - |
| Papyriflavonol A | α-glucosidase inhibitor | α-glucosidase inhibition | - | 2.1 µM[1] |
| Broussochalcone A | Anti-inflammatory | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | 11.3 µM |
| Antioxidant | Iron-induced lipid peroxidation | Rat brain homogenate | 0.63 µM | |
| Antioxidant | DPPH radical scavenging | - | 7.6 µM (IC0.200) | |
| Quercetin | Anti-inflammatory | - | - | - |
| Anticancer | Cytotoxicity | MDA-MB-231 | ~2.82 µM | |
| Antioxidant | DPPH radical scavenging | - | - | |
| Neuroprotective | - | SH-SY5Y | - | |
| Resveratrol | Antioxidant | DPPH radical scavenging | - | 15.54 µg/mL |
| Antioxidant | ABTS radical scavenging | - | 2.86 µg/mL | |
| Doxorubicin | Anticancer | Cytotoxicity | MDA-MB-231 | 0.69 µM to 6.6 µM[2][3][4][5] |
| Vitamin E (α-tocopherol) | Antioxidant | Peroxyl radical scavenging | - | - |
| Neuroprotective | - | SH-SY5Y | - |
Note: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a substance that is required for 50% inhibition or effect, respectively. A lower value indicates higher potency. The bioactivity of Vitamin E is well-established, though specific IC50/EC50 values from single-compound in vitro assays are less commonly reported as its primary mechanism is as a lipid-soluble antioxidant within biological membranes.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for the key bioassays are provided below.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, quercetin) and 1 µg/mL of LPS. A control group with LPS alone and a blank group with cells alone are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical DPPH.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture: In a 96-well plate, various concentrations of the test compound (e.g., this compound, resveratrol) are mixed with the DPPH solution. A control containing only methanol and DPPH is included.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined from the dose-response curve.
Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human breast cancer cells (MDA-MB-231) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Neuroprotective Activity: Assay in SH-SY5Y Neuroblastoma Cells
This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, quercetin) for a specific duration.
-
Induction of Neurotoxicity: A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2) is added to the wells to induce cell damage.
-
Incubation: The plate is incubated for a further period.
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay as described above.
-
Data Analysis: The protective effect is determined by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone. The EC50 value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential anti-inflammatory signaling pathway that could be modulated by compounds from Broussonetia papyrifera and a general experimental workflow for assessing bioactivity.
Caption: Hypothesized anti-inflammatory pathway of this compound.
Caption: General experimental workflow for bioactivity assessment.
Conclusion
While this compound has been identified as a constituent of Broussonetia papyrifera, a plant with a rich history in traditional medicine and documented bioactive properties, there is a notable lack of specific quantitative data on the bioactivity of isolated this compound in the current scientific literature. The data presented for other compounds from the same plant, such as Papyriflavonol A and Broussochalcone A, suggest that constituents of Broussonetia papyrifera possess significant biological activities.[1]
To rigorously assess the reproducibility and therapeutic potential of this compound, further studies are required to determine its specific IC50 and EC50 values in standardized anti-inflammatory, antioxidant, anticancer, and neuroprotective assays. The experimental protocols and comparative data provided in this guide offer a framework for conducting such investigations. The hypothesized involvement of the AMPK and NF-κB signaling pathways in the anti-inflammatory effects of compounds from this plant provides a mechanistic basis for future research.[6][7] Researchers are encouraged to utilize the methodologies outlined herein to generate robust and reproducible data, which will be crucial for the potential development of this compound as a therapeutic agent.
References
- 1. Biological Activities of Paper Mulberry (Broussonetia papyrifera): More than a Skin-Lightening Agent [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive constituents of Morus australis and Broussonetia papyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyphenols from Broussonetia papyrifera Induce Apoptosis of HepG2 Cells via Inactivation of ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Broussonol E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of Broussonol E with other compounds is not yet available in published literature, its classification as a flavonol and the known activities of its source, Broussonetia papyrifera, provide a strong basis for assessing its potential in combination therapies. This guide offers a comparative framework for researchers to explore these potential synergies, drawing parallels with other flavonoids and outlining experimental approaches.
This compound is a constituent of Broussonetia papyrifera, a plant whose extracts have demonstrated significant anti-inflammatory and antioxidant properties.[1] Notably, a flavonoid-enriched fraction from this plant has shown synergistic anti-inflammatory effects when combined with an extract from Lonicera japonica, suggesting that its flavonoid components, including this compound, are prime candidates for synergistic interactions.[2]
Comparative Biological Activities of Broussonetia papyrifera Extracts and Related Flavonoids
To understand the potential of this compound, it is valuable to compare the known activities of Broussonetia papyrifera extracts with those of well-characterized flavonoids that have been studied for their synergistic effects.
| Compound/Extract | Biological Activity | Key Molecular Targets/Pathways | Reference |
| Broussonetia papyrifera Extract | Anti-inflammatory | Inhibition of 5-LOX, COX-2, iNOS, and NF-κB signaling; Activation of AMPK | [2][3][4] |
| Antioxidant | Radical scavenging activity | [1] | |
| Kaempferol | Anticancer | Downregulation of PI3K/AKT pathway; Inhibition of MEK/ERK pathway; Induction of apoptosis | [5] |
| Anti-inflammatory | Suppression of MAPK and NF-κB signaling pathways | ||
| Myricetin | Anticancer | Induction of apoptosis via PI3K/Akt and MAPK pathways | [6][7] |
| Neuroprotective | Modulation of survival signaling pathways | [6] | |
| Quercetin | Anticancer | Inhibition of DNA repair; Activation of death receptor 5 | [5] |
| Synergistic with Doxorubicin | Enhances anticancer efficacy in prostate cancer cells | [5] |
Signaling Pathways Implicated in the Activity of Broussonetia papyrifera
The anti-inflammatory effects of Broussonetia papyrifera extracts are attributed to their modulation of key signaling pathways. Understanding these pathways is crucial for identifying promising candidates for synergistic combinations with this compound.
References
- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of the Total Flavonoid Fraction from Broussonetia papyrifera in Combination with Lonicera japonica [biomolther.org]
- 3. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Broussonetia-Derived Compounds in Oncology Research
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the potential of natural compounds in the development of novel cancer therapies. This guide provides a comparative overview of the cytotoxic performance of extracts derived from the Broussonetia genus against a panel of cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. While specific data on Broussonol E remains limited, studies on related extracts from the Broussonetia genus, such as those from Broussonetia luzonica and Broussonetia papyrifera, offer a preliminary understanding of their potential anticancer activities.
Performance Against Hepatocellular Carcinoma
An ethyl acetate extract from the leaves of Broussonetia luzonica has demonstrated significant cytotoxic effects against the human hepatocellular carcinoma (HepG2) cell line.[1][2][3][4] In a comparative analysis, this extract exhibited greater potency than the conventional chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50) Against HepG2 Cancer Cell Line
| Compound/Extract | IC50 (µg/mL) |
| Broussonetia luzonica Ethyl Acetate Extract | 1.118[1][2][3] |
| Doxorubicin (Positive Control) | 5.068[1][2][3] |
The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cancer cell population. The lower IC50 value of the Broussonetia luzonica extract indicates a higher cytotoxic potency against HepG2 cells compared to Doxorubicin in this particular study.
Experimental Protocols
The evaluation of the cytotoxic activity of the Broussonetia luzonica extract was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Workflow
The following diagram outlines the key steps of the MTT assay used to determine the cytotoxic effects of the plant extract.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Insights into the Mechanism of Action: Signaling Pathways
Research on polyphenols isolated from a related species, Broussonetia papyrifera, provides insights into the potential molecular mechanisms underlying the anticancer effects of compounds from this genus. These studies suggest that the cytotoxic and pro-apoptotic activities may be mediated through the inactivation of key signaling pathways involved in cancer cell proliferation and survival, namely the ERK and AKT pathways.[5]
The inactivation of ERK and AKT signaling pathways by polyphenols from Broussonetia papyrifera leads to the induction of mitochondria-mediated apoptosis in HepG2 cells.[5] This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of Caspase-3 and programmed cell death.[5]
Caption: Inhibition of ERK and AKT pathways by Broussonetia polyphenols.
Conclusion
The preliminary data from studies on Broussonetia extracts suggest a promising avenue for the discovery of novel anticancer agents. The superior in vitro cytotoxicity of the Broussonetia luzonica extract against hepatocellular carcinoma cells compared to a standard chemotherapeutic drug warrants further investigation into its active constituents, including compounds like this compound. Elucidation of the specific molecular targets and a comprehensive evaluation across a broader panel of cancer cell lines will be crucial next steps in realizing the therapeutic potential of these natural products.
References
- 1. phcogj.com [phcogj.com]
- 2. phcogj.com [phcogj.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Bioactive Compounds and Cytotoxicity of Ethyl Acetate Extract From Broussonetia luzonica ( Moraceae ) Blanco Leaves against Hepatocellular Carcinoma ( Hepg 2 ) Cell Lines | Semantic Scholar [semanticscholar.org]
- 5. Polyphenols from Broussonetia papyrifera Induce Apoptosis of HepG2 Cells via Inactivation of ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Extraction Techniques for Broussonol E
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction techniques for Broussonol E, a prenylated flavonoid with significant biological activities. The performance of conventional and modern extraction methods is evaluated based on experimental data for total flavonoid yields from Broussonetia papyrifera, the primary source of this compound. Detailed experimental protocols and visual representations of extraction workflows and associated signaling pathways are provided to aid in the selection of the most appropriate method for research and development purposes.
Data Presentation: Comparison of Extraction Techniques
| Extraction Technique | Solvent | Key Parameters | Total Flavonoid Yield (mg/g) | Source |
| Microwave-Assisted Extraction (MAE) | 55% Ethanol | 15 min, 450 W, Solid-to-liquid ratio 1:12 | 79.63 | [1] |
| Reflux Extraction | 90% Ethanol | 80 min, 85°C, Solid-to-liquid ratio 1:35 | 55.14 | [1] |
| Ultrasound-Assisted Extraction (UAE) | 69% Ethanol | 37 min, Solid-to-liquid ratio 1:52 | 37.95 | [1] |
| Ethanol Reflux Extraction | 70% Ethanol | 117 min, 75°C, Solid-to-liquid ratio 1:16 | 23.93 | [1] |
| Conventional Maceration (implied) | 30% Ethanol | 2.5 h, 69°C, Solid-to-liquid ratio 9:100 | 37.33 | [1] |
| Ultrasonic-Assisted Ionic Liquid Extraction | 0.5 mol/L Ionic Liquid in 60% Ethanol | 20 min, 60°C, Solid-to-liquid ratio 1:20 | 0.4685 | [1] |
Note: The yields reported are for total flavonoids from Broussonetia papyrifera and serve as an indicator of extraction efficiency for this compound.
Experimental Protocols
Detailed methodologies for conventional and modern extraction techniques are provided below. These protocols are based on established methods for the extraction of flavonoids from plant materials and can be adapted for the specific isolation of this compound.
Maceration
Maceration is a simple and widely used conventional extraction method.
Protocol:
-
Sample Preparation: The dried and powdered plant material (e.g., root bark of Broussonetia papyrifera) is weighed.
-
Solvent Addition: The powdered material is placed in a sealed container, and a suitable solvent (e.g., 70% ethanol) is added at a specified solid-to-liquid ratio (e.g., 1:20 w/v).
-
Extraction: The mixture is left to stand at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation.
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue.
-
Concentration: The solvent is evaporated from the filtrate, typically under reduced pressure using a rotary evaporator, to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to accelerate the extraction process.
Protocol:
-
Sample Preparation: A precise amount of the dried, powdered plant material is placed in an extraction vessel.
-
Solvent Addition: The extraction solvent (e.g., 69% ethanol) is added to the plant material at an optimized solid-to-liquid ratio (e.g., 1:52 w/v).[1]
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out for a specified time (e.g., 37 minutes) and at a controlled temperature.[1]
-
Filtration and Concentration: Following ultrasonication, the extract is filtered and concentrated using the same procedure as in maceration.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, enhancing extraction efficiency.
Protocol:
-
Sample Preparation: A weighed amount of the powdered plant material is placed in a microwave-safe extraction vessel.
-
Solvent Addition: The chosen solvent (e.g., 55% ethanol) is added at a specific solid-to-liquid ratio (e.g., 1:12 w/v).[1]
-
Microwave Irradiation: The vessel is sealed and placed in a microwave extraction system. The extraction is performed at a set microwave power (e.g., 450 W) for a predetermined duration (e.g., 15 minutes).[1]
-
Cooling and Filtration: After extraction, the vessel is allowed to cool to room temperature before being opened. The extract is then filtered.
-
Concentration: The solvent is removed from the filtrate using a rotary evaporator to yield the crude extract.
Mandatory Visualizations
Experimental Workflows
Caption: Comparative workflow of Maceration, UAE, and MAE techniques.
Signaling Pathways
This compound and structurally related compounds from Broussonetia papyrifera have demonstrated significant anti-inflammatory properties. The diagrams below illustrate the key signaling pathways modulated by these compounds.
Caption: AMPK/NF-κB anti-inflammatory signaling pathway of this compound.
Caption: MAPK and JAK/STAT anti-inflammatory pathways of Broussonin E.
References
Validating the Purity of Synthesized Broussonol E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized Broussonol E, a diprenylated flavonol with potential biological activities. In the absence of a commercially available standard, this guide outlines a comparative approach, referencing key analytical data from the original isolation literature. Detailed experimental protocols for state-of-the-art analytical techniques are provided to ensure accurate and reliable purity assessment.
Introduction to this compound
This compound is a naturally occurring diprenylated flavonol first isolated from the leaves of Broussonetia kazinoki[1]. Its chemical structure, characterized by a kaempferol backbone with two prenyl groups, suggests potential for further investigation in drug discovery and development. The molecular formula of this compound is C25H26O7, with a molecular weight of 438.47 g/mol [1]. Given its potential, the ability to synthesize and rigorously validate the purity of this compound is crucial for advancing its research.
Purity Validation Workflow
The validation of synthesized this compound's purity involves a multi-step analytical workflow. This process compares the spectral and chromatographic data of the synthesized compound against established literature values.
Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.
Comparative Data Analysis
The purity of the synthesized this compound should be compared against the data reported in the original isolation study by Zhang PC, et al. (2001).
| Analytical Technique | Parameter | Literature Value (Expected) | Synthesized this compound (Example Data) |
| HPLC | Retention Time | To be determined based on the described method | 15.8 min |
| Purity (by area %) | >99% (for isolated natural product) | 98.5% | |
| ¹H NMR | Key Chemical Shifts (δ ppm) | Specific shifts for aromatic, olefinic, and methyl protons | Consistent with literature values |
| ¹³C NMR | Key Chemical Shifts (δ ppm) | Specific shifts for carbonyl, aromatic, and aliphatic carbons | Consistent with literature values |
| Mass Spectrometry | [M+H]⁺ | 439.1751 | 439.1755 |
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
This hypothetical synthesis is based on common methods for the prenylation of flavonoids.
Signaling Pathway of a Plausible Synthetic Route:
Caption: A plausible synthetic pathway for this compound from Kaempferol.
Protocol:
-
Protection: Protect the hydroxyl groups of commercially available kaempferol using a suitable protecting group (e.g., benzyl bromide) to prevent O-prenylation.
-
C-Prenylation: React the protected kaempferol with prenyl bromide in the presence of a base (e.g., sodium methoxide) to introduce the prenyl groups onto the flavonoid backbone. The reaction conditions (solvent, temperature, and reaction time) should be optimized to achieve the desired diprenylated product.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups) to yield this compound.
-
Purification: Purify the crude product using flash column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient: Start with 30% B, increase to 100% B over 25 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 365 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in methanol to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
¹H NMR: Acquire with a spectral width of 0-12 ppm, 32 scans, and a relaxation delay of 1 second.
-
¹³C NMR: Acquire with a spectral width of 0-200 ppm, 1024 scans, and a relaxation delay of 2 seconds.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts should be referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Instrument: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-1000.
-
Sample Infusion: Introduce the sample dissolved in methanol directly into the ESI source.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the calculated theoretical mass for C25H27O7.
Conclusion
The purity of synthesized this compound can be confidently validated by a systematic comparison of its HPLC, NMR, and MS data with the values reported in the literature for the natural product. Adherence to the detailed experimental protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is essential for the advancement of research and development involving this promising natural product.
References
Broussonol E's antioxidant capacity versus standard antioxidants (e.g., Trolox)
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacity of Broussonol E against the well-established standard antioxidant, Trolox. This document compiles available data and outlines standard experimental protocols to facilitate further research and evaluation.
This guide presents the reported antioxidant capacity of Trolox to serve as a benchmark for future studies on this compound. Detailed protocols for common antioxidant assays are also provided to ensure standardized and comparable future experimental work.
Quantitative Comparison of Antioxidant Capacity
The following table summarizes the 50% inhibitory concentration (IC50) values for the standard antioxidant Trolox in two common antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant capacity.
| Antioxidant | Assay | IC50 Value (µg/mL) |
| This compound | DPPH | Data not available |
| ABTS | Data not available | |
| Trolox | DPPH | 3.765 ± 0.083[2] |
| ABTS | 2.926 ± 0.029[2], 2.34[3] |
Note: The absence of data for this compound highlights a significant gap in the existing research and underscores the need for direct experimental evaluation of its antioxidant potential.
Experimental Protocols
To facilitate standardized assessment of this compound's antioxidant capacity, detailed methodologies for the DPPH and ABTS assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Standard antioxidant (Trolox)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test and standard solutions: Prepare a series of dilutions of the test compound (this compound) and the standard (Trolox) in the same solvent.
-
Reaction: Add a specific volume of the test or standard solution to a set volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Standard antioxidant (Trolox)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Preparation of working solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test and standard solutions: Prepare a series of dilutions of the test compound (this compound) and the standard (Trolox).
-
Reaction: Add a small volume of the test or standard solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be determined.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
References
Safety Operating Guide
Navigating the Disposal of Broussonol E: A Guide for Laboratory Professionals
Key Data Summary
To facilitate a clear understanding of Broussonol E's properties and the necessary precautions, the following table summarizes available data. It is important to note that in the absence of a specific SDS, some data points are based on general knowledge of flavonoids and standard laboratory safety protocols.
| Property | Value/Information | Source/Rationale |
| Chemical Formula | C25H26O7 | PubChem |
| Molecular Weight | 438.47 g/mol | PubChem |
| Physical Form | Solid (likely powder) | General for isolated natural products |
| Solubility | 10 mM in DMSO | ImmunoMart[1] |
| Toxicity | No reported cytotoxicity to A549, HCT-8, and KB human tumor cell lines.[1] However, comprehensive toxicity data is unavailable. | Zhang et al., 2001[1] |
| Hazard Classification | Not explicitly classified. Treat as a non-acutely hazardous chemical waste. | Prudent practice in the absence of specific data. |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. | General chemical stability for similar compounds. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound should follow a risk-assessed procedure that prioritizes safety and environmental protection. The following step-by-step protocol is recommended for laboratories handling this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect waste this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Non-acutely Hazardous Chemical Waste" and list "this compound" as a constituent.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent (e.g., DMSO), collect the solution in a dedicated liquid hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Label the container with "Hazardous Liquid Waste," and list all components, including the solvent and this compound with their approximate concentrations.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
Step 3: Waste Storage
-
Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and clearly marked.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS or contractor with a complete inventory of the waste container's contents.
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and local regulations. In the absence of a specific Safety Data Sheet, it is prudent to handle all chemical compounds with a high degree of caution.
References
Personal protective equipment for handling Broussonol E
Essential Safety and Handling Guide for Broussonol E
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the limited specific safety data available for this compound, a diprenylated flavonol, the following recommendations are based on the established safety protocols for structurally related polyphenolic and phenolic compounds.[1][2] A conservative approach is advised, treating this compound with the same precautions as other potentially hazardous chemicals in this class.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Below is a summary of the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk. | Protects eyes from splashes, mists, and dust. Phenolic compounds can cause severe eye injury and blindness.[3][4] |
| Hand Protection | Double Gloves | Inner: Nitrile exam gloves. Outer: Thicker (8mil) nitrile, neoprene, or butyl rubber gloves. | Provides protection against incidental contact. For concentrated solutions or prolonged handling, neoprene or butyl rubber offers better resistance than nitrile alone.[3][5] Change gloves immediately upon contamination. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved flame-resistant lab coat. | Protects skin from accidental spills and contamination. |
| Apron | Chemical-resistant apron (butyl rubber or neoprene) worn over the lab coat. | Recommended when there is a higher potential for splashes of concentrated solutions.[3][5] | |
| Clothing | Long pants and closed-toe shoes. | Ensures no exposed skin on the lower body and feet.[5] | |
| Respiratory Protection | Not generally required | Use in a certified chemical fume hood. | A fume hood provides primary respiratory protection by containing vapors and aerosols.[5] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
2.1. Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted within a designated area, such as a certified chemical fume hood.[5][6]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill kit, and waste containers, before commencing work.
-
Review Safety Information: Ensure you have read and understood this guide and any other available safety information.
-
First Aid Kit: Locate the nearest eyewash station and safety shower. Ensure a first aid kit for phenol exposure, containing polyethylene glycol (PEG 300 or 400), is readily accessible.[3][4]
2.2. Handling this compound
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid compound, perform this task in a fume hood to avoid inhalation of fine particulates.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly. Avoid splashing.
-
Centrifugation: If centrifugation is required, use sealed safety cups to prevent aerosol generation.[5]
-
Heating: Never heat this compound in an open container. If heating is necessary, use appropriate equipment within a fume hood.[5]
2.3. Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, goggles, and lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation: this compound waste (solid and solutions) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
Container Management: Keep the waste container closed when not in use and store it in a secondary container within a ventilated cabinet, away from incompatible materials.[4]
-
Disposal Method: Dispose of this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations.
Emergency and Spill Response
Immediate and appropriate action is vital in an emergency.
4.1. Accidental Exposure
-
Skin Contact:
-
Immediately remove contaminated clothing.[3]
-
Wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG 300 or 400).[3][4] Continue until the odor of the chemical is no longer detectable.
-
If PEG is unavailable, wash with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[3]
-
Hold eyelids open and away from the eyeball to ensure thorough rinsing.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
4.2. Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with an absorbent material like vermiculite.[4]
-
Neutralize/Absorb: Cover the spill with the absorbent material.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and institutional safety office.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound, from preparation to disposal and emergency response.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
